Product packaging for 4-Bromo-2-chloro-3-iodopyridine(Cat. No.:CAS No. 916203-52-6)

4-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1519505
CAS No.: 916203-52-6
M. Wt: 318.34 g/mol
InChI Key: ALKCOVKKTNNOGX-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClIN B1519505 4-Bromo-2-chloro-3-iodopyridine CAS No. 916203-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-3-iodopyridine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKCOVKKTNNOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654792
Record name 4-Bromo-2-chloro-3-iodopyridine
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Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916203-52-6
Record name 4-Bromo-2-chloro-3-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-3-iodopyridine
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Foundational & Exploratory

4-Bromo-2-chloro-3-iodopyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine (CAS: 916203-52-6)

Introduction

This compound is a tri-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and material science.[1] Its pyridine core is a common scaffold in pharmacologically active molecules, and the presence of three distinct halogen atoms (I, Br, Cl) at specific positions provides a versatile platform for sequential and site-selective functionalization.[2] The differential reactivity of the carbon-halogen bonds under conditions such as palladium-catalyzed cross-coupling makes this molecule an exceptionally valuable building block for constructing complex, multi-substituted molecular architectures.[3][4] This guide provides a comprehensive overview of its properties, a scientifically-grounded synthesis strategy, a detailed protocol for its selective functionalization, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a molecular weight of 318.34 g/mol .[5][6] Its structural and chemical identifiers are crucial for accurate sourcing and experimental design.

PropertyValueSource
CAS Number 916203-52-6[5][6]
Molecular Formula C₅H₂BrClIN[5][6]
Molecular Weight 318.34 g/mol [5][6]
IUPAC Name This compound[7]
Canonical SMILES C1=CN=C(C(=C1Br)I)Cl[7]
Appearance Solid[5]
Purity Typically ≥98%[5]

Proposed Synthesis Pathway

While multiple routes to polysubstituted pyridines exist, a robust and logical approach to this compound can be conceptualized from readily available precursors, such as 2-chloro-4-bromopyridine. The strategy involves a directed ortho-metalation followed by iodination. This methodology is analogous to established procedures for synthesizing other highly substituted halopyridines.[8][9]

Rationale of the Synthetic Approach

The synthesis hinges on the ability to selectively deprotonate the C3 position of a 2,4-dihalopyridine precursor. The chlorine atom at C2 and the bromine at C4 are electron-withdrawing, increasing the acidity of the adjacent ring protons. The C3 proton is particularly activated by the adjacent C2-chloro and C4-bromo groups. Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at C3, minimizing side reactions. The resulting pyridyl anion can then be quenched with an iodine source, such as molecular iodine (I₂), to install the third halogen.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Electrophilic Quench Start 2-Chloro-4-bromopyridine in THF Base Add LDA at -78 °C Start->Base Precursor Anion Formation of 3-lithiated intermediate Base->Anion Deprotonation Iodine Add Iodine (I₂) in THF Anion->Iodine Reaction Product This compound Iodine->Product Iodination Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_cat 2. Catalysis cluster_post 3. Workup & Purification Reagents Combine Substrate (1.0 eq), Terminal Alkyne (1.2 eq), & Amine Base (e.g., Et₃N) in THF/DMF Inert Degas solvent & Establish Argon Atmosphere Reagents->Inert Catalyst Add Pd(PPh₃)₂Cl₂ (2-5 mol%) & CuI (2-5 mol%) Inert->Catalyst Initiation Reaction Stir at RT to 50°C Monitor by TLC/LC-MS Catalyst->Reaction Workup Aqueous Workup (e.g., aq. NH₄Cl) Reaction->Workup Completion Purify Column Chromatography Workup->Purify

References

4-Bromo-2-chloro-3-iodopyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine: A Strategic Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a highly valuable, albeit specialized, building block in modern organic synthesis and medicinal chemistry. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a platform for complex, regioselective transformations. This guide provides a comprehensive overview of its core physicochemical properties, explores the underlying principles of its synthetic utility, delineates a plausible and detailed synthetic protocol, and discusses its strategic application in the development of intricate molecular architectures relevant to drug discovery.

Core Physicochemical & Structural Properties

This compound is a solid, polyhalogenated heterocyclic compound.[1] The precise arrangement of bromine, chlorine, and iodine on the pyridine scaffold is the defining feature that underpins its synthetic value. The fundamental properties of this molecule are summarized below.

PropertyValueSource(s)
Molecular Weight 318.34 g/mol [1][2][3]
Molecular Formula C₅H₂BrClIN[1][2][4]
CAS Number 916203-52-6[1][2][5]
IUPAC Name This compound[1]
Physical State Solid[1]
Typical Purity ≥ 98%[1]
InChI Key ALKCOVKKTNNOGX-UHFFFAOYSA-N[1]
Canonical SMILES ClC1=NC=CC(Br)=C1I[1]

The Strategic Rationale: Multi-Halogenation and Differential Reactivity

The utility of intermediates like this compound is rooted in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of C-X bonds typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for a stepwise and regioselective functionalization of the pyridine ring, which is a cornerstone of modern synthetic strategy.[6]

  • C-I Bond : The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a Pd(0) catalyst. This enables selective functionalization at the 3-position under relatively mild conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the bromo and chloro substituents untouched.

  • C-Br Bond : The carbon-bromine bond is significantly less reactive than the C-I bond but more reactive than the C-Cl bond. After the initial modification at the iodine-bearing position, the bromine at the 4-position can be targeted for a second coupling reaction under slightly more forcing conditions.

  • C-Cl Bond : The carbon-chlorine bond is the most robust, typically requiring specialized catalysts or harsher reaction conditions for activation. This position can be reserved for a final transformation or remain as a stable substituent influencing the electronic properties of the final molecule.

This tiered reactivity transforms this compound from a simple halogenated heterocycle into a sophisticated synthetic linchpin, enabling the controlled and sequential assembly of complex, multi-substituted pyridine derivatives.[6][7]

G cluster_0 Differential Reactivity Workflow A This compound (Starting Material) B Step 1: C-I Functionalization (e.g., Suzuki, Sonogashira) Mild Conditions A->B Selective Reaction at C-I C Intermediate 1 (Functionalized at C3) B->C D Step 2: C-Br Functionalization (e.g., Suzuki, Buchwald) Forcing Conditions C->D Selective Reaction at C-Br E Intermediate 2 (Functionalized at C3, C4) D->E F Step 3: C-Cl Functionalization (e.g., Hartwig-Buchwald Amination) Harshest Conditions / Specialized Catalyst E->F Reaction at C-Cl G Final Tri-substituted Product F->G

Caption: Sequential functionalization enabled by differential C-X bond reactivity.

Plausible Synthesis Protocol via Halogen Dance Reaction

While proprietary synthesis routes are common, a scientifically sound approach to a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been published, offering a strong template for a plausible synthesis of the title compound.[8][9] The strategy often involves the deprotonation of a simpler di-halogenated pyridine followed by a "halogen dance" rearrangement and subsequent trapping with an iodine electrophile.

Conceptual Two-Step Synthesis Workflow
  • Directed ortho-Lithiation and Bromination: Starting from a precursor like 2-chloro-3-iodopyridine, a strong, sterically hindered base such as Lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) can selectively deprotonate the pyridine ring at the 4-position. Subsequent quenching with a bromine source (e.g., 1,2-dibromotetrafluoroethane) would install the bromide.

  • Iodination: An alternative precursor, such as 4-bromo-2-chloropyridine, could be subjected to directed lithiation at the 3-position, followed by quenching with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS).

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on established chemical principles for similar molecules, and must be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound from 4-bromo-2-chloropyridine.

Materials:

  • 4-Bromo-2-chloropyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMPH) (1.1 equiv)

  • Molecular Iodine (I₂) (1.2 equiv)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Base Preparation (TMPLi): To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and 2,2,6,6-tetramethylpiperidine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 20 minutes to ensure complete formation of lithium tetramethylpiperidide (TMPLi).

  • Deprotonation: Re-cool the TMPLi solution to -78 °C.

  • Add a solution of 4-bromo-2-chloropyridine in anhydrous THF dropwise to the reaction mixture. Stir for 90 minutes at -78 °C to ensure complete deprotonation at the 3-position.

  • Iodination (Quenching): Prepare a solution of molecular iodine in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1 hour at this temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via column chromatography on silica gel to yield the final product, this compound.

G cluster_1 Illustrative Synthesis Workflow A Prepare TMPLi Base (TMPH + n-BuLi in THF) B Deprotonate Precursor (4-Bromo-2-chloropyridine) at -78 °C A->B C Quench with Electrophile (Iodine Solution) B->C D Aqueous Workup (NH4Cl, Na2S2O3) C->D E Extraction & Drying (EtOAc, MgSO4) D->E F Purification (Column Chromatography) E->F G Final Product: This compound F->G

References

An In-depth Technical Guide to the ¹H NMR Analysis of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-chloro-3-iodopyridine, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis for the predicted spectrum, a detailed experimental protocol for data acquisition, and an in-depth discussion of the spectral interpretation. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple, distinct halogen substituents onto the pyridine ring, as in the case of this compound, creates a molecule with unique electronic properties and a specific three-dimensional arrangement that can profoundly influence its biological activity and material characteristics. Precise structural confirmation is therefore a critical step in the development of any application for such compounds.

¹H NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic environments of the hydrogen nuclei, we can deduce a wealth of information regarding the electronic distribution within the molecule and the spatial relationships between its constituent atoms. This guide will demonstrate the power of ¹H NMR in the detailed characterization of this compound.

Predicted ¹H NMR Spectrum of this compound

The aromatic region of the ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the three different halogen substituents. An empirical prediction of the chemical shifts can be made by considering the additive effects of each substituent on the parent pyridine spectrum.

The substituents at positions 2, 3, and 4 will exert both inductive and potential through-space effects on the remaining protons at positions 5 and 6. The chloro group at position 2 is strongly electron-withdrawing, leading to a deshielding of the adjacent proton at position 6. The iodo group at position 3 and the bromo group at position 4 will also contribute to the overall electronic environment.

Based on established substituent effects in pyridine systems, the following chemical shifts and coupling patterns are predicted:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.8 - 8.2Doublet~5 Hz
H-68.3 - 8.7Doublet~5 Hz

Table 1: Predicted ¹H NMR spectral data for this compound.

The multiplicity of each signal is predicted to be a doublet due to coupling with the adjacent proton. The magnitude of the coupling constant (³JHH) between vicinal protons on a pyridine ring is typically in the range of 4-6 Hz.[1][2]

Structural and Coupling Relationship

The through-bond coupling between the H-5 and H-6 protons is the primary determinant of the signal multiplicities. This interaction is visualized in the diagram below.

Figure 1: Molecular structure and key ³J coupling interaction in this compound.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol provides a robust method for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Reagents
  • This compound

  • Deuterated chloroform (CDCl₃), 99.8 atom % D

  • Tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

  • Internal Standard: Add one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[6][7][8] It is chemically inert and its sharp singlet signal typically does not overlap with analyte signals.[9]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G A Weigh Sample (5-10 mg) B Add CDCl₃ (0.6-0.7 mL) A->B C Add TMS (Internal Standard) B->C D Dissolve Sample C->D E Filter into NMR Tube D->E F Cap and Label E->F

Figure 2: Workflow for the preparation of the NMR sample.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -1 to 10 ppm is appropriate to capture the aromatic signals and the TMS reference.

  • Temperature: 298 K (25 °C).

Data Processing and Interpretation

Once the free induction decay (FID) is acquired, it must be processed to obtain the frequency-domain spectrum.

  • Fourier Transformation: Apply a Fourier transform to the FID.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal. The ratio of the integrals for the two aromatic protons should be approximately 1:1.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the J-coupling constants.

The resulting spectrum should show two doublets in the aromatic region, consistent with the predicted spectrum. The measured chemical shifts and coupling constants can then be compared to the predicted values to confirm the structure of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the ¹H NMR analysis of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this and other complex polysubstituted pyridines. The accurate structural elucidation afforded by ¹H NMR is an indispensable step in the advancement of research and development in fields that utilize such highly functionalized heterocyclic compounds.

References

An In-depth Technical Guide to the 13C NMR Prediction for 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-chloro-3-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the predictive process. We will delve into the utilization of an empirical additive model based on substituent chemical shifts (SCS) derived from experimental data of pyridine and its monosubstituted halo-derivatives. The guide will culminate in a detailed, tabulated prediction for the target molecule, alongside a discussion of potential deviations from additivity. All protocols and claims are substantiated with citations to authoritative literature.

Foundational Principles: Understanding ¹³C Chemical Shifts in Substituted Pyridines

The ¹³C NMR spectrum is a powerful tool for the structural elucidation of organic molecules, providing insights into the electronic environment of each carbon atom. For aromatic heterocyles like pyridine, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the circulation of π-electrons. The introduction of substituents further perturbs these electronic environments, leading to predictable shifts in the NMR spectrum.

The ¹³C chemical shifts (δ) in pyridine are well-established, with the carbons adjacent to the nitrogen (C2/C6) being the most deshielded due to the inductive effect of the nitrogen atom. The chemical shifts for pyridine in deuterochloroform (CDCl₃) are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[1] These values serve as the foundation for our predictive model.

The effect of a substituent on the chemical shifts of the ring carbons can be quantified using an additive model.[2] This model assumes that the total change in chemical shift at a particular carbon is the sum of the individual contributions from each substituent. These contributions are known as Substituent Chemical Shifts (SCS) and are determined empirically by comparing the chemical shifts of a substituted compound to the parent compound.

Experimental Protocol: Derivation of Substituent Chemical Shifts (SCS)

To ensure the accuracy of our prediction, we will first derive the SCS values for chloro, bromo, and iodo substituents on the pyridine ring. This is achieved by comparing the experimentally determined ¹³C NMR chemical shifts of monosubstituted pyridines with those of pyridine itself. The solvent for all experimental data is CDCl₃ to maintain consistency.

2.1. Base Chemical Shifts for Pyridine

The experimental ¹³C NMR chemical shifts for pyridine in CDCl₃ are used as the reference values.[1][3][4]

CarbonChemical Shift (δ, ppm)
C2/C6149.7
C3/C5123.5
C4135.7

2.2. SCS for 2-Chloropyridine

Experimental data for 2-chloropyridine is referenced to derive the SCS of a chloro group at the 2-position.[5][6]

Carbon2-Chloropyridine (δ, ppm)Pyridine (δ, ppm)SCS (Δδ, ppm)
C2152.8149.7+3.1 (ipso)
C3124.3123.5+0.8 (ortho)
C4139.0135.7+3.3 (meta)
C5122.8123.5-0.7 (para)
C6149.8149.7+0.1 (meta)

2.3. SCS for 3-Iodopyridine

The SCS for an iodo group at the 3-position are derived from experimental data for 3-iodopyridine.

Carbon3-Iodopyridine (δ, ppm)Pyridine (δ, ppm)SCS (Δδ, ppm)
C2152.9149.7+3.2 (ortho)
C392.5123.5-31.0 (ipso)
C4142.1135.7+6.4 (ortho)
C5124.2123.5+0.7 (meta)
C6147.2149.7-2.5 (meta)

2.4. SCS for 4-Bromopyridine

The SCS for a bromo group at the 4-position are derived from experimental data for 4-bromopyridine.

Carbon4-Bromopyridine (δ, ppm)Pyridine (δ, ppm)SCS (Δδ, ppm)
C2/C6151.7149.7+2.0 (ortho)
C3/C5126.8123.5+3.3 (meta)
C4132.3135.7-3.4 (ipso)

Predictive Workflow for this compound

The prediction of the ¹³C NMR spectrum for this compound is a systematic process of applying the derived SCS values to the base chemical shifts of pyridine. The workflow is visualized in the following diagram:

G cluster_0 Data Acquisition cluster_1 SCS Calculation cluster_2 Prediction cluster_3 Refinement Pyridine Pyridine Base Shifts CalcSCS Calculate Substituent Chemical Shifts (SCS) Δδ = δ_substituted - δ_pyridine Pyridine->CalcSCS MonoSub Monosubstituted Pyridine Data (2-Chloro, 3-Iodo, 4-Bromo) MonoSub->CalcSCS AdditiveModel Apply Additive Model δ_predicted = δ_pyridine + Σ(SCS) CalcSCS->AdditiveModel Target Target: this compound Target->AdditiveModel PredictedShifts Predicted ¹³C Chemical Shifts AdditiveModel->PredictedShifts NonAdditivity Consider Non-Additivity Effects (Steric Hindrance) PredictedShifts->NonAdditivity FinalPrediction Final Predicted Spectrum NonAdditivity->FinalPrediction

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Detailed Prediction for this compound

The following table details the step-by-step calculation for each carbon atom in the target molecule.

CarbonBase δ (Pyridine)Δδ (2-Chloro)Δδ (3-Iodo)Δδ (4-Bromo)Predicted δ
C2 149.7+3.1 (ipso)+3.2 (ortho)+2.0 (meta)158.0
C3 123.5+0.8 (ortho)-31.0 (ipso)+3.3 (ortho)96.6
C4 135.7+3.3 (meta)+6.4 (ortho)-3.4 (ipso)142.0
C5 123.5-0.7 (para)+0.7 (meta)+3.3 (meta)126.8
C6 149.7+0.1 (meta)-2.5 (meta)+2.0 (ortho)149.3

Discussion of Potential Non-Additivity Effects

While the additive model provides a strong foundational prediction, it is crucial to acknowledge potential deviations. In highly substituted systems like this compound, steric hindrance between adjacent bulky substituents (the "ortho effect") can cause distortions in the ring geometry and alter the electronic distribution. Specifically, the proximity of the chloro, iodo, and bromo groups may lead to through-space interactions that are not accounted for in the simple additive model. These effects are particularly challenging to predict empirically and often require computational methods for more accurate modeling.[7][8]

Advanced Predictive Methodologies

For enhanced accuracy, particularly in drug development and structural confirmation, computational approaches are recommended. Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method can provide highly accurate predictions of NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei.[9][10] Machine learning models, trained on large datasets of experimental NMR data, are also emerging as powerful predictive tools.[11][12][13]

Conclusion

This guide has outlined a systematic and scientifically grounded approach to predicting the ¹³C NMR spectrum of this compound using an empirical additive model. The predicted chemical shifts are: C2: 158.0 ppm, C3: 96.6 ppm, C4: 142.0 ppm, C5: 126.8 ppm, and C6: 149.3 ppm . While this method provides a robust estimate, researchers should consider the potential for non-additivity effects in this sterically crowded molecule and employ computational methods for validation where high accuracy is paramount.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Complex Halogenated Heterocycles

In the landscape of modern drug discovery and development, the structural elucidation of complex molecules is a cornerstone of ensuring safety, efficacy, and quality. Polyhalogenated heterocyclic compounds, such as 4-bromo-2-chloro-3-iodopyridine, are increasingly prevalent as key intermediates and active pharmaceutical ingredients (APIs). Their unique electronic properties and synthetic versatility make them valuable scaffolds in medicinal chemistry. However, the very features that make them attractive also present significant analytical challenges. Characterizing these molecules, and crucially, their potential impurities, demands a sophisticated and nuanced approach. Mass spectrometry, with its unparalleled sensitivity and structural insight, stands as an indispensable tool in this endeavor.[1][2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It moves beyond a simple recitation of methods to offer a deep dive into the "why" behind the "how"—explaining the causal relationships between molecular structure, ionization dynamics, and spectral output. The protocols and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of mass spectrometry and supported by authoritative references.

Section 1: The Foundational Challenge - A Molecule of Isotopic Complexity

The first and most critical aspect to consider in the mass spectrometric analysis of this compound is its unique and highly characteristic isotopic signature. The presence of three different halogen atoms—bromine, chlorine, and iodine—each with distinct isotopic distributions, creates a complex but highly informative pattern in the mass spectrum. Understanding this pattern is fundamental to confirming the presence and elemental composition of the target molecule.

The Isotopic Abundances of Bromine, Chlorine, and Iodine

The natural isotopic abundances of the halogens present in the target molecule are as follows:

ElementIsotopeNatural Abundance (%)
Chlorine35Cl75.77
37Cl24.23
Bromine79Br50.69
81Br49.31
Iodine127I100

Data sourced from various established chemical data repositories.

Iodine is monoisotopic, meaning it exists as a single stable isotope, 127I.[4] Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[5][6][7][8] Bromine also has two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[5][6][7][8]

Predicting the Molecular Ion Cluster

The combination of these isotopic patterns results in a distinctive molecular ion (M+) cluster. For this compound (C₅H₂BrClIN), the theoretical monoisotopic mass is 318.34 g/mol .[9][10] The presence of both bromine and chlorine will lead to M, M+2, and M+4 peaks, with the relative intensities determined by the combined probabilities of the different isotopic combinations. The most abundant peak in the cluster will correspond to the molecule containing the most abundant isotopes: 12C, 1H, 79Br, 35Cl, 127I, and 14N.

A simplified prediction of the major peaks in the molecular ion cluster is presented below:

IonContributing IsotopesApproximate m/zExpected Relative Intensity
M79Br, 35Cl318High
M+281Br, 35Cl or 79Br, 37Cl320Highest
M+481Br, 37Cl322Moderate

This predictable and unique isotopic signature is a powerful tool for the initial identification of this compound in a complex mixture.

Caption: Predicted molecular ion cluster for this compound.

Section 2: Ionization Techniques - Tailoring the Approach to the Analyte

The choice of ionization technique is a critical experimental decision that directly influences the quality and type of data obtained. For a molecule like this compound, both "hard" and "soft" ionization methods have their merits and should be considered based on the analytical goal.[11]

Electron Ionization (EI) - The Hard Approach for Fragmentation Insights

Electron Ionization (EI) is a classic, high-energy ionization technique that involves bombarding the analyte with a beam of energetic electrons (typically 70 eV).[11][12] This "hard" ionization method imparts significant internal energy to the molecule, leading to extensive and often predictable fragmentation.[13]

Causality behind choosing EI:

  • Structural Elucidation: The fragmentation patterns generated by EI are highly reproducible and can be interpreted to deduce the structure of the molecule.[13] The cleavage of the weakest bonds and the formation of stable fragment ions provide a roadmap of the molecular architecture.

  • Library Matching: EI mass spectra are the standard for mass spectral libraries (e.g., NIST), allowing for confident identification of known compounds.

  • Impurity Identification: Fragmentation patterns can help in identifying and characterizing structurally related impurities.

Expected Fragmentation Pathways under EI:

The fragmentation of this compound under EI is likely to be dominated by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The relative lability of these bonds generally follows the order C-I > C-Br > C-Cl.

Fragmentation_Pathway M [C₅H₂BrClIN]⁺˙ (Molecular Ion) M_minus_I [C₅H₂BrClN]⁺ M->M_minus_I - I• M_minus_Br [C₅H₂ClIN]⁺ M->M_minus_Br - Br• M_minus_Cl [C₅H₂BrIN]⁺ M->M_minus_Cl - Cl• Pyridine_core Further Fragmentation M_minus_I->Pyridine_core M_minus_Br->Pyridine_core M_minus_Cl->Pyridine_core

Caption: Predicted primary fragmentation pathways of this compound under electron ionization.

Electrospray Ionization (ESI) - The Soft Approach for Molecular Weight Determination

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[11][14][15] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

Causality behind choosing ESI:

  • Accurate Molecular Weight: ESI provides a clear and unambiguous determination of the molecular weight of the parent compound.[15]

  • LC-MS Compatibility: ESI is the ionization source of choice for liquid chromatography-mass spectrometry (LC-MS), which is essential for the analysis of complex mixtures and impurity profiling.[1][2]

  • Analysis of Polar Metabolites and Degradants: In a drug development context, ESI is ideal for identifying polar metabolites and degradation products that may not be amenable to GC-MS analysis.

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters:

    • Capillary Voltage: Optimize in the range of 3-5 kV to achieve a stable spray.

    • Nebulizing Gas: Use nitrogen at a pressure sufficient to generate a fine aerosol.

    • Drying Gas: Employ heated nitrogen to aid in desolvation.

  • Mass Analyzer: Scan a mass range that encompasses the expected m/z of the protonated molecule ([M+H]⁺).

Section 3: Advanced Mass Spectrometric Techniques for Unambiguous Characterization

For a comprehensive and regulatory-compliant characterization of this compound, particularly in a pharmaceutical setting, advanced mass spectrometric techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS) - The Key to Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places.[16][17] This level of precision allows for the unambiguous determination of the elemental composition of an ion. For a molecule containing multiple halogens, HRMS is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

The Power of HRMS:

By comparing the experimentally measured accurate mass of the molecular ion to the theoretical exact mass calculated for the proposed elemental formula (C₅H₂BrClIN), a high degree of confidence in the compound's identity can be achieved.

Ion FormulaTheoretical Exact Mass (m/z)
[C₅H₂⁷⁹Br³⁵ClIN]⁺318.8285
[C₅H₂⁸¹Br³⁵ClIN]⁺320.8264
[C₅H₂⁷⁹Br³⁷ClIN]⁺320.8255
[C₅H₂⁸¹Br³⁷ClIN]⁺322.8235

Note: These are representative theoretical exact masses. The actual measured values will be used for elemental composition determination.

Tandem Mass Spectrometry (MS/MS) - Probing the Structure Through Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis.[18][19] In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected, subjected to fragmentation, and the resulting product ions are then mass-analyzed.[19]

Workflow for MS/MS Analysis:

  • Precursor Ion Selection: In the first mass analyzer, the molecular ion cluster of this compound is isolated.

  • Collision-Induced Dissociation (CID): The selected precursor ions are passed into a collision cell containing an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules induce fragmentation of the precursor ions.

  • Product Ion Analysis: The resulting product ions are then separated and detected in the second mass analyzer, generating a product ion spectrum.

MSMS_Workflow Ion_Source Ion Source (e.g., ESI) MS1 MS1 (Precursor Ion Selection) Ion_Source->MS1 Collision_Cell Collision Cell (CID) MS1->Collision_Cell MS2 MS2 (Product Ion Analysis) Collision_Cell->MS2 Detector Detector MS2->Detector

Caption: A schematic representation of the tandem mass spectrometry (MS/MS) workflow.

The product ion spectrum provides detailed information about the connectivity of the atoms within the molecule, allowing for the confirmation of the substitution pattern on the pyridine ring and the identification of specific fragment ions corresponding to the loss of each halogen.

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

The mass spectrometric analysis of this compound is a prime example of the need for a multi-faceted and intellectually rigorous approach to the characterization of complex molecules. A thorough understanding of isotopic patterns is the foundation upon which all subsequent analyses are built. The judicious selection of ionization techniques—the hard fragmentation of EI for structural detail and the soft ionization of ESI for molecular weight confirmation—provides complementary and essential pieces of the analytical puzzle. Finally, the application of advanced techniques such as HRMS for unambiguous elemental composition and MS/MS for detailed structural elucidation ensures the highest level of confidence in the identity and purity of this important chemical entity. For researchers and drug development professionals, a deep appreciation of these principles and their practical application is paramount to achieving scientific excellence and ensuring the quality of pharmaceutical products.

References

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring three different halogen atoms on the pyridine ring, makes it a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical molecules. The differential reactivity of the carbon-halogen bonds allows for selective sequential functionalization, providing a powerful tool for the synthesis of novel compounds.

This technical guide provides a comprehensive overview of the stability and proper storage of this compound. Understanding the stability profile of this reagent is critical for ensuring its integrity, obtaining reliable and reproducible experimental results, and maintaining a safe laboratory environment. The information presented herein is a synthesis of available data for the compound and well-established principles for structurally related halogenated pyridines.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 916203-52-6[1][2]
Molecular Formula C₅H₂BrClIN[1][2]
Molecular Weight 318.34 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%[3]

Spectroscopic Characterization:

The identity and purity of this compound can be confirmed by spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) spectral data is available and serves as a primary characterization tool.[4]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and moisture. While specific stability studies on this particular tri-substituted pyridine are not extensively available in public literature, its stability profile can be inferred from data on other halogenated pyridines and general principles of organic chemistry.

Thermal Stability

Halogenated aromatic compounds generally exhibit moderate to high thermal stability.[5] However, elevated temperatures can promote decomposition. For polysubstituted pyridines, the thermal stability can be influenced by the nature and position of the substituents. While specific thermal decomposition studies for this compound are not available, it is prudent to avoid prolonged exposure to high temperatures.

Key Considerations:

  • Decomposition Onset: The temperature at which decomposition begins is not documented. It is recommended to handle the compound at ambient or refrigerated temperatures.

  • Hazardous Decomposition Products: Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen halides (HCl, HBr, HI), nitrogen oxides, and carbon oxides.

Photostability

Many halogenated aromatic compounds are susceptible to photodegradation, and this compound is expected to be light-sensitive. The energy from UV or visible light can induce the cleavage of the carbon-halogen bonds, with the C-I bond being the most susceptible to photolysis due to its lower bond dissociation energy compared to C-Br and C-Cl bonds.

A study on the photolytic destruction of 2-halogenated pyridines demonstrated that these compounds undergo rapid dehalogenation under UV irradiation.[6] The primary degradation pathway involved the formation of 2-hydroxypyridine.[6] Although this compound is more complex, a similar susceptibility to photodegradation, likely initiating at the C-I bond, is anticipated.

dot

Photodegradation_Pathway This compound This compound Excited State Excited State This compound->Excited State hν (Light) Radical Intermediates Radical Intermediates Excited State->Radical Intermediates C-I Bond Cleavage Deiodinated Species + I• Deiodinated Species + I• Radical Intermediates->Deiodinated Species + I• Further Degradation Products Further Degradation Products Deiodinated Species + I•->Further Degradation Products Reaction with solvent/O₂

Caption: Proposed initial steps of photodegradation.

Hydrolytic Stability

The hydrolytic stability of this compound is a critical consideration, especially when used in aqueous or protic solvent systems. The pyridine ring is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of electron-withdrawing halogen substituents.

While specific hydrolysis data for this compound is not available, general principles suggest that the rate of hydrolysis will be dependent on the pH of the medium. Halogenated pyridines can undergo nucleophilic aromatic substitution where a halogen is displaced by a hydroxide ion. The ease of displacement generally follows the trend I > Br > Cl. Therefore, the C-I bond is the most likely site for initial hydrolytic attack. It is expected that the compound will exhibit lower stability in basic aqueous solutions.[7]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound. The following recommendations are based on best practices for handling air- and light-sensitive halogenated organic compounds.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8 °C.To minimize thermal degradation and preserve long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent potential oxidation and reaction with atmospheric moisture.
Light Store in a tightly sealed, opaque or amber glass container in a dark place.To protect from photodegradation.[7]
Moisture Keep container tightly closed in a dry and well-ventilated place.To prevent hydrolysis.

dot

Storage_Recommendations cluster_storage Optimal Storage Environment Temperature 2-8 °C Atmosphere Inert Gas (Ar, N₂) Light Darkness (Amber Vial) Moisture Dry This compound This compound This compound->Temperature This compound->Atmosphere This compound->Light This compound->Moisture

Caption: Key storage parameters for this compound.

Handling Procedures

Due to its potential toxicity and reactivity, this compound should be handled with care in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

Handling Recommendations:

  • Avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Use only in a well-ventilated area.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Incompatibilities

To prevent hazardous reactions, this compound should be stored away from incompatible materials. While a comprehensive incompatibility list for this specific compound is not available, general guidelines for halogenated organic compounds suggest avoiding:

  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Bases: May promote degradation and dehalogenation.

  • Reactive Metals: Such as alkali metals, can lead to dehalogenation reactions.

Experimental Protocols for Stability Assessment

For applications requiring stringent quality control, it may be necessary to perform in-house stability testing. The following are generalized protocols that can be adapted to assess the stability of this compound.

Protocol for Photostability Testing

This protocol is designed to evaluate the stability of the compound under light exposure.

Objective: To determine the photostability of this compound in its solid state and in solution.

Materials:

  • This compound

  • Photostability chamber with controlled light exposure (UV and visible)

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • A suitable solvent (e.g., acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation:

    • Solid State: Place a small, accurately weighed amount of the compound in two sets of vials. Wrap one set completely in aluminum foil to serve as the dark control.

    • Solution State: Prepare a solution of known concentration in the chosen solvent. Place the solution in two sets of vials, wrapping one set as the dark control.

  • Exposure: Place all vials in the photostability chamber and expose them to a controlled light source for a defined period.

  • Analysis: At predetermined time intervals, remove a sample from each vial (both exposed and dark control). Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

  • Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the exposed samples indicates photodegradation.

Protocol for Thermal Stability Testing (Isothermal)

This protocol assesses the stability of the compound at elevated temperatures.

Objective: To evaluate the thermal stability of this compound at a specific temperature over time.

Materials:

  • This compound

  • Temperature-controlled oven or heating block

  • Glass vials with inert caps

  • HPLC system

Procedure:

  • Sample Preparation: Place accurately weighed amounts of the compound into several vials.

  • Storage: Place the vials in an oven set to the desired test temperature (e.g., 40 °C, 60 °C). Keep a control set of vials at the recommended storage temperature (2-8 °C).

  • Analysis: At specified time points, remove a vial from the oven and the control set. Allow the vial to cool to room temperature and then analyze the contents by HPLC.

  • Evaluation: Compare the purity of the heated samples to the control samples to determine the extent of thermal degradation.

Conclusion

This compound is a valuable and reactive building block in chemical synthesis. Its stability is a critical factor that must be carefully managed to ensure the integrity of research and development activities. This guide has outlined the key stability considerations, including thermal, photo, and hydrolytic stability, and has provided detailed recommendations for its storage and handling. By adhering to these guidelines, researchers can minimize degradation, ensure the reliability of their experimental outcomes, and maintain a safe working environment. For critical applications, the implementation of the provided experimental protocols for stability assessment is strongly recommended.

References

Foreword: The Strategic Value of Polysubstituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Strategic Application of 4-Bromo-2-chloro-3-iodopyridine

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the ability to construct complex, highly functionalized molecular architectures with precision is paramount. Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals and agrochemicals. However, accessing specific substitution patterns can be a significant synthetic challenge. This guide focuses on a uniquely versatile building block, This compound (CAS No: 916203-52-6), a compound engineered for selective, sequential chemical modification. Its strategic arrangement of three distinct halogens provides a roadmap for chemists to build molecular complexity in a controlled, stepwise manner, unlocking synthetic pathways that might otherwise be intractable.

PART 1: Commercial Sourcing and Procurement

This compound is classified as a research chemical and is readily available through specialized fine chemical suppliers. It is typically produced in small to moderate quantities, catering to laboratory-scale research and early-stage process development. When sourcing this reagent, purity is a critical parameter—typically offered at ≥97%—as residual impurities can interfere with sensitive catalytic reactions.

Data Presentation: Key Commercial Suppliers

For researchers planning to incorporate this building block, the following table summarizes prominent vendors. It is imperative to request a Certificate of Analysis (CoA) for lot-specific purity data and a Safety Data Sheet (SDS) prior to handling.

SupplierExample Product CodePurityCAS Number
FluorochemF04868698%916203-52-6[1]
Santa Cruz Biotechnologysc-281085N/A916203-52-6[2]
Matrix Scientific098484N/A916203-52-6[3]
Toronto Research ChemicalsB682473N/A916203-52-6[4]

Note: Availability and product codes are subject to change. Always verify with the supplier directly.

PART 2: The Principle of Orthogonal Reactivity

The synthetic power of this compound stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This "orthogonality" is a cornerstone of modern synthetic strategy.

Causality Behind Reactivity: The reactivity hierarchy is governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.[5] The C-I bond is the weakest, followed by C-Br, and then C-Cl, leading to the established reactivity trend: I > Br > Cl .[5][6] This allows a chemist to selectively address each position on the pyridine ring by carefully choosing the reaction conditions.

Mandatory Visualization: Sequential Functionalization Strategy

The following diagram illustrates the logical workflow for the stepwise elaboration of the this compound core.

G A This compound B Step 1: C-I Coupling (e.g., Suzuki, Sonogashira) Conditions: Mild Pd Catalyst A->B C Intermediate 1 (4-Bromo-2-chloro-3-substituted-pyridine) B->C D Step 2: C-Br Coupling (e.g., Suzuki, Buchwald-Hartwig) Conditions: More Active Pd Catalyst/Ligand C->D E Intermediate 2 (4-Substituted-2-chloro-3-substituted-pyridine) D->E F Step 3: C-Cl Functionalization (e.g., SₙAr, Advanced Coupling) Conditions: Forcing (Heat, Strong Nucleophile) E->F G Final Trisubstituted Product F->G G cluster_A PART A: Selective Coupling at C-3 (Iodine) cluster_B PART B: Coupling at C-4 (Bromine) A1 1. Inert Atmosphere - Flame-dry Schlenk flask - Backfill with Argon A2 2. Charge Reagents - this compound (1.0 eq) - Boronic Acid 1 (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.5 eq) A1->A2 A3 3. Add Degassed Solvents - Dioxane/H₂O (4:1) A2->A3 A4 4. Reaction - Heat to 85 °C - Monitor by TLC/LC-MS A3->A4 A5 5. Workup & Purification - Aqueous extraction - Column chromatography A4->A5 A_out Product A: 4-bromo-2-chloro-3-aryl-pyridine A5->A_out B1 1. Inert Atmosphere - Dry Schlenk flask - Backfill with Argon A_out->B1 B2 2. Charge Reagents - Product A (1.0 eq) - Boronic Acid 2 (1.2 eq) - PdCl₂(dppf)-CH₂Cl₂ (3 mol%) - K₃PO₄ (2.5 eq) B1->B2 B3 3. Add Degassed Solvent - Dioxane B2->B3 B4 4. Reaction - Heat to 100 °C - Monitor by TLC/LC-MS B3->B4 B5 5. Workup & Purification - Aqueous extraction - Column chromatography B4->B5 B_out Final Product: 4-aryl-2-chloro-3-aryl-pyridine B5->B_out

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis and manipulation of highly functionalized heterocyclic compounds are paramount to innovation. 4-Bromo-2-chloro-3-iodopyridine is a prime example of a versatile building block, offering multiple points for synthetic diversification. However, its utility is matched by its potential hazards. This guide provides a comprehensive overview of the risks associated with this compound and delineates the necessary safety protocols to ensure its safe handling, use, and disposal. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Identification and Classification

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301: Toxic if swallowed or H302: Harmful if swallowed[1][2][3][4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5][6]
Serious Eye Damage/IrritationCategory 1/2H318: Causes serious eye damage or H319: Causes serious eye irritation[1][3][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5]

The presence of multiple halogen substituents on the pyridine ring suggests that this compound should be handled as a substance with significant potential for acute toxicity through multiple routes of exposure, as well as severe irritation to the skin, eyes, and respiratory system.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when working with this compound.

Engineering Controls

All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7] The fume hood should have a continuous and verifiable airflow. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE)

A stringent PPE protocol is required to prevent dermal, ocular, and respiratory exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a risk of splashing or vigorous reaction.[7][10]
Hands Double Nitrile or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[8] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[8]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory.[8]
Respiratory Not required if handled in a fume hoodIf work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

3.A. Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the area is clean and free of incompatible materials.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.[7] Use non-sparking tools.[11]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Avoidance of Contamination: Keep the container tightly closed when not in use.[3][5][7] Avoid the formation of dust and aerosols.[11]

3.B. Storage Protocol
  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][5][11]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[5][12][13]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[2][3]

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal storage conditions.

  • Reactivity: The carbon-iodine bond is the most likely site of initial reactivity in cross-coupling reactions.[14]

  • Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HCl, HI).[5][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][8][9] Seek immediate medical attention.[1][8][9]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][16] Seek medical attention if irritation persists.[16]
Inhalation Move the individual to fresh air.[1][5][16] If breathing is difficult, administer oxygen.[1][16] Seek immediate medical attention.[9][16]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][2][4] Seek immediate medical attention.[1][4][9]
Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[15]

    • Place the material into a designated, labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.[17]

  • Major Spill:

    • Evacuate the laboratory and secure the area.[9]

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.[9]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (solutions) in separate, clearly labeled, and sealed containers for halogenated organic compounds.[8][13][18]

  • Container Labeling: Ensure waste containers are labeled with the full chemical name and associated hazards.[13]

  • Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[5][8][18] Do not dispose of this chemical down the drain.[13]

Diagrams

Risk Mitigation Workflow

G cluster_0 Risk Assessment & Mitigation Workflow A Identify Hazards (Toxicity, Irritation) B Implement Engineering Controls (Fume Hood) A->B G Prepare for Emergencies (Spill Kit, First Aid) A->G C Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Follow Safe Handling Protocols (Weighing, Transfer) C->D E Ensure Proper Storage (Cool, Dry, Secure) D->E F Segregate & Dispose of Waste Correctly D->F G->D

Caption: A logical workflow for assessing and mitigating the risks associated with this compound.

References

Methodological & Application

Application Note: Regioselective Sonogashira Coupling with 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Strategic C-C Bond Formation in Complex Heterocyclic Scaffolds

For researchers, scientists, and professionals in drug development, the precise functionalization of complex heterocyclic cores is a cornerstone of modern medicinal chemistry. Polyhalogenated pyridines, such as 4-Bromo-2-chloro-3-iodopyridine, represent a class of highly valuable building blocks, offering multiple points for diversification. However, harnessing their synthetic potential requires a nuanced understanding of chemoselectivity. This guide provides an in-depth exploration of the Sonogashira reaction as a tool for the regioselective alkynylation of this compound, focusing on the underlying principles, optimized protocols, and practical considerations for success.

The Strategic Advantage of Regioselectivity

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2] Its utility is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to the mild reaction conditions often employed.[1][3][4]

In the context of a multi-halogenated substrate like this compound, the primary challenge is to control which C-X bond reacts. The ability to selectively target one position while leaving others intact for subsequent transformations is the key to a modular and efficient synthetic strategy. The inherent reactivity differences among carbon-halogen bonds provide the foundation for this control.

Mechanism and the Principle of Chemoselective Coupling

The Sonogashira reaction operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halide bond. This is the selectivity-determining step.

  • Copper Cycle: Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and a base to form a copper acetylide intermediate.[6]

  • Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the palladium(II) complex (transmetalation). The resulting diorganopalladium(II) species then undergoes reductive elimination to release the final alkynylated product and regenerate the active Pd(0) catalyst.[6][7]

The regioselectivity of the reaction on this compound is dictated by the relative reactivity of the aryl halides towards oxidative addition with the palladium catalyst. This reactivity follows a well-established trend: C–I > C–Br > C–Cl .[1][7][8][9] The carbon-iodine bond is significantly weaker and more polarizable, making it the preferred site for oxidative addition under mild conditions. This difference allows for the precise and selective coupling at the C3 position (iodo) while preserving the bromo and chloro substituents for potential downstream functionalization.[8]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex L₂Pd(II)(Ar)(C≡CR') transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-C≡CR' (Coupled Product) reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide + H-C≡CR' + Base alkyne H-C≡CR' base Base cu_acetylide->transmetalation cu_acetylide->cu_catalyst  Regeneration arx Ar-X (this compound) arx->oxidative_addition Workflow Figure 2: Experimental Workflow for Regioselective Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask (Substrate, Pd/Cu catalysts) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Base B->C D 4. Add Terminal Alkyne C->D E 5. Stir at Room Temp & Monitor (TLC/LC-MS) D->E F 6. Quench & Filter through Celite® E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Flash Column Chromatography H->I J Characterized Product I->J

References

Protocol and Application Guide: Regioselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

This guide provides a detailed protocol for the selective amination of 4-bromo-2-chloro-3-iodopyridine, a versatile, polyhalogenated building block crucial for the synthesis of complex nitrogen-containing heterocycles in pharmaceutical and materials science research.

Introduction: The Strategic Advantage of Selective C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Its significance lies in its broad substrate scope and functional group tolerance, offering a powerful alternative to traditional methods like nucleophilic aromatic substitution or Ullmann condensation.[1] The substrate, this compound, presents a unique synthetic challenge and opportunity. With three distinct halogen atoms, it is primed for sequential, regioselective cross-coupling reactions, allowing for the controlled and predictable introduction of various functionalities. This protocol focuses on the selective amination at the C3 position, leveraging the inherent reactivity differences among the carbon-halogen bonds.

Principle of Regioselectivity: Harnessing Halogen Reactivity Trends

The success of this selective transformation is rooted in the well-established mechanism of the Buchwald-Hartwig reaction. The key selectivity-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows a predictable trend.

General Reactivity Order in Oxidative Addition: C-I > C-Br > C-OTf > C-Cl[4]

This hierarchy dictates that the C-I bond at the C3 position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Br bond at C4 or the C-Cl bond at C2. By carefully controlling the reaction conditions, we can exclusively target the iodo-substituent for amination, leaving the bromo and chloro groups intact for subsequent downstream functionalization.

cluster_0 Relative Reactivity of C-X Bonds C3_I C-I (Position 3) C4_Br C-Br (Position 4) C3_I->C4_Br More Reactive C2_Cl C-Cl (Position 2) C4_Br->C2_Cl More Reactive

Caption: Relative reactivity of halogens on the pyridine substrate.

Experimental Protocol: Selective Amination at the C3 Position

This protocol provides a robust starting point for the mono-amination of this compound. Optimization may be required for particularly challenging amine coupling partners.

Materials and Reagents
ReagentSupplier ExamplePurityNotes
This compoundCommercially available>97%Store under inert gas, protected from light.
Amine (Primary or Secondary)Various>98%Ensure amine is pure and dry.
Palladium(II) Acetate (Pd(OAc)₂)Various>98%A common, reliable palladium precatalyst.
XPhosVarious>98%Bulky monophosphine ligand, excellent for heteroaryl couplings.[5][6]
Sodium tert-butoxide (NaOtBu)Various>97%Strong base; handle exclusively in a glovebox.[7]
Anhydrous TolueneVarious>99.8%Use a freshly dried and degassed solvent.
Reaction Setup and Execution

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Addition of Solids: In a glovebox, add the palladium(II) acetate (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal and Purge: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Addition of Liquid Reagents: Add the amine (1.2 equiv) via syringe, followed by anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots (under inert conditions) for analysis by GC-MS or LC-MS to check for the consumption of the starting material.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 3-amino-4-bromo-2-chloropyridine derivative.

Understanding the Catalytic System: Justification of Components

The choice of each component is critical for achieving high yield and selectivity.

  • Palladium Source (Pd(OAc)₂): This Pd(II) precatalyst is reduced in situ by the phosphine ligand or amine to the active Pd(0) species that enters the catalytic cycle.[2][8] It is cost-effective and readily available.

  • Ligand (XPhos): For challenging substrates like electron-deficient halopyridines, a bulky and electron-rich biaryl monophosphine ligand is essential.[5] XPhos facilitates the crucial oxidative addition and promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[6]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for coordination to the palladium center.[7] While effective, its high basicity can be incompatible with sensitive functional groups; in such cases, screening weaker bases like K₃PO₄ or Cs₂CO₃ is advised.[4]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations as they effectively dissolve the reagents and do not interfere with the catalytic cycle.[4][9]

The Buchwald-Hartwig Catalytic Cycle

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-I pd_complex L-Pd(II)(Ar)(X) ox_add->pd_complex ligand_exchange Amine Coordination & Deprotonation pd_complex->ligand_exchange + HNR'R'', + Base, - HX amido_complex L-Pd(II)(Ar)(NR'R'') ligand_exchange->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 (Catalyst Regeneration) product Ar-NR'R'' (Product) red_elim->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following table provides guidance on common challenges.

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Impure reagents or solvent.3. Insufficiently strong base.1. Ensure strictly inert conditions.2. Use freshly purified, anhydrous, and degassed solvent.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). Screen different bases.
Side Product Formation 1. Hydrodehalogenation: Replacement of I with H.[10]2. Double Amination: Reaction at C-Br site.3. Homocoupling: Formation of biaryl species.[11]1. Ensure the system is free of water, which can be a proton source.2. Lower the reaction temperature or shorten the reaction time.3. Screen different ligands; sometimes less bulky ligands can mitigate this.
Reaction Stalls Catalyst deactivation or inhibition.Screen alternative ligands (e.g., RuPhos, BrettPhos).[2][5] Consider using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) for more reliable initiation.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Polyhalogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering multiple points for diversification. Among these, 4-bromo-2-chloro-3-iodopyridine stands out as a trifunctionalized substrate with a predictable hierarchy of reactivity, enabling the sequential and regioselective introduction of a wide array of chemical moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of this valuable synthetic intermediate. We will delve into the mechanistic underpinnings that govern selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.

The key to the controlled functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organic halide to the palladium(0) catalyst. The energy barrier for this step is inversely related to the strength of the carbon-halogen bond, leading to a well-established reactivity trend: C-I > C-Br > C-Cl.[1][2] This inherent difference allows for the selective activation of the C-I bond at the 3-position under milder conditions, leaving the C-Br and C-Cl bonds at the 4- and 2-positions, respectively, intact for subsequent transformations.

Regioselective Cross-Coupling Strategies

The predictable reactivity of the halogens on the pyridine ring allows for a stepwise approach to the synthesis of highly substituted pyridines. The general strategy involves the initial functionalization at the most reactive C3-iodo position, followed by coupling at the C4-bromo position, and finally, if required, at the least reactive C2-chloro position.

G cluster_0 Sequential Cross-Coupling Strategy A This compound B C3-Functionalized Pyridine A->B 1. Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) @ C3-Iodo (Most Reactive) C C3,C4-Difunctionalized Pyridine B->C 2. Pd-Catalyzed Coupling @ C4-Bromo (Intermediate Reactivity) D 2,3,4-Trisubstituted Pyridine C->D 3. Pd-Catalyzed Coupling @ C2-Chloro (Least Reactive)

Figure 1: A workflow diagram illustrating the sequential functionalization of this compound based on halogen reactivity.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Causality of Experimental Choices

For the selective coupling at the C3-iodo position of this compound, the choice of catalyst, ligand, base, and solvent is crucial.

  • Catalyst and Ligand: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand is typically sufficient for activating the highly reactive C-I bond.[3] The use of bulky, electron-rich phosphine ligands can further enhance the rate of oxidative addition.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[4]

  • Solvent: A biphasic solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.[3]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol outlines a general procedure for the selective mono-arylation of this compound at the C3-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv.) to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-bromo-2-chloropyridine.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF8580-92
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082-90

Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C3-position. Yields are estimates based on analogous reactions.[3]

Part 2: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Causality of Experimental Choices
  • Catalyst System: The classic Sonogashira conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[5][6] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.[5]

  • Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by oxygen and the copper co-catalyst, copper-free Sonogashira protocols have been developed. These often employ more specialized palladium catalysts and ligands.[7][8]

Experimental Protocol: Selective Sonogashira Coupling at the C3-Position

This protocol provides a general procedure for the copper-catalyzed Sonogashira reaction.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF), degassed

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF and Et₃N.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the amine salts, and wash the pad with ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-alkynyl-4-bromo-2-chloropyridine.

Coupling PartnerCatalyst SystemBase / SolventTemp (°C)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT88-96
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEA / DMF5085-93
1-HexynePd(OAc)₂ / P(t-Bu)₃ (Copper-free)Cs₂CO₃ / Dioxane8075-85

Table 2: Representative conditions for selective Sonogashira coupling at the C3-position. Yields are estimates based on analogous reactions.[5]

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting amines with aryl halides.[9][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.

Causality of Experimental Choices
  • Catalyst and Ligand: This reaction often requires more sophisticated catalyst systems compared to Suzuki and Sonogashira couplings, especially for less reactive halides. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos), are highly effective.[11][12] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13][14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C3-Position

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene, degassed

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed toluene, followed by the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 3-amino-4-bromo-2-chloropyridine.

AmineCatalyst / LigandBaseSolventTemp (°C)Approx. Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10085-95
AnilinePd(OAc)₂ / SPhosCs₂CO₃Dioxane11080-90
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH9082-92

Table 3: Representative conditions for selective Buchwald-Hartwig amination at the C3-position. Yields are estimates based on analogous reactions.[13][15]

Part 4: Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17] It is a powerful method for the formation of carbon-carbon bonds with excellent control over stereoselectivity.

Causality of Experimental Choices
  • Catalyst and Ligand: While ligand-free conditions using Pd(OAc)₂ can sometimes be effective, particularly with highly reactive iodides, the use of phosphine ligands is generally beneficial.[16][18] For polyhalogenated systems, careful selection of the ligand is important to control reactivity and prevent side reactions.

  • Base: An organic or inorganic base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. Triethylamine or potassium carbonate are common choices.[17]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Experimental Protocol: Selective Heck Reaction at the C3-Position

This protocol provides a general procedure for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tolyl)₃ (10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF, degassed

  • Sealed reaction tube

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tolyl)₃ (0.10 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed DMF, the alkene (1.5 equiv.), and Et₃N (2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

AlkeneCatalyst / LigandBaseSolventTemp (°C)Approx. Yield (%)
StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF11070-80
Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃NMP12065-75
4-VinylpyridinePd(OAc)₂DBUAcetonitrile10072-82

Table 4: Representative conditions for selective Heck reaction at the C3-position. Yields are estimates based on analogous reactions.

General Palladium-Catalyzed Cross-Coupling Mechanism

All the reactions described above proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

G Pd(0)L_n Pd(0)L_n (Active Catalyst) Intermediate R-Pd(II)(X)L_n Pd(0)L_n->Intermediate Oxidative Addition Oxidative\nAddition Oxidative Addition Oxidative\nAddition->Intermediate R-X R-X R-X->Oxidative\nAddition Di-organo\nPalladium R-Pd(II)(R')L_n Intermediate->Di-organo\nPalladium Transmetalation (or Alkene Insertion for Heck) Transmetalation Transmetalation Transmetalation->Di-organo\nPalladium R'-M R'-M R'-M->Transmetalation Di-organo\nPalladium->Pd(0)L_n Reductive Elimination Reductive\nElimination Reductive Elimination Di-organo\nPalladium->Reductive\nElimination R-R' R-R' Reductive\nElimination->R-R'

Figure 2: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. This is typically the rate-limiting step and is fastest for C-I bonds.[19]

  • Transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig): The organic group (R') from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide (X). For the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene.

  • Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[19]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. The distinct reactivity of its three halogen substituents allows for a predictable and sequential functionalization strategy using a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can achieve high regioselectivity, first at the C3-iodo position, followed by the C4-bromo and C2-chloro positions. The protocols and mechanistic insights provided in this application note offer a solid foundation for the successful application of this substrate in pharmaceutical and materials science research programs.

References

Application Notes & Protocols: Selective Functionalization at the Iodine Position of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polyhalogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted pyridines, polyhalogenated variants such as 4-bromo-2-chloro-3-iodopyridine represent a particularly valuable class of synthetic intermediates. The presence of three distinct halogen atoms—iodine, bromine, and chlorine—at defined positions on the pyridine ring offers a hierarchical platform for sequential and site-selective functionalization. This capability is paramount in the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.

This guide provides a comprehensive overview of the principles and protocols for achieving selective functionalization specifically at the C-3 iodine position of this compound. By leveraging the inherent differences in carbon-halogen bond reactivity, researchers can unlock the full synthetic potential of this versatile building block.

Pillar 1: The Principle of Chemoselectivity in Cross-Coupling Reactions

The ability to selectively functionalize one carbon-halogen bond in the presence of others is governed by the principles of chemoselectivity, primarily driven by the relative bond dissociation energies and the mechanism of the chosen catalytic reaction. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-OTf ≈ C-Cl > C-F [1][2][3].

This reactivity hierarchy is a direct consequence of the decreasing bond strength as one moves down the halogen group. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle[2]. This intrinsic reactivity difference is the cornerstone of achieving selective functionalization of this compound at the iodine position. By carefully controlling reaction conditions, one can favor the oxidative addition at the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, follows a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate[2]. For this compound, this step preferentially occurs at the C-I bond.

  • Transmetalation (or related step): The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst[2].

The judicious choice of catalyst, ligands, base, and solvent can further enhance this inherent selectivity[4][5].

Pillar 2: Validated Protocols for Selective C-I Functionalization

The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions, optimized for selectivity at the C-3 iodine position of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8]

Objective: To selectively introduce an aryl or vinyl substituent at the C-3 position.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) B Add Pd catalyst (e.g., Pd(PPh3)4, 3 mol%) A->B C Add degassed solvent (e.g., Dioxane/H2O) B->C D Heat reaction mixture (e.g., 90 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool, dilute with EtOAc, wash with H2O and brine E->F G Dry over Na2SO4, concentrate F->G H Purify by column chromatography G->H I I H->I Characterize product: - 4-Bromo-2-chloro-3-arylpyridine

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I position.

Materials:

Reagent/MaterialPurpose/Specification
This compoundSubstrate
Arylboronic acid or esterCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)Activates boronic acid and neutralizes HX byproduct
Solvent (e.g., Dioxane/H₂O, Toluene)Reaction medium, must be degassed
Schlenk flask or sealed vialFor maintaining an inert atmosphere
Inert gas (Argon or Nitrogen)Prevents catalyst oxidation

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-2-chloro-3-arylpyridine.[9][10]

Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12]

Objective: To selectively introduce an alkynyl substituent at the C-3 position.

Materials:

Reagent/MaterialPurpose/Specification
This compoundSubstrate
Terminal AlkyneCoupling partner
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Base (e.g., Triethylamine (TEA), Diisopropylamine)Amine base
Solvent (e.g., THF, DMF)Reaction medium, must be degassed

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent such as DMF or THF.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), the copper(I) iodide co-catalyst (4 mol%), and the amine base (e.g., triethylamine, 3-4 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[13]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 4-bromo-2-chloro-3-alkynylpyridine.

Protocol 3: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15]

Objective: To selectively introduce a primary or secondary amine at the C-3 position.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vial with: - this compound (1.0 equiv) - Pd precatalyst (e.g., Pd2(dba)3, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) B Add amine (1.2 equiv) and anhydrous solvent (e.g., Toluene) A->B C Seal vial and heat (e.g., 100 °C) B->C D Monitor progress by LC-MS C->D E Cool, filter through Celite, concentrate D->E F Purify by column chromatography E->F G G F->G Characterize product: - 4-Bromo-2-chloro-3-aminopyridine

Caption: Workflow for selective Buchwald-Hartwig amination at the C-I position.

Materials:

Reagent/MaterialPurpose/Specification
This compoundSubstrate
Primary or Secondary AmineCoupling partner
Palladium Precatalyst (e.g., Pd₂(dba)₃)Source of Pd(0)
Phosphine Ligand (e.g., XPhos, BINAP)Stabilizes and activates the catalyst
Strong, non-nucleophilic base (e.g., NaOt-Bu)Deprotonates the amine
Anhydrous, degassed solvent (e.g., Toluene)Reaction medium

Procedure:

  • Reaction Setup (in a glovebox): In a vial, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equiv.).

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.[9]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired 4-bromo-2-chloro-3-aminopyridine.

Pillar 3: Data Presentation and Comparative Analysis

The success of selective functionalization is quantified by the yield of the desired C-3 substituted product and the absence of products resulting from reaction at the C-4 (bromo) or C-2 (chloro) positions.

Table 1: Expected Regioselective Outcomes and Typical Conditions

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventExpected Major Product
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O4-Bromo-2-chloro-3-R-pyridine
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / CuITEA, DIPEATHF, DMF4-Bromo-2-chloro-3-(C≡C-R)-pyridine
Buchwald-Hartwig R¹R²NHPd₂(dba)₃ / XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane4-Bromo-2-chloro-3-(NR¹R²)-pyridine

Note: While high selectivity for the C-I position is generally observed, optimization of reaction conditions (temperature, reaction time, catalyst/ligand choice) is crucial to minimize potential side reactions at the C-Br position, especially in prolonged reactions or at elevated temperatures. The C-Cl bond is significantly less reactive and typically remains intact under these conditions.

Conclusion and Future Directions

The selective functionalization of this compound at the iodine position provides a powerful and efficient entry point for the synthesis of complex, trisubstituted pyridine derivatives. The protocols outlined in this guide, grounded in the fundamental principles of chemoselectivity in palladium-catalyzed cross-coupling, offer reliable methods for achieving this transformation. The resulting 4-bromo-2-chloro-3-substituted pyridines are themselves valuable intermediates, poised for subsequent functionalization at the remaining bromine and chlorine positions, thereby enabling a modular and divergent approach to the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

Synthesis of 4-Aryl-2-chloro-3-iodopyridine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-2-chloro-3-iodopyridine scaffold is a highly valuable, functionalized heterocyclic motif crucial for the development of novel therapeutics and advanced materials. The strategic placement of three distinct functional groups—an aryl moiety, a chloro atom, and an iodo atom—on the pyridine core provides a versatile platform for subsequent chemical modifications. This guide presents a robust and modular synthetic approach, detailing the underlying chemical principles, step-by-step experimental protocols, and critical insights for researchers in organic synthesis, medicinal chemistry, and drug development. The primary strategy discussed involves a sequential approach: a regioselective Suzuki-Miyaura coupling to install the C4-aryl group, followed by a highly regioselective C3-iodination via directed ortho-metalation (DoM).

Strategic Overview: A Retrosynthetic Approach

The synthesis of polysubstituted pyridines requires careful strategic planning to control regioselectivity. For the target 4-aryl-2-chloro-3-iodopyridine, a logical retrosynthetic analysis reveals a modular and efficient pathway. The C3-iodo and C4-aryl bonds are disconnected to reveal a key intermediate, a 4-aryl-2-chloropyridine, which itself can be synthesized from a commercially available dihalopyridine.

Retrosynthesis Target 4-Aryl-2-chloro-3-iodopyridine Intermediate1 4-Aryl-2-chloropyridine Target->Intermediate1 C-I bond formation (Directed ortho-Metalation) Precursor1 2-Chloro-4-iodopyridine Intermediate1->Precursor1 C-C bond formation (Suzuki-Miyaura Coupling) Precursor2 Arylboronic Acid Intermediate1->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

This strategy capitalizes on two powerful and well-established transformations:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is ideal for forming the C4-aryl bond. By starting with a dihalopyridine, such as 2-chloro-4-iodopyridine, the significant difference in reactivity between the C-I and C-Cl bonds (C-I >> C-Cl) allows for highly selective coupling at the C4 position, leaving the C2-chloro group untouched for the subsequent step.[1][2][3]

  • Directed ortho-Metalation (DoM): This technique enables the regioselective deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG).[4][5][6] In the 4-aryl-2-chloropyridine intermediate, the chlorine atom at C2, despite being a weak director, effectively directs a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to abstract the proton at the C3 position.[7][8][9] The resulting organolithium intermediate is then quenched with an electrophilic iodine source to yield the final product.

Mechanistic Insights: Controlling Regioselectivity

The Suzuki-Miyaura Coupling: Leveraging Differential Halogen Reactivity

The key to the first step is the selective activation of the C4-I bond over the C2-Cl bond. The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the halogen, following the general trend I > Br > Cl > F.[3] This differential reactivity allows for the selective formation of the C4-aryl bond under conditions that do not disturb the C2-Cl bond, providing the required intermediate in high yield.[2][10]

Suzuki_Workflow cluster_0 Suzuki-Miyaura Coupling Start 2-Chloro-4-iodopyridine + Arylboronic Acid Mix Pd Catalyst Base, Solvent Start->Mix Combine Reagents Product 4-Aryl-2-chloropyridine Mix->Product Heat

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Directed ortho-Metalation: The Power of Proximity

Direct electrophilic iodination of a 4-aryl-2-chloropyridine would likely result in a mixture of products due to the complex electronic nature of the substituted pyridine ring. Directed ortho-metalation (DoM) circumvents this by using a directing group to precisely control the site of deprotonation.

The mechanism involves the coordination of the Lewis acidic lithium cation of the LDA base to the lone pair electrons of the C2-chloro group. This pre-complexation brings the amide base into close proximity to the C3 proton, facilitating its abstraction over other protons on the ring.[4][6][9] This is a kinetically controlled process that occurs at low temperatures (typically -78 °C) to prevent side reactions, such as nucleophilic attack by the base on the pyridine ring or rearrangement of the lithiated intermediate.[7][11] Once the 3-pyridyllithium species is formed, it is a potent nucleophile that readily reacts with an added electrophile like molecular iodine (I₂).

Detailed Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), strong bases (LDA), and moisture-sensitive reactions. All procedures must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Aryl-2-chloropyridine via Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for selective cross-coupling on dihalopyridines.[3][10][12]

Materials & Reagents:

ReagentPurposeTypical Amount (Equivalents)
2-Chloro-4-iodopyridineStarting Material1.0
Arylboronic AcidCoupling Partner1.2 - 1.5
Pd(PPh₃)₄Palladium Catalyst0.03 - 0.05
K₂CO₃ or Na₂CO₃ (2M aq.)Base2.0 - 3.0
1,4-Dioxane or TolueneSolvent-
WaterCo-solvent-

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent and Base Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-Dioxane) and the aqueous base (e.g., 2M Na₂CO₃ solution) in a typical ratio of 4:1 (organic:aqueous).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-chloropyridine.

Protocol 2: Synthesis of 4-Aryl-2-chloro-3-iodopyridine via Directed ortho-Metalation

This protocol is based on well-established DoM procedures for substituted pyridines.[7][11][13]

Materials & Reagents:

ReagentPurposeTypical Amount (Equivalents)
4-Aryl-2-chloropyridineSubstrate1.0
DiisopropylamineLDA Precursor1.5
n-Butyllithium (n-BuLi)LDA Precursor1.5
Iodine (I₂)Electrophile1.5
Anhydrous Tetrahydrofuran (THF)Solvent-

Procedure:

  • LDA Preparation (In Situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve anhydrous diisopropylamine (1.5 equiv.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.5 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of the 4-aryl-2-chloropyridine (1.0 equiv.) in anhydrous THF dropwise. Maintain the temperature at -78 °C and stir for 1-2 hours. Formation of the lithiated species is often indicated by a color change.

  • Iodination (Quench): Prepare a solution of iodine (1.5 equiv.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine should dissipate upon addition. Stir for an additional 30-60 minutes at -78 °C.

  • Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water, transfer to a separatory funnel, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the target 4-aryl-2-chloro-3-iodopyridine.

Troubleshooting and Expert Insights

  • Low Yield in Suzuki Coupling: If the Suzuki coupling is sluggish, consider using a more active catalyst/ligand system, such as those based on phosphine ligands like P(t-Bu)₃, or increasing the temperature.[14] Ensure all solvents are thoroughly degassed to prevent catalyst degradation.

  • Poor Regioselectivity in Lithiation: The key to successful DoM is maintaining a low temperature (-78 °C) throughout the addition and reaction phases. Allowing the reaction to warm prematurely can lead to side reactions or loss of regioselectivity.[11]

  • LDA Quality: The success of DoM is highly dependent on the quality of the base. It is strongly recommended to prepare LDA in situ from freshly titrated n-BuLi and distilled diisopropylamine. Commercial LDA solutions can vary in activity.[15]

  • Electrophile Quench: When quenching the lithiated intermediate, adding the electrophile (iodine solution) to the reaction mixture is crucial, rather than the other way around, to maintain an excess of the electrophile and minimize side reactions.

Conclusion

The synthesis of 4-aryl-2-chloro-3-iodopyridines is reliably achieved through a strategic, two-stage process. The initial regioselective Suzuki-Miyaura coupling leverages the differential reactivity of halogens to construct the 4-aryl-2-chloropyridine core. Subsequent directed ortho-metalation, guided by the C2-chloro substituent, provides a precise and high-yielding method for introducing iodine at the C3 position. This modular approach offers broad substrate scope and provides access to a class of compounds with significant potential in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Regioselective Stille Coupling of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Functionalization of Polyhalogenated Pyridines

Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and materials science. The ability to selectively introduce different substituents at specific positions on the pyridine ring is crucial for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. 4-Bromo-2-chloro-3-iodopyridine is a versatile building block, offering three distinct halogen atoms that can be selectively functionalized using transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds under palladium catalysis (C-I > C-Br > C-Cl) allows for a stepwise and regioselective approach to the synthesis of complex trisubstituted pyridines.[1]

This application note provides a comprehensive guide to the regioselective Stille coupling of this compound, focusing on the selective functionalization at the C3-iodo position. The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide, is renowned for its excellent functional group tolerance and generally mild reaction conditions, making it a powerful tool in complex molecule synthesis.[2][3][4] We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and discuss critical parameters for reaction optimization and product purification.

Mechanistic Rationale for Regioselectivity

The Stille coupling proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5] The regioselectivity of the reaction with this compound is determined in the initial oxidative addition step. The palladium(0) catalyst preferentially reacts with the weakest carbon-halogen bond. The bond dissociation energies for aryl halides follow the trend C-I < C-Br < C-Cl, making the carbon-iodine bond the most susceptible to cleavage. Consequently, the palladium catalyst will selectively insert into the C3-I bond, leaving the C4-Br and C2-Cl bonds intact for potential subsequent transformations.[1]

By carefully selecting the palladium catalyst, ligands, and reaction temperature, this inherent reactivity difference can be exploited to achieve high yields of the desired 3-substituted product.

Experimental Protocol: Stille Coupling at the C3-Iodo Position

This protocol outlines a general procedure for the selective Stille coupling of this compound with a representative organostannane, such as tributyl(vinyl)stannane.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)stannane, 1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Reaction Workflow Diagram:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Oven-dry glassware and cool under inert gas prep2 Charge flask with this compound and Pd catalyst prep1->prep2 prep3 Evacuate and backfill with Argon (3x) prep2->prep3 react1 Add anhydrous, degassed solvent via syringe prep3->react1 react2 Add organostannane via syringe react1->react2 react3 Heat to desired temperature (e.g., 90-100 °C) react2->react3 react4 Monitor reaction by TLC or LC-MS react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Aqueous KF wash to remove tin byproducts workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for the regioselective Stille coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene, 0.1 M concentration) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.

  • Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 90-100°C) using a pre-heated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Removal of Tin Byproducts: Transfer the organic mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can often be seen as a white solid at the interface.[2][6][7] Filter the entire mixture through a pad of Celite® if a significant precipitate forms.[6]

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-2-chloro-3-substituted pyridine.

Optimization of Reaction Parameters

The success of the regioselective Stille coupling is highly dependent on the careful optimization of several key parameters. The following table provides a summary of these parameters and their potential impact on the reaction outcome.

ParameterRecommended Range/ValueRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃Pd(PPh₃)₄ is often a good starting point. For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ with a ligand such as triphenylarsine (AsPh₃) can be beneficial.
Organostannane 1.1 - 1.2 equivalentsA slight excess is used to drive the reaction to completion. A large excess can lead to increased homo-coupling side products.
Solvent Toluene, Dioxane, DMFToluene and dioxane are common non-polar aprotic solvents. DMF can be used but may require higher temperatures for complete reaction. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and proto-destannylation.[8]
Temperature 80 - 110 °CStart at a lower temperature (e.g., 90°C) to maximize selectivity for the C-I bond. If the reaction is sluggish, the temperature can be incrementally increased while monitoring for the formation of di-substituted byproducts.[8]
Additives CuI (optional)Copper(I) iodide (CuI) can sometimes accelerate the transmetalation step and improve yields, particularly in cases of sluggish reactions.[9]

Catalytic Cycle of the Stille Reaction

G Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetal Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Coupling TinHalide X-SnR₃ PdII_Coupling->Pd0 RedElim Reductive Elimination CoupledProduct R¹-R² ArylHalide R¹-X Organostannane R²-SnR₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Impure reagents/solvents.Use a fresh batch of catalyst; Incrementally increase the reaction temperature; Ensure all materials are anhydrous and pure.[8]
Formation of Di-substituted Product Reaction temperature is too high, leading to coupling at the C-Br position.Lower the reaction temperature; Consider a less reactive catalyst/ligand system.[8]
Homo-coupling of Organostannane Presence of oxygen; Sub-stoichiometric amount of the aryl halide.Ensure a strictly inert atmosphere; Use a slight excess of the organostannane.[8]
Proto-destannylation Presence of water or acidic impurities.Use anhydrous and degassed solvents and reagents.

Conclusion

The regioselective Stille coupling of this compound is a robust and reliable method for the synthesis of 3-substituted pyridines. By leveraging the inherent differences in carbon-halogen bond reactivity, chemists can achieve high selectivity and yield. The protocol and optimization guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this versatile building block in their synthetic endeavors. Careful attention to reaction setup, parameter optimization, and purification techniques is paramount for obtaining high-purity products and advancing the development of novel chemical entities.

References

Application Notes & Protocols for the Regioselective Heck Reaction of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the regioselective Heck reaction involving 4-Bromo-2-chloro-3-iodopyridine. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making their selective functionalization a critical task for drug development professionals. The presence of three distinct halogen atoms on the pyridine ring presents a unique opportunity for controlled, stepwise elaboration. This document elucidates the mechanistic principles governing this selectivity and provides researchers with a robust framework for catalyst selection, reaction optimization, and practical execution.

Introduction: The Challenge and Opportunity of Polyhalogenated Heterocycles

Polyhalogenated aromatic and heteroaromatic systems are valuable building blocks in organic synthesis, offering multiple reaction handles for diversification. The substrate, this compound, is a prime example. The challenge lies in achieving selective functionalization at a single position without disturbing the other halogen sites. The opportunity, however, is significant: by exploiting the differential reactivity of the carbon-halogen bonds, a single precursor can be used to generate a diverse library of complex molecules through sequential, site-selective cross-coupling reactions.

The Heck reaction, which couples an unsaturated halide with an alkene, is exceptionally well-suited for this purpose.[1] The success of a regioselective Heck reaction on a substrate like this compound hinges on a deep understanding of the underlying palladium catalytic cycle and the factors that govern the initial, rate-determining oxidative addition step.

Mechanistic Rationale for Regioselectivity

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] The selectivity of the reaction on a polyhalogenated substrate is determined almost exclusively in the first step: oxidative addition.

Key Mechanistic Steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the carbon-halogen (C-X) bond, forming an organopalladium(II) complex. This step is generally the rate-determining step of the overall cycle.

  • Alkene Coordination & Insertion: The alkene partner coordinates to the Pd(II) complex, followed by a migratory insertion (carbopalladation) into the Pd-C bond.[2]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[4]

  • Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HX) and regenerate the active Pd(0) catalyst, closing the catalytic loop.[3][5]

The rate of oxidative addition is highly dependent on the nature of the halogen, following a well-established trend: C-I > C-Br >> C-Cl .[6] The bond dissociation energy of the C-X bond decreases down the group, making the C-I bond the weakest and most susceptible to cleavage by the Pd(0) catalyst. This differential reactivity is the cornerstone of achieving a highly regioselective Heck reaction on this compound, allowing for selective coupling at the C3-Iodo position while preserving the C4-Bromo and C2-Chloro positions for subsequent transformations.

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-I) AlkeneComplex Alkene-Pd(II) Complex ArPdX->AlkeneComplex Alkene Coordination InsertionProduct σ-Alkyl-Pd(II) Complex AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex Product-Pd(II)-H Complex InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base, - HBX) Product Coupled Product ProductComplex->Product HBX [Base-H]⁺X⁻ ProductComplex->HBX ArI 4-Br-2-Cl-3-I-Py ArI->Pd0 Alkene R-CH=CH₂ Alkene->ArPdX Base Base Base->ProductComplex caption Fig 1. Catalytic Cycle for the Heck Reaction.

Caption: Fig 1. Catalytic Cycle for the Heck Reaction.

Optimizing Reaction Parameters

The successful execution of the Heck reaction requires careful consideration of several key parameters. For the selective arylation of this compound, the following components are critical.

ParameterRecommendationRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 5 mol%)Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[3][5] Pd₂(dba)₃ is a Pd(0) source and can be effective at lower temperatures but is more air-sensitive. For a highly reactive C-I bond, lower catalyst loadings are often sufficient.
Ligand PPh₃, P(o-tol)₃ (1 - 2 eq. per Pd)For reactive aryl iodides, simple monodentate phosphine ligands like triphenylphosphine (PPh₃) are often sufficient to stabilize the catalyst.[7] Using bulky, electron-rich phosphines can sometimes accelerate the reaction but may also increase the risk of side reactions or coupling at the C-Br site if conditions are too harsh.[8] Ligand-free conditions can also be explored, particularly in polar solvents like DMF.[9]
Base Et₃N, K₂CO₃, NaOAc (1.5 - 3.0 equiv.)An organic amine base like triethylamine (Et₃N) is commonly used and often acts as the solvent.[1][9] Inorganic bases like K₂CO₃ or NaOAc are also effective and can be preferable for easier workup.[3][5] The base is crucial for regenerating the Pd(0) catalyst.[2]
Alkene Partner Electron-deficient alkenes (e.g., acrylates, styrene) (1.0 - 1.5 equiv.)The Heck reaction works most efficiently with alkenes bearing electron-withdrawing groups, which enhances the rate of migratory insertion.[1][2] Using a slight excess of the alkene can help drive the reaction to completion.
Solvent DMF, NMP, DMAc, AcetonitrileHighly polar aprotic solvents are standard as they facilitate the reaction and dissolve the various components.[9][10] DMF is a common and effective choice.[9] It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation.
Temperature 60 - 110 °CThe reaction temperature must be carefully controlled. Higher temperatures can lead to a loss of selectivity and potential coupling at the C-Br position. Start with a moderate temperature (e.g., 80 °C) and monitor the reaction closely.

Detailed Experimental Protocol

This protocol describes a general procedure for the regioselective Heck coupling of this compound with n-butyl acrylate.

Materials & Equipment:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition:

    • To the flask, add this compound (e.g., 1.0 mmol, 319.3 mg).

    • Add Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%).

    • Add Triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

  • Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with inert gas three times. This is a critical step to remove oxygen, which can oxidize the phosphine ligand and the active Pd(0) catalyst.

  • Solvent and Reagent Injection:

    • Through the septum, add anhydrous DMF (5 mL) via syringe.

    • Add triethylamine (2.0 mmol, 0.28 mL).

    • Add n-butyl acrylate (1.2 mmol, 0.17 mL).

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to 80 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, sampling periodically via syringe. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic mixture with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired (E)-butyl 3-(4-bromo-2-chloropyridin-3-yl)acrylate.

Conclusion

The Heck reaction of this compound offers a reliable and highly regioselective pathway for the synthesis of functionalized pyridine derivatives. By leveraging the inherent reactivity difference between the carbon-halogen bonds, chemists can selectively couple at the C-I position under carefully controlled conditions. This approach preserves the bromo and chloro substituents, providing valuable orthogonal handles for subsequent diversification, making it a powerful strategy in the toolkit of medicinal and materials chemists.

References

Application Note: Regioselective C-C Bond Formation via Negishi Coupling of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4] The precise installation of diverse substituents onto the pyridine ring allows for the meticulous tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions are paramount for constructing complex molecular architectures. The Negishi coupling, which forges carbon-carbon bonds between an organozinc reagent and an organic halide, is particularly advantageous due to its high functional group tolerance, operational simplicity, and the high reactivity of the organozinc nucleophile.[5][6]

This application note provides a detailed guide for leveraging the Negishi coupling to perform a highly regioselective functionalization of 4-Bromo-2-chloro-3-iodopyridine. This triply halogenated substrate presents a unique synthetic opportunity: by exploiting the inherent differences in carbon-halogen bond reactivity, one can achieve selective coupling at a single position, preserving the other halogenated sites for subsequent, orthogonal transformations. This guide will delve into the mechanistic basis for this selectivity and provide robust, field-tested protocols for researchers in drug discovery and organic synthesis.

Mechanistic Rationale: Achieving Chemoselectivity

The success of a regioselective coupling on a polyhalogenated substrate is not a matter of chance, but a direct consequence of the fundamental principles of the palladium-catalyzed cross-coupling mechanism.

The Negishi Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][7] The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle initiates when the organic halide (in this case, this compound) reacts with the active Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond and the insertion of the palladium atom, resulting in a square planar Pd(II) intermediate. This is typically the rate-determining and selectivity-determining step.[8]

  • Transmetalation: The organozinc reagent (R'-ZnX) then exchanges its organic group (R') with the halide on the palladium center. This step forms a di-organopalladium(II) complex and a zinc halide salt.[5]

  • Reductive Elimination: In the final step, the two organic groups (the pyridine and R') couple to form the new C-C bond, and the desired product is expelled from the palladium's coordination sphere. This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][7]

Negishi_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Negishi Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A L₂Pd(II)(Py-X)(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B L₂Pd(II)(Py-X)(R') Transmetal->PdII_B ZnX2 ZnX₂ Transmetal->ZnX2 RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Py-R' RedElim->Product ArX Py-X ArX->OxAdd RZnX R'-ZnX RZnX->Transmetal

Caption: The Palladium-Catalyzed Negishi Catalytic Cycle.
The Determinant of Selectivity: Halogen Reactivity

For polyhalogenated substrates, the site of the initial oxidative addition dictates the final product. The rate of this step is inversely proportional to the strength of the carbon-halogen (C-X) bond. The established order of reactivity in palladium-catalyzed couplings is:

C-I > C-Br >> C-Cl [8]

This differential reactivity is the key to controlling the outcome of the reaction with this compound. The C-I bond at the 3-position is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br bond at the 4-position or the C-Cl bond at the 2-position. By carefully controlling the reaction conditions (e.g., using a 1:1 stoichiometry of the organozinc reagent and mild temperatures), the Negishi coupling can be directed to occur exclusively at the most reactive C-I bond. This leaves the bromo and chloro substituents untouched, making them available as synthetic handles for subsequent diversification.

Experimental Protocols and Workflow

The following protocols are designed as a robust starting point. Researchers should note that optimization may be necessary for specific organozinc reagents or target molecules. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol A: Preparation of the Organozinc Reagent

Organozinc reagents can be purchased or, more commonly, prepared in situ or in a separate step from the corresponding organic halide.[9][10]

Method 1: Transmetalation from Organolithium/Grignard Reagent (Recommended for Aryl and Vinyl Partners)

  • Prepare the Organometallic Precursor: In a flame-dried, three-necked flask under argon, prepare the organolithium or Grignard reagent from the corresponding organic halide (1.0 equiv) following standard literature procedures.

  • Prepare the Zinc Salt Solution: In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (ZnCl₂, 1.1 equiv) in anhydrous THF.

  • Transmetalation: Cool the organolithium or Grignard solution to 0 °C. Slowly add the ZnCl₂ solution via cannula.

  • Stir: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting organozinc reagent solution is now ready for use in the coupling reaction.[9]

Method 2: Direct Insertion of Zinc (Recommended for Alkyl Partners)

  • Activate Zinc: Add activated zinc dust (1.5 equiv) to a flame-dried flask. Add anhydrous THF, followed by a catalytic amount of iodine (I₂) or 1,2-dibromoethane to activate the zinc surface.

  • Formation: Add the alkyl halide (1.0 equiv) to the stirred zinc suspension. The reaction may require gentle heating to initiate.

  • Monitor: Monitor the formation of the organozinc reagent by GC analysis of quenched aliquots. Once complete, the solution can be used directly.[9]

Protocol B: Regioselective Negishi Coupling
  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Add Reagents: Add this compound (1.0 equiv) dissolved in anhydrous THF.

  • Initiate Coupling: Slowly add the freshly prepared organozinc reagent solution (1.0-1.2 equiv) via cannula to the catalyst mixture at room temperature.

  • Reaction: Gently heat the reaction mixture to 50-65 °C. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-substituted-4-bromo-2-chloropyridine.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: General Experimental Workflow start Flame-Dried Glassware (Inert Atmosphere) prep_zn Prepare Organozinc Reagent (Protocol A) start->prep_zn setup Reaction Setup: 1. Add Pd Catalyst 2. Add Py-X₃ Substrate start->setup couple Add Organozinc Reagent (Initiate Coupling) prep_zn->couple setup->couple react Heat & Stir (50-65 °C) couple->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Quench (aq. NH₄Cl) & Extract monitor->workup Complete purify Column Chromatography workup->purify product Final Product: 3-R-4-Br-2-Cl-Pyridine purify->product

Caption: General Experimental Workflow for Regioselective Negishi Coupling.

Data Summary: Key Reaction Parameters

For successful and reproducible results, careful control over key experimental variables is crucial. The following table summarizes recommended starting points for optimization.

ParameterRecommended Value/ReagentRationale & Justification
Substrate This compoundTri-halogenated pyridine with distinct C-X bond reactivities.
Organozinc Reagent 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion, but a large excess may lead to side reactions.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A reliable, commercially available Pd(0) catalyst. Active without an induction period.[11]
PdCl₂(dppf) (2-5 mol%)A Pd(II) precatalyst that forms the active Pd(0) in situ. Often provides good stability and yields.
Solvent Anhydrous THF, Dioxane, or DMFPolar aprotic solvents are standard. Must be rigorously dried and degassed to prevent catalyst deactivation and quenching of the organozinc reagent.[12][13]
Temperature Room Temp to 65 °CMild heating is typically sufficient. Higher temperatures risk loss of selectivity and catalyst decomposition.
Atmosphere Argon or NitrogenEssential for protecting the Pd(0) catalyst and the organozinc reagent from oxygen and moisture.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Poor quality organozinc reagent. 3. Presence of oxygen or moisture.1. Use a fresh bottle of catalyst or a more active precatalyst/ligand system.[14] 2. Confirm formation of the organozinc reagent; use freshly prepared material. 3. Ensure all glassware is flame-dried and solvents are anhydrous and properly degassed.
Loss of Selectivity (Reaction at C-Br)1. Reaction temperature is too high. 2. Prolonged reaction time after full conversion at C-I. 3. Use of a highly reactive catalyst system.1. Reduce the reaction temperature. 2. Monitor the reaction closely and quench promptly upon consumption of the starting material. 3. Screen alternative, less reactive catalysts or ligands.
Formation of Homocoupled Product (R'-R')1. Poor quality organic halide used to prepare the organozinc reagent. 2. Oxidative conditions.1. Purify the organic halide before preparing the organozinc reagent. 2. Ensure the reaction is maintained under a strictly inert atmosphere.
Reaction Mixture Turns Black Catalyst decomposition to palladium black.1. Lower the reaction temperature. 2. Use a more robust ligand that stabilizes the palladium catalyst (e.g., dppf or a biarylphosphine).

Conclusion

The Negishi coupling is a formidable tool for the regioselective functionalization of polyhalogenated heterocycles like this compound. By capitalizing on the predictable reactivity hierarchy of carbon-halogen bonds, chemists can selectively forge new C-C bonds at the C-3 iodo position while preserving the C-Br and C-Cl bonds for future synthetic manipulations. This strategy opens a streamlined and modular route to highly decorated pyridine building blocks, which are of immense value to the pharmaceutical and materials science industries. The protocols and guidelines presented herein provide a comprehensive framework for the successful application of this powerful synthetic transformation.

References

Purification of 4-Bromo-2-chloro-3-iodopyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-2-chloro-3-iodopyridine using silica gel column chromatography. As a key heterocyclic building block in medicinal chemistry and materials science, obtaining this intermediate in high purity is critical for the success of subsequent synthetic steps[1][2]. This guide details a systematic approach, from initial method development using Thin Layer Chromatography (TLC) to the execution of the column separation and final product isolation. It emphasizes the rationale behind procedural choices, offering insights into optimizing separation efficiency and addressing common challenges such as co-elution and product tailing.

Introduction and Scientific Principles

This compound is a polysubstituted pyridine derivative whose distinct halogenation pattern allows for regioselective functionalization, particularly in palladium-catalyzed cross-coupling reactions[3]. The successful synthesis of this compound often yields a crude mixture containing unreacted starting materials, isomeric byproducts, or other impurities[4][5]. Flash column chromatography is the predominant and most effective method for isolating the target compound to the high degree of purity required for further applications[1][3].

The separation principle hinges on normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase[6][7]. The components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the eluting solvent[6].

  • Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic material with surface silanol groups (-Si-OH). Polar compounds, like the pyridine derivative with its electronegative nitrogen and halogen atoms, interact with these silanol groups via hydrogen bonding and dipole-dipole interactions[6][8].

  • Mobile Phase: A non-polar solvent, or a mixture of solvents, carries the sample through the column[9][10]. By carefully selecting the polarity of the mobile phase, one can modulate the strength of the interactions between the sample components and the stationary phase, thereby controlling their elution rate[10][11]. More polar compounds are retained more strongly on the column and thus elute later[6].

The basic nitrogen of the pyridine ring can sometimes lead to strong, undesirable interactions with the acidic silanol groups, resulting in peak tailing and poor separation[8][12]. While this protocol is designed to minimize such effects, awareness of this potential interaction is key for effective troubleshooting.

Pre-Purification: Method Development with TLC

Before committing the bulk of the material to the column, it is imperative to develop an optimal solvent system using Thin Layer Chromatography (TLC)[13][14]. TLC serves as a small-scale, rapid predictor of the separation achievable on a column packed with the same stationary phase[14][15].

The objective is to find a solvent system where the target compound, this compound, exhibits a Retention Factor (Rf) of 0.25 to 0.35 [6]. This Rf range ensures that the compound has sufficient interaction with the stationary phase for effective separation from impurities but will elute in a reasonable volume of solvent[6][14].

Protocol for TLC Method Development:

  • Prepare Elution Chambers: Add a small amount (~0.5 cm depth) of various test solvent systems to separate beakers or TLC chambers. Common starting systems for halogenated pyridines include mixtures of hexanes and ethyl acetate or hexanes and dichloromethane[4][9]. Place a filter paper in each chamber to ensure solvent vapor saturation.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate into the prepared chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm), circling any visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15]

  • Optimization: Adjust the solvent ratio to achieve the target Rf of ~0.3. If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the Rf is too low, increase the polarity (e.g., increase the proportion of ethyl acetate).

Materials and Equipment

Category Item Specifications & Notes
Chemicals & Consumables Crude this compoundFrom synthesis reaction
Silica Gel for Flash Chromatography230-400 mesh (40-63 µm particle size)
HexanesHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)HPLC Grade (optional, for sample loading)
TLC PlatesSilica gel 60 F₂₅₄
Cotton or Glass WoolFor plugging the column
Sea SandAcid-washed
Glassware & Equipment Glass Chromatography Column40 mm diameter, 60 cm length (example size)[16]
Erlenmeyer or Round-bottom flasksFor preparing eluent and collecting fractions
Separatory FunnelFor adding eluent to the column
Test tubes and rackFor fraction collection
TLC Chambers/BeakersFor TLC development
Capillary tubesFor spotting TLC plates
UV Lamp254 nm for visualization
Rotary EvaporatorFor solvent removal
Clamps and StandTo secure the column vertically

Safety and Handling

This compound and related halogenated compounds require careful handling. A thorough risk assessment should be conducted before beginning any work[17].

  • Compound Hazards: this compound is toxic if swallowed and causes skin and serious eye irritation[18][19]. Avoid inhalation of dust and direct contact with skin and eyes[20].

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[20][21].

  • Engineering Controls: Conduct all operations, including column packing, sample loading, and solvent evaporation, within a certified chemical fume hood to avoid inhalation of dust and solvent vapors[20].

  • Solvent Hazards: Hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid ignition sources and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste, including residual silica and solvents, in accordance with local and institutional regulations[18].

Detailed Purification Protocol

This protocol employs a dry loading technique, which generally provides superior resolution compared to direct liquid injection of a concentrated sample.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_post Isolation TLC TLC Method Development (Optimize Solvent System) Pack Pack Column (Wet Slurry Method) TLC->Pack Run Run Column & Elute (Collect Fractions) Pack->Run Load Prepare Sample (Dry Loading) Load->Run Load onto Column Analyze Analyze Fractions (TLC) Run->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Product Obtain Pure Product Evap->Product

Caption: Experimental workflow for column chromatography purification.

Step 1: Column Preparation (Wet Packing)
  • Ensure the column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, using a long rod to gently tamp it into place[16].

  • Add a ~1 cm layer of sea sand on top of the plug to create a flat base[16].

  • In a separate beaker, prepare a slurry of silica gel in the least polar solvent system you plan to use (e.g., 100% hexanes or the initial mobile phase from your TLC development). A common ratio is ~50-60 g of silica per 1 g of crude material.

  • With the column stopcock closed, pour the silica slurry into the column. Use a funnel to aid the process.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Continuously add more slurry until the desired column height is reached (typically 15-20 cm). Crucially, do not allow the top of the silica bed to run dry at any point.

  • Once packed, add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Step 2: Sample Loading (Dry Method)
  • Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[16]. This powder is your crude product adsorbed onto silica.

  • Gently and evenly add this powder to the top of the sand layer in your packed column.

Step 3: Elution and Fraction Collection
  • Carefully add the mobile phase (the optimized solvent system from TLC) to the top of the column using a separatory funnel to avoid disturbing the packed bed.

  • Apply gentle positive pressure to the top of the column (using a regulated air line or a hand pump) to initiate a steady flow of eluent through the column. A flow rate of ~5-10 cm/minute is typical for flash chromatography.

  • Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40 mm column).

  • Maintain the solvent level above the silica bed throughout the entire process.

Step 4: Fraction Analysis and Product Isolation
  • Monitor the elution process by spotting fractions onto a TLC plate. It is efficient to spot every second or third fraction initially.

  • Develop the TLC plate using the same mobile phase and visualize under UV light.

  • Identify the fractions containing the pure target compound. These will show a single spot at the Rf value determined during method development.

  • Combine all fractions containing the pure product into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the yield and characterize the product for purity (e.g., by NMR, melting point).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Co-elution) - Inappropriate solvent system.- Column was overloaded with sample.- Re-optimize the mobile phase with TLC; try a less polar system or a different solvent combination (e.g., toluene/hexanes)[5].- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column[5].
Streaking/Tailing on Column - Strong interaction between the basic pyridine nitrogen and acidic silica gel.- Sample is not dissolving well in the mobile phase.- Consider deactivating the silica by pre-treating it with a solvent system containing a trace amount of triethylamine (0.1-1%)[4]. Note: This may complicate solvent removal.- Try an alternative stationary phase like neutral alumina[4][12].
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Cracked or Channeled Column Bed - Improper packing technique (silica bed ran dry).- Thermal shock from adding a large volume of cold solvent.- The column must be repacked. Ensure the silica bed never runs dry during packing or elution. Allow solvents to reach room temperature before use.
Low Product Recovery - Compound degraded on the acidic silica gel.- Some product remained in impure fractions.- Minimize the time the compound spends on the column by running it efficiently.- Consider using a less acidic stationary phase like deactivated silica or alumina[4].- Re-column the mixed fractions if they contain a significant amount of product.

References

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines Using 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polysubstituted pyridine scaffolds are of paramount importance in modern drug discovery and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3][4] The strategic synthesis of these complex heterocycles requires versatile and highly functionalized building blocks. This guide details the application of 4-bromo-2-chloro-3-iodopyridine, a halogen-rich intermediate, for the regioselective synthesis of diverse polysubstituted pyridines. We provide an in-depth analysis of the differential reactivity of the three distinct carbon-halogen bonds, alongside validated, step-by-step protocols for key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][4] Consequently, the development of efficient methods to construct highly decorated pyridine derivatives is a central goal in organic synthesis.[5][6][7][8] this compound has emerged as a uniquely valuable starting material due to the orthogonal reactivity of its three halogen substituents. This allows for a programmed, sequential functionalization of the pyridine core.

The key to harnessing the synthetic potential of this molecule lies in understanding the distinct chemical behavior of the iodo, bromo, and chloro groups under different reaction conditions. This guide will explore how to selectively address each position to build molecular complexity in a controlled manner.

The Hierarchy of Halogen Reactivity: A Framework for Selectivity

The ability to perform regioselective transformations on this compound is governed by well-established principles of organic chemistry. The reactivity of the C-X bonds can be categorized into two main classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is inversely related to the polarizability and bond strength of the C-X bond, leading to a predictable reactivity trend.[9][10]

Reactivity Order: C-I > C-Br > C-Cl

  • C-I (Position 3): The carbon-iodine bond is the weakest and most polarizable, making it the most reactive site. Mild reaction conditions can be employed to selectively functionalize this position while leaving the C-Br and C-Cl bonds untouched.[9][11][12]

  • C-Br (Position 4): The carbon-bromine bond is significantly less reactive than the C-I bond. Its functionalization typically requires more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands to facilitate oxidative addition.[10]

  • C-Cl (Position 2): The carbon-chlorine bond is the strongest and least reactive in this context. Coupling at this position is challenging and requires highly active, specialized catalyst systems.[10][13]

G cluster_reactivity Pd-Catalyzed Cross-Coupling Reactivity cluster_conditions Typical Conditions I C-I (Position 3) Br C-Br (Position 4) I->Br Higher Energy Barrier Mild Mild Conditions (e.g., Pd(PPh₃)₄, RT-80°C) I->Mild Cl C-Cl (Position 2) Br->Cl Highest Energy Barrier Forcing Forcing Conditions (e.g., Bulky Ligands, >100°C) Br->Forcing Cl->Forcing

Diagram 1: Reactivity hierarchy in Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This reaction proceeds via a different mechanism, the SNAr pathway, which involves the formation of a resonance-stabilized Meisenheimer complex.[14][15][16] This provides an orthogonal method for functionalization, typically leaving the C-I and C-Br bonds at positions 3 and 4 unaffected.

Experimental Protocols: A Step-by-Step Guide

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Solvents should be properly degassed, and reactions involving organometallic reagents should be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Regioselective Sonogashira Coupling at the C-3 Position (Iodine)

This protocol achieves selective C-C bond formation at the most reactive C-I bond, yielding a 3-alkynyl-4-bromo-2-chloropyridine intermediate. This product is a valuable platform for subsequent functionalization at the C-4 and C-2 positions.

Mechanistic Insight: The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper(I).[17][18] The high reactivity of the C-I bond ensures that oxidative addition to the Pd(0) center occurs preferentially at the C-3 position under mild conditions, preventing reaction at the C-Br and C-Cl sites.[19]

Diagram 2: Experimental workflow for selective Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-4-bromo-2-chloropyridine.

Typical Reaction Parameters:

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Approx. Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-604-1280-95
Pd(PPh₃)₄CuIDIPEADMF25-506-1675-90

Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.[19][20]

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position (Iodine)

This protocol enables the formation of a C-C bond between the pyridine C-3 position and an aryl or vinyl group from a boronic acid or ester, again with high regioselectivity.

Scientist's Note: The choice of base and solvent system is critical in Suzuki couplings.[13][21] A biphasic system (e.g., dioxane/water) with an inorganic base like K₂CO₃ or Na₂CO₃ is common. The water is essential for the transmetalation step of the catalytic cycle. For sensitive substrates, anhydrous conditions with a base like K₃PO₄ can be used.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparison of Catalytic Systems for C-3 Arylation:

CatalystBaseSolventTemp (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10085-95Standard, reliable conditions for aryl iodides.[9][12]
PdCl₂(dppf)K₃PO₄Dioxane10090-98Effective for a broad range of boronic acids.[22]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O100~90-98Highly active catalyst, allows for lower catalyst loading.

Yields are illustrative and may vary based on the specific boronic acid used.

Protocol 3: Sequential Suzuki Coupling - Functionalizing C-3 then C-4

This advanced strategy leverages the reactivity difference between the C-I and C-Br bonds to install two different aryl groups in a controlled sequence.

Causality Behind the Protocol: The first coupling at C-3 proceeds under the mild conditions described in Protocol 2. To activate the less reactive C-4 bromine for the second coupling, a more robust catalytic system is required. This is achieved by using a sterically hindered and highly electron-rich phosphine ligand, such as those developed by Buchwald, which promotes the challenging oxidative addition step at the C-Br bond.[10]

Step-by-Step Procedure:

  • Step A (C-3 Functionalization): Synthesize the 3-aryl-4-bromo-2-chloropyridine intermediate using Protocol 2. Purify this product carefully.

  • Step B (C-4 Functionalization):

    • Reaction Setup: To a flask under inert atmosphere, add the 3-aryl-4-bromo-2-chloropyridine (1.0 equiv), a different arylboronic acid (1.5 equiv), a strong base (e.g., K₃PO₄, 3.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), and a bulky phosphine ligand (e.g., SPhos or XPhos, 0.05 equiv).

    • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane and heat the mixture to 100-120 °C. Monitor carefully by LC-MS.

    • Work-up and Purification: Follow the standard work-up and purification procedures described previously.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

This protocol utilizes the inherent electrophilicity of the C-2 position to introduce nitrogen or oxygen nucleophiles, a reaction orthogonal to the palladium-catalyzed couplings at C-3 and C-4.

G start 2-Chloropyridine derivative + Nucleophile (NuH) intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) start:f0->intermediate Nucleophilic Attack product 2-Substituted Pyridine + Cl⁻ intermediate->product:f0 Loss of Leaving Group (Cl⁻)

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 4-bromo-2-chloro-3-iodopyridine. This polyhalogenated heterocycle is a valuable synthetic intermediate, but its successful functionalization requires a nuanced understanding of chemoselectivity and reaction optimization. This document is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

FAQ 1: Foundational Principles - Why Am I Seeing Low Yields and Poor Selectivity?

Question: I am attempting a Suzuki coupling with this compound and obtaining a low yield of the desired product. Where should the reaction selectively occur, and what fundamental principles govern this reaction's success?

Answer: The primary challenge and opportunity with a substrate like this compound is achieving chemoselective coupling. The outcome is dictated by the relative reactivity of the three different carbon-halogen (C-X) bonds toward the palladium catalyst.

The critical first step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[1][2] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. For palladium catalysts, the established reactivity trend is:

C-I > C-Br >> C-Cl [1][3][4][5]

This intrinsic reactivity hierarchy means that under carefully controlled, mild conditions, the palladium catalyst will selectively cleave the weakest bond, the C-I bond at the 3-position. The C-Br and C-Cl bonds will remain intact, allowing for subsequent functionalization. Therefore, the expected and desired initial product is the 3-aryl/vinyl-4-bromo-2-chloropyridine.

If your yields are low, it is often due to conditions that are either insufficient to drive the catalytic cycle forward efficiently or are too harsh, leading to a loss of selectivity and the formation of byproducts.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Rate Determining, SELECTIVITY STEP) OA_Complex->inv1 Trans_Complex Ar-Pd(II)(R')L₂ Product_Complex Ar-R'-Pd(II)L₂ Product_Complex->Pd0 Reductive Elimination Product Ar-R' (Desired Product) Product_Complex->Product inv1->Trans_Complex Transmetalation ArX R-X (this compound) C-I reacts preferentially ArX->OA_Complex Boronic R'-B(OR)₂ Boronic->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex

Caption: The Suzuki-Miyaura catalytic cycle. Selectivity for this compound is determined at the oxidative addition step.

FAQ 2: Troubleshooting Guide - My Yield is Low. What Should I Fix?

Question: I have confirmed my starting materials are pure, but the yield of the C-3 coupled product is consistently below 30%. What are the most critical parameters to investigate?

Answer: Low yield is a multifaceted problem. A systematic approach to troubleshooting is essential. The following decision tree and table outline the most common causes and their solutions.

Troubleshooting_Flowchart cluster_Analysis Reaction Analysis cluster_Paths Troubleshooting Paths cluster_Solutions_SM Solutions for High SM cluster_Solutions_Side Solutions for Side Products cluster_Solutions_Decomp Solutions for Decomposition Start Problem: Low Yield of Desired Product Analysis Analyze Crude Reaction Mixture (LCMS / ¹H NMR) Start->Analysis High_SM High % of Unreacted Starting Material (SM) Analysis->High_SM >50% SM Remaining Side_Products Significant Side Products Observed Analysis->Side_Products >20% Byproducts Decomposition Complex Mixture / Decomposition Analysis->Decomposition Tar/Baseline Sol_Catalyst 1. Catalyst/Ligand Inactivity? - Use fresh, high-activity pre-catalyst. - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). - Increase catalyst loading (2-5 mol%). High_SM->Sol_Catalyst Sol_Conditions 2. Insufficient Reaction Rate? - Increase temperature incrementally (e.g., 80°C -> 100°C). - Ensure rigorous degassing of solvents. High_SM->Sol_Conditions Sol_Base 3. Ineffective Transmetalation? - Screen different bases (K₃PO₄, Cs₂CO₃). - Ensure base is finely powdered and dry. High_SM->Sol_Base Sol_Deboron Protodeboronation of Boronic Acid? - Use more stable boronic esters (pinacol, MIDA). - Use milder base (KF, K₂CO₃). - Minimize water content. Side_Products->Sol_Deboron Sol_Dehalogen Dehalogenation of SM? - Check for hydride sources. - Use aprotic solvent. - Lower reaction temperature. Side_Products->Sol_Dehalogen Sol_Homo Homocoupling of Boronic Acid? - Ensure complete exclusion of O₂. - Perform rigorous freeze-pump-thaw cycles. Side_Products->Sol_Homo Sol_Temp Temperature Too High? - Lower reaction temperature. - Monitor reaction closely and stop when SM is consumed. Decomposition->Sol_Temp Sol_Reagents Reagent Instability? - Confirm stability of boronic acid partner under basic conditions. Decomposition->Sol_Reagents

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Key Experimental Parameters for Optimization
ParameterCommon IssueRecommended Solution & Rationale
Palladium Catalyst & Ligand Catalyst inhibition by the pyridine nitrogen lone pair; slow oxidative addition/reductive elimination.[6][7]Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands with a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Buchwald precatalyst.[8] Rationale: These ligands accelerate the key catalytic steps and sterically protect the palladium center from inhibitory coordination with the pyridine nitrogen. Standard ligands like PPh₃ are often insufficient for challenging heteroaryl substrates.[9]
Base Incomplete activation of the boronic acid; promotion of side reactions like protodeboronation.[10]Solution: Screen a panel of bases. K₃PO₄ and Cs₂CO₃ are often excellent choices for difficult couplings.[10] KF can be effective and is milder, reducing protodeboronation. Rationale: The base facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[1][11] The choice of base must balance reactivity with the stability of the boronic acid partner.
Solvent Poor solubility of reagents; presence of dissolved oxygen deactivating the catalyst.Solution: Use rigorously degassed solvents. Common systems include 1,4-dioxane/H₂O, DME, or toluene.[1][12] Rationale: Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[10] Degassing via freeze-pump-thaw cycles or extensive sparging with an inert gas (Argon or Nitrogen) is critical.[6][13]
Temperature Insufficient thermal energy for oxidative addition; thermal decomposition of reagents or catalyst.Solution: Start at a moderate temperature (e.g., 80-90 °C) and increase incrementally if conversion is slow. Rationale: While higher temperatures increase reaction rates, they can also promote side reactions and decrease selectivity. Finding the optimal thermal window is key.
Boronic Acid/Ester Quality Protodeboronation (boron group is replaced by hydrogen) is a major competing pathway, especially with electron-deficient partners.[6][10]Solution: Use fresh, high-purity boronic acid. If protodeboronation is suspected, switch to a more stable boronic ester, such as a pinacol[14] or MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[15] Rationale: Boronic esters are generally more robust and less prone to premature decomposition than their corresponding acids.[1][15]

FAQ 3: Procedural Guide - Can you provide an optimized starting protocol?

Question: I need a reliable, step-by-step protocol to use as a starting point for my optimization efforts.

Answer: Certainly. This protocol is designed to favor the selective Suzuki-Miyaura coupling at the C-3 (iodo) position of this compound.

Optimized Protocol for Selective C-I Coupling

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 ratio, degassed)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the reaction vessel, add this compound, the boronic acid/ester, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure the complete removal of oxygen.[10]

  • Catalyst Addition: Under a positive pressure of inert gas (in a glovebox or using a Schlenk line), add the palladium precatalyst.

  • Solvent Addition: Add the previously degassed solvent mixture via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed or conversion plateaus.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.

References

minimizing dehalogenation in 4-Bromo-2-chloro-3-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for 4-Bromo-2-chloro-3-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation and achieve successful outcomes in your cross-coupling reactions.

Understanding the Challenge: Reactivity and Dehalogenation

This compound is a highly functionalized scaffold offering multiple points for diversification. However, the presence of three different halogens presents a unique set of challenges, most notably the propensity for dehalogenation, an undesired side reaction where a halogen atom is replaced by a hydrogen atom. This guide will equip you with the knowledge to control the regioselectivity of your reactions and suppress dehalogenation.

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl.[1][2][3] This inherent difference is the key to achieving selective functionalization, primarily at the most reactive C-3 (iodo) position. However, the same factors that facilitate the desired C-C, C-N, or C-O bond formation can also promote the undesired dehalogenation.

The primary culprit behind dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[4] These species can arise from various sources, including the base, solvent, or even trace impurities. Once formed, the Pd-H intermediate can undergo reductive elimination with the pyridine ring, leading to the replacement of a halogen with hydrogen.

Frequently Asked Questions (FAQs)

Q1: I am observing significant dehalogenation at the 3-position (loss of iodine). What are the likely causes?

Deiodination at the C-3 position is a common issue due to the high reactivity of the C-I bond.[4] The primary causes are often related to the reaction conditions being too harsh, leading to the formation and reaction of Pd-H species before the desired cross-coupling can occur. Specific factors include:

  • Strong Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can readily generate hydride species.[5]

  • High Temperatures: Elevated temperatures can accelerate the rate of dehalogenation.[6]

  • Protic Solvents: Solvents with available protons, such as alcohols, can serve as hydride donors.[4]

Q2: Can I selectively couple at the C-4 (bromo) or C-2 (chloro) positions while the other halogens are present?

Selective coupling at the less reactive C-4 or C-2 positions in the presence of the more reactive C-3 iodide is challenging but can be achieved through sequential functionalization. First, the C-3 position is selectively reacted under mild conditions. Then, by employing more forcing conditions (higher temperatures, stronger bases, more active catalyst systems), the C-4 and subsequently the C-2 positions can be functionalized. Direct selective coupling at the C-4 or C-2 positions in the presence of the C-3 iodide is generally not feasible due to the inherent reactivity differences of the carbon-halogen bonds.[7]

Q3: How does the choice of phosphine ligand affect dehalogenation?

The phosphine ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[8][9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective at promoting the desired reductive elimination step of the cross-coupling reaction.[4] This acceleration of the desired pathway can outcompete the undesired dehalogenation pathway.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the conditions can often lead to dehalogenation.

Problem: Significant dehalogenation of the starting material is observed alongside the desired coupled product.

Troubleshooting Workflow:

start High Dehalogenation in Suzuki Coupling base Evaluate Base start->base ligand Optimize Ligand base->ligand Using NaOtBu or KOtBu? Switch to K3PO4 or Cs2CO3 temp Adjust Temperature ligand->temp Using PPh3? Switch to bulky biarylphosphine (e.g., SPhos, XPhos) solvent Check Solvent System temp->solvent Reaction temp > 100°C? Lower to 60-80°C boronic_acid Assess Boronic Acid Quality solvent->boronic_acid Using alcoholic solvent? Switch to anhydrous dioxane or toluene outcome Minimized Dehalogenation boronic_acid->outcome Impurities in boronic acid? Use high-purity reagent

Caption: Suzuki Coupling Troubleshooting Workflow

Recommended Protocol for Minimizing Dehalogenation in Suzuki Coupling:

This protocol is designed to favor the cross-coupling reaction over dehalogenation by using a milder base and a bulky, electron-rich phosphine ligand.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)Forms the active Pd(0) species in situ.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand that accelerates reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Milder inorganic bases that are less prone to generating Pd-H species.[4]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that do not act as hydride donors.[10]
Temperature 60-80 °CLower temperatures slow down the rate of dehalogenation.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligand.

Step-by-Step Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.033 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide. The use of an amine base can sometimes be a source of dehalogenation.

Problem: Low yield of the desired alkynylated product with significant formation of the deiodinated starting material.

Troubleshooting Workflow:

start High Dehalogenation in Sonogashira Coupling copper Consider Copper-Free Conditions start->copper base Optimize Base copper->base Copper-catalyzed reaction failing? Try a copper-free protocol temp Adjust Temperature base->temp Using excess amine base? Use a non-nucleophilic base like K2CO3 with minimal amine solvent Check Solvent System temp->solvent Reaction temp > 80°C? Lower to room temperature or 40-60°C outcome Minimized Dehalogenation solvent->outcome Using protic solvent? Switch to anhydrous THF or DMF

Caption: Sonogashira Coupling Troubleshooting Workflow

Recommended Protocol for Minimizing Dehalogenation in Sonogashira Coupling:

This protocol utilizes mild conditions to selectively couple at the C-3 iodo position. A copper-free version is also presented to further minimize side reactions.

Method A: Copper-Catalyzed Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst for Sonogashira couplings.[11]
Copper Co-catalyst CuI (2-5 mol%)Activates the terminal alkyne.[11]
Base Et₃N or i-Pr₂NEt (DIPEA) (2-3 equiv.)Amine base is required for the catalytic cycle.[12]
Solvent Anhydrous THF or DMFCommon solvents for Sonogashira reactions.[2]
Temperature Room temperature to 60 °CMilder temperatures favor selective coupling at the C-I bond.[2]
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts from deactivation.

Step-by-Step Experimental Protocol (Method A):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, deoxygenated THF and Et₃N (3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Method B: Copper-Free Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(P(t-Bu)₃)₂ (2 mol%)A highly active catalyst for copper-free conditions.[12]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)Inorganic bases can reduce dehalogenation.[12]
Solvent Anhydrous Toluene or DioxaneAprotic solvents are preferred.[12]
Temperature 80-100 °CHigher temperature may be needed in the absence of copper.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation is often sensitive to the choice of base and ligand.

Problem: Low yield of the desired amine product, with significant dehalogenation and/or starting material recovery.

Troubleshooting Workflow:

start High Dehalogenation in Buchwald-Hartwig Amination base Evaluate Base start->base ligand Optimize Ligand base->ligand Using NaOtBu? Switch to K3PO4 or LiHMDS (for base-sensitive substrates) precatalyst Select Precatalyst ligand->precatalyst Using monodentate phosphine? Switch to bulky biarylphosphine (e.g., Xantphos, RuPhos) temp Adjust Temperature precatalyst->temp Using Pd(OAc)2? Consider a more active precatalyst (e.g., G3-XPhos) outcome Minimized Dehalogenation temp->outcome Reaction temp > 110°C? Lower to 80-100°C

Caption: Buchwald-Hartwig Amination Troubleshooting Workflow

Recommended Protocol for Minimizing Dehalogenation in Buchwald-Hartwig Amination:

This protocol employs a robust catalyst system known to be effective for challenging heteroaryl halides, minimizing dehalogenation.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (2 mol%) or a G3-XPhos precatalyst (2 mol%)G3 precatalysts are highly active and can lead to cleaner reactions.[13]
Ligand Xantphos or RuPhos (4 mol%)These ligands are well-suited for amination of heteroaryl halides.[5][14]
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv.)Milder bases are preferred to avoid dehalogenation.[14]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are standard for this reaction.[13]
Temperature 80-110 °CThe optimal temperature will depend on the specific amine.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst longevity.

Step-by-Step Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.0 equiv.) to a Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add degassed toluene.

  • Seal the tube and heat the mixture with stirring to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Sonogashira Coupling of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Sonogashira reactions. This guide is specifically tailored to address the challenges encountered when working with polyhalogenated substrates, such as 4-Bromo-2-chloro-3-iodopyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common side product formation and other experimental hurdles.

Frequently Asked Questions (FAQs)

Issue 1: Poor Selectivity and Multiple Products

Question: I am attempting a monosubstitution on this compound, but my reaction is yielding a complex mixture of products. How can I control the selectivity to favor substitution at the iodine position?

Answer: This is a common challenge with polyhalogenated heterocycles. The selectivity in a Sonogashira reaction is primarily dictated by the rate of oxidative addition of the C-X bond to the palladium(0) catalyst. The established reactivity trend for halogens is I > Br > Cl > F.[1][2] For this compound, the C-I bond is significantly more reactive than the C-Br and C-Cl bonds, making selective coupling at the 3-position (iodo) feasible under carefully controlled conditions.

If you are observing poor selectivity, consider the following factors:

  • Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Br and even C-Cl bonds, leading to a mixture of mono-, di-, and even tri-substituted products. Running the reaction at or near room temperature is crucial for maximizing selectivity for the C-I bond.[3]

  • Palladium Catalyst and Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence selectivity.[4][5][6] While standard ligands like triphenylphosphine (PPh₃) are often sufficient, bulky electron-rich phosphines can sometimes alter the reactivity profile of the catalyst.[7][8] For initial attempts at selective C-I coupling, a less reactive catalyst system may be beneficial.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the slow reaction of the less reactive halides. It is advisable to monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to the desired extent.

Troubleshooting Workflow for Poor Selectivity

start Poor Selectivity Observed temp Is the reaction temperature at or below room temperature? start->temp high_temp Reduce temperature to 0-25 °C temp->high_temp No time Is the reaction time prolonged? temp->time Yes end Improved Selectivity high_temp->end monitor Monitor reaction closely and quench upon desired conversion time->monitor Yes ligand Are you using a highly active, bulky electron-rich phosphine ligand? time->ligand No monitor->end catalyst Consider a less reactive catalyst/ligand system catalyst->end ligand->catalyst No std_ligand Switch to a standard ligand like PPh₃ ligand->std_ligand Yes std_ligand->end

Caption: Workflow for troubleshooting poor selectivity.

Issue 2: Formation of a Major Byproduct - Alkyne Homocoupling (Glaser Coupling)

Question: My primary side product is the dimer of my terminal alkyne. What causes this, and how can I prevent it?

Answer: The formation of a symmetrical diyne, known as the Glaser or Hay coupling product, is one of the most common side reactions in Sonogashira couplings.[9][10] This reaction is an oxidative dimerization of the terminal alkyne and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[11][12][13]

To minimize or eliminate Glaser coupling, consider the following strategies:

  • Strictly Anaerobic Conditions: Oxygen is the primary culprit in promoting the oxidative homocoupling.[9] It is imperative to thoroughly degas all solvents and reagents (including the amine base) and to maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction.[3]

  • Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to perform the reaction in the absence of a copper co-catalyst.[14][15][16] Copper-free Sonogashira reactions are well-established, although they may require more active palladium catalysts, different ligands, or slightly higher reaction temperatures to proceed efficiently.[17]

  • Minimize Copper Loading: If a copper co-catalyst is necessary for your system, use the lowest effective concentration. High concentrations of CuI can significantly accelerate the rate of homocoupling.[3]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Comparative Table: Standard vs. Copper-Free Sonogashira
FeatureStandard SonogashiraCopper-Free Sonogashira
Co-catalyst Typically CuINone
Key Side Reaction Glaser HomocouplingGenerally cleaner, but may require more forcing conditions
Reaction Conditions Often milder (room temp)May require heating or more active catalysts
Oxygen Sensitivity HighStill requires inert atmosphere to protect Pd(0) catalyst
Issue 3: Hydrodehalogenation - Loss of a Halogen Atom

Question: I have identified a byproduct where one of the halogens on my pyridine ring has been replaced by a hydrogen atom. What is this side reaction, and how can I suppress it?

Answer: This side reaction is known as hydrodehalogenation, where a halogen substituent is reductively cleaved and replaced by a hydrogen atom.[18] While less common than Glaser coupling, it can be a significant issue with polyhalogenated substrates, particularly at higher temperatures.[18] The source of the hydrogen atom is often the solvent, amine base, or even the terminal alkyne itself.

To mitigate hydrodehalogenation:

  • Lower Reaction Temperature: This side reaction is often more prevalent at elevated temperatures. Maintaining a lower reaction temperature is the most effective way to minimize it.[18]

  • Choice of Solvent and Base: Protic solvents or those with readily abstractable hydrogens may be more prone to participating in this side reaction. Using a less reactive, aprotic solvent may be beneficial. The choice of amine base can also play a role.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the desired product has formed, as this can increase the likelihood of side reactions like hydrodehalogenation.

Proposed Reaction Scheme and Side Products

sub This compound desired Desired Product (Coupling at Iodo) sub->desired dehalo Hydrodehalogenation Product sub->dehalo over_react Di/Tri-substituted Products sub->over_react alkyne R-C≡C-H alkyne->desired homo Glaser Product (R-C≡C-C≡C-R) alkyne->homo reagents [Pd], [Cu], Base reagents->desired

Caption: Potential reaction pathways in the Sonogashira coupling of this compound.

Experimental Protocols
Protocol 1: Selective Monosubstitution (Standard Sonogashira)
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., THF or dioxane) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira to Avoid Homocoupling
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl).[17]

  • Evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., DMF or DMSO) and a degassed amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction at the appropriate temperature (this may range from room temperature to 80 °C depending on the catalyst and substrates) and monitor its progress.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

References

optimizing base and solvent for Buchwald-Hartwig amination of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenge of selectively functionalizing polyhalogenated heteroaromatics, this Technical Support Center provides a focused guide for researchers optimizing the Buchwald-Hartwig amination of 4-bromo-2-chloro-3-iodopyridine. As Senior Application Scientists, we move beyond generic protocols to offer a framework grounded in mechanistic principles, helping you navigate the nuanced interplay of base and solvent selection to achieve your desired synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: I have this compound. Which halogen is most likely to react first in a Buchwald-Hartwig amination?

A1: The iodine at the C-3 position is the most reactive site. The general reactivity trend for halogens in the oxidative addition step of the Buchwald-Hartwig reaction is I > Br > Cl.[1][2] This selectivity is governed by the carbon-halogen bond dissociation energy; the C-I bond is the weakest, making its cleavage by the palladium(0) catalyst the most kinetically favorable step.[1] By carefully controlling reaction conditions, you can achieve highly selective mono-amination at this position.

Q2: What is the fundamental role of the base in this reaction?

A2: The base is a critical component with multiple roles in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile (or the N-H group in the palladium-amine complex) to form the more nucleophilic amide. This is a crucial step for the subsequent reductive elimination that forms the desired C-N bond.[3][4] The choice of base strength can significantly impact reaction rates and the tolerance of sensitive functional groups on your substrate or amine.[5][6]

Q3: Can I use any solvent for this reaction? Which ones should I avoid?

A3: While a range of solvents can be used, the most common and effective are typically non-polar, aprotic solvents like toluene, 1,4-dioxane, and tetrahydrofuran (THF).[7][8] Toluene is often a preferred choice as it can help mitigate catalyst inhibition that sometimes occurs with aryl iodides.[2][9] It is critical to avoid chlorinated solvents (e.g., chloroform, dichloromethane), acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalytic activity.[5][7]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My reaction is not working. I see only starting material after 24 hours. What are the most common reasons for complete failure?

A4: A complete lack of reactivity in a Buchwald-Hartwig amination often points to a few fundamental issues:

  • Inactive Catalyst: The most frequent culprit is the deactivation of the palladium catalyst. This can be due to insufficient degassing (leading to oxidation of the phosphine ligand or the Pd(0) center) or the use of wet solvent or reagents. Ensure all components are rigorously dried and the reaction is set up under a scrupulously maintained inert atmosphere (Argon or Nitrogen).[10]

  • Poor Reagent Quality: The base, particularly strong alkoxides like sodium tert-butoxide (NaOtBu), is hygroscopic and can degrade upon exposure to air and moisture. Using old or improperly stored base is a common cause of failure.[11]

  • Inappropriate Ligand Choice: For an electron-deficient substrate like a polyhalopyridine, an electron-rich and bulky phosphine ligand is essential to promote the key steps of oxidative addition and reductive elimination.[11] If you are using a generic ligand like PPh₃, it is likely not suitable for this transformation. Consider screening specialized biaryl monophosphine ligands (see Table 1).

Q5: I'm getting a mixture of products with amination at the iodine and bromine positions. How can I improve selectivity for the C-I position?

A5: Achieving high regioselectivity is a matter of fine-tuning the reaction's kinetics to favor the faster oxidative addition at the C-I bond over the C-Br bond.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., starting at room temperature or 50-60 °C instead of 100-110 °C) can often enhance selectivity. The activation energy for C-Br oxidative addition is higher than for C-I, so lowering the thermal energy of the system will disproportionately slow the undesired reaction.

  • Choose a Bulky Ligand: Employing a sterically hindered ligand can increase selectivity. The steric bulk around the palladium center can create a greater preference for the more accessible C-I position over the potentially more hindered C-Br position. Ligands like XPhos or t-BuXPhos are excellent starting points.[3][12]

Q6: I'm observing decomposition of my starting material or desired product. What's causing this and how can I fix it?

A6: Decomposition is often linked to the use of a base that is too strong for your substrate.[6][7] Pyridine rings can be sensitive to very strong bases, especially at elevated temperatures.

  • Switch to a Weaker Base: If you are using a strong alkoxide like NaOtBu (pKaH ≈ 19)[5], consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃, pKaH ≈ 10) or potassium phosphate (K₃PO₄).[6][7]

  • Lower Reaction Temperature: As with selectivity, lowering the temperature can often mitigate decomposition pathways.

  • Use a Biphasic System or an Organic Base: In some cases, using a soluble organic base like DBU in combination with an inorganic salt can provide a milder reaction environment.[5][13]

Visualizing the Process

Understanding the core mechanism and the logical flow of troubleshooting is key to success.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Key Reagents Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Py-I)(X) Pd0->OA_Complex Oxidative Addition (Py-I) Amine_Complex [L-Pd(II)(Py-I)(HNR'R'')]+X- OA_Complex->Amine_Complex + HNR'R'' Amido_Complex L-Pd(II)(Py-I)(NR'R'') Amine_Complex->Amido_Complex + Base - [Base-H]+X- Amido_Complex->Pd0 Reductive Elimination Product Py-NR'R'' (Product) Amido_Complex->Product Base Base (e.g., NaOtBu) Base->Amine_Complex Amine Amine (HNR'R'') Amine->OA_Complex Solvent Solvent (e.g., Toluene) caption Fig 1. Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart start Problem: Low or No Yield q1 Analyze Crude Reaction: Any Starting Material (SM)? start->q1 mixture Mixture of Products (e.g., C-I and C-Br amination) start->mixture sm_yes Mostly SM Remaining q1->sm_yes Yes sm_no No SM, No Product q1->sm_no No cause1 Potential Causes: - Inactive Catalyst (O₂/H₂O) - Degraded Base - Wrong Ligand/Temp sm_yes->cause1 solution1 Solutions: 1. Ensure rigorous inert atmosphere. 2. Use fresh, high-quality base. 3. Screen bulky, e--rich ligands. 4. Increase temperature. cause1->solution1 cause2 Potential Causes: - Product/SM Decomposition - Side Reactions (e.g., Hydrodehalogenation) sm_no->cause2 solution2 Solutions: 1. Use a weaker base (K₃PO₄, Cs₂CO₃). 2. Lower reaction temperature. 3. Check amine/base compatibility. cause2->solution2 cause3 Potential Cause: - Lack of Regioselectivity mixture->cause3 solution3 Solutions: 1. Lower reaction temperature. 2. Use a bulkier phosphine ligand. 3. Shorten reaction time. cause3->solution3 caption Fig 2. Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues.

Data for Optimization

Systematic optimization requires understanding the properties of the components you are screening.

Table 1: Recommended Ligands for Electron-Deficient Heteroaryls

Ligand Name Class Key Features
XPhos Dialkylbiaryl Phosphine Generally robust, bulky, and electron-rich. Excellent starting point.[3][12]
RuPhos Dialkylbiaryl Phosphine Often superior for coupling secondary amines.[14]
BrettPhos Dialkylbiaryl Phosphine Highly active, can promote reactions of challenging substrates like aryl mesylates.[14]

| t-BuXPhos | Dialkylbiaryl Phosphine | Extremely bulky ligand, useful for promoting challenging reductive eliminations or enhancing selectivity.[15][16] |

Table 2: Base Selection Guide

Base pKₐH (in DMSO) Type Common Use & Considerations
NaOtBu ~29 Strong Alkoxide Very common, high reaction rates. Incompatible with base-sensitive groups (esters, nitro).[5][6][9]
LHMDS ~29.5 Strong Amide Useful for substrates with protic functional groups that would be deprotonated by alkoxides.[5][9]
K₃PO₄ ~14 Weak Inorganic Good for base-sensitive substrates. May require higher temperatures or catalyst loadings.[5][7]

| Cs₂CO₃ | ~13 | Weak Inorganic | Good solubility in organic solvents. A mild and effective choice for sensitive substrates.[5][6] |

Table 3: Solvent Property Comparison

Solvent Dielectric Constant (25°C) Boiling Point (°C) Notes
Toluene 2.38[17][18] 111 Excellent general-purpose solvent for B-H. Good for high-temperature reactions.[7][19]
1,4-Dioxane 2.25[17][20] 101 Very common, but has environmental and safety concerns.[7][8]
THF 7.58[17][20] 66 Lower boiling point, useful for reactions at moderate temperatures.[7][21]

| t-Amyl Alcohol | 14.7 | 102 | A polar, protic solvent that can sometimes be effective, but less common.[5] |

General Protocol for Optimization

This protocol provides a starting point for the selective mono-amination of this compound at the C-3 (iodo) position. Note: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

1. Reagent Preparation:

  • To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 1.2-3.6 mol%).

  • Add the this compound (1.0 equiv).

  • In a separate vial, weigh the base (e.g., NaOtBu, 1.5 equiv). Use a fresh bottle and handle it quickly in the air or preferably in a glovebox.

2. Reaction Assembly:

  • Seal the vial containing the catalyst and pyridine with a septum cap. Purge with argon or nitrogen for 5-10 minutes.

  • Add the base to the reaction vial under a positive pressure of inert gas.

  • Via syringe, add the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

3. Reaction and Monitoring:

  • Place the vial in a preheated heating block set to the desired temperature (e.g., start at 80 °C).

  • Stir the reaction vigorously. Note that inorganic bases have poor solubility, and good agitation is important.[5][6]

  • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS.

4. Workup:

  • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

  • Carefully quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Technical Support Center: Catalyst Selection for Selective Cross-Coupling at the Bromine of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the challenging regioselective functionalization of 4-bromo-2-chloro-3-iodopyridine. Our focus is on providing practical, field-tested insights and troubleshooting strategies for achieving the non-classical selective coupling at the C4-Br position.

PART 1: Foundational Principles & Frequently Asked Questions (FAQs)

Before diving into troubleshooting, it is critical to understand the electrochemical and steric landscape of the substrate. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is the primary determinant of selectivity.

The Reactivity Hierarchy of Aryl Halides

The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1][2][3] The energy barrier for this step is directly related to the carbon-halogen (C-X) bond dissociation energy. Consequently, the established reactivity trend is:

C–I > C–Br > C–Cl >> C–F [4][5][6]

The weaker C-I bond is cleaved more readily and under milder conditions than the stronger C-Br and C-Cl bonds. This fundamental principle dictates the "natural" selectivity of most catalyst systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected "normal" outcome for a cross-coupling reaction with this compound?

A1: Based on the established reactivity hierarchy (C-I > C-Br > C-Cl), a standard palladium catalyst system (e.g., Pd(PPh₃)₄) under mild conditions will overwhelmingly favor selective coupling at the C-3 iodo position.[7][8][9] The C-4 bromo and C-2 chloro positions would remain unreacted.

Q2: Why is selective coupling at the C-4 bromine position so challenging?

A2: This transformation is challenging because it requires inverting the natural reactivity trend. You must find a catalyst system that is active enough to cleave the C-Br bond while simultaneously being selective enough to leave the more labile C-I bond untouched. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, a factor that must be overcome by the chosen ligand and conditions.[10]

Q3: What are the primary experimental levers to control regioselectivity?

A3: The outcome of the reaction is a delicate balance of several factors:

  • The Ligand: This is the most critical component. The steric bulk and electronic properties of the ligand dictate the geometry and reactivity of the palladium center.[11][12][13] Bulky, electron-rich ligands are essential for activating C-Br bonds and can sometimes influence selectivity through steric hindrance around a specific reaction site.[14]

  • The Palladium Precatalyst: Different precatalysts can lead to different active Pd(0) species in solution, influencing the reaction's initiation and overall kinetics.

  • Temperature: Higher temperatures increase reaction rates but can decrease selectivity, potentially leading to a mixture of products from coupling at multiple sites.[9]

  • Base and Solvent: These components influence the rates of transmetalation (in Suzuki or Sonogashira couplings) and reductive elimination and can affect catalyst stability and solubility.

Q4: Is it truly possible to achieve selective C-Br coupling over C-I?

A4: While difficult, it is not impossible. Achieving this "inverted" selectivity often relies on catalyst control, where the ligand-palladium complex has a specific kinetic preference for the C-Br bond that overrides the thermodynamic bond strength difference.[15] This may involve mechanisms where the catalyst interacts with the substrate in a way that sterically blocks the C-I position or electronically favors oxidative addition at the C-Br site. However, a more common and often more practical approach is a sequential coupling strategy.[9][16]

PART 2: Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction exclusively yields the C-3 iodo-coupled product. How can I target the C-4 bromo position?

  • Underlying Cause: Your catalyst system is following the natural thermodynamic pathway (C-I > C-Br). This is the default, expected result.

  • Troubleshooting & Solutions:

    • Re-evaluate Your Ligand: Standard, less bulky phosphines like PPh₃ are unlikely to invert selectivity. You must screen more specialized ligands.

      • Bulky Biarylphosphine Ligands: Introduce sterically demanding ligands such as XPhos, SPhos, or RuPhos. The rationale is that their bulk may sterically hinder the approach of the catalyst to the C-3 iodo position, which is flanked by both the chloro and bromo substituents, potentially creating a kinetic preference for the more accessible C-4 bromo position.

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes offer strong electron donation and unique steric profiles that can dramatically alter catalyst behavior and have been used to control selectivity in polyhalogenated systems.[17][18]

    • Change the Catalyst System: Consider catalyst systems known to operate under different mechanisms or exhibit unusual selectivity. While palladium is the workhorse, nickel-based catalysts can sometimes offer complementary selectivity profiles due to different oxidative addition kinetics.[19]

    • Additive Screening: In some systems, additives like potassium iodide (KI) have been shown to alter selectivity, potentially through a halogen exchange mechanism (Finkelstein reaction) that could create a more complex reactive landscape.[18]

Problem 2: I'm observing no reaction or very low conversion.

  • Underlying Cause: The catalyst system is not active enough to cleave the C-Br bond under your current conditions, or the catalyst is deactivating. The Lewis basic pyridine nitrogen may also be inhibiting your catalyst.[10]

  • Troubleshooting & Solutions:

    • Increase Catalyst Activity:

      • Switch to a More Active Ligand: If you are using simple phosphines, switch to a more electron-rich, bulky ligand (e.g., cataCXium A, Buchwald-type ligands) known to facilitate the often rate-limiting oxidative addition at C-Br bonds.[12]

      • Use a Modern Precatalyst: Switch from Pd(PPh₃)₄ or Pd(OAc)₂ to a well-defined Buchwald G3 or G4 precatalyst. These form the active Pd(0) species more cleanly and efficiently, reducing the chance of catalyst deactivation.

    • Increase Reaction Temperature: The activation energy for C-Br cleavage is higher than for C-I. Cautiously increase the temperature in increments of 10-20 °C. Be aware that this may compromise selectivity.

    • Screen Bases and Solvents: A stronger base (e.g., moving from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can accelerate the transmetalation step in Suzuki couplings. A change of solvent (e.g., from THF to dioxane or toluene) can affect catalyst stability and reaction rates.[20]

Problem 3: My results show a mixture of products (di- or tri-substituted pyridine).

  • Underlying Cause: Your reaction conditions are too harsh (high temperature, long reaction time) or your catalyst is too active, leading to a loss of selectivity.

  • Troubleshooting & Solutions:

    • Reduce Reaction Temperature: This is the most effective way to regain selectivity. Find the minimum temperature required for C-Br activation.

    • Limit Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the desired C-4 coupled product is maximized, before significant amounts of di-coupled byproducts form.

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of your coupling partner. An excess of the nucleophile will drive the reaction towards multiple substitutions.

    • Consider a Sequential Coupling Strategy: This is often the most robust and reliable method.

      • Step 1: Selectively couple the C-3 iodo position under very mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, room temperature to 60 °C).

      • Step 2: Isolate and purify the 4-bromo-2-chloro-3-arylpyridine intermediate.

      • Step 3: Subject this intermediate to a second coupling under more forcing conditions (e.g., Pd(dtbpf)Cl₂, K₃PO₄, 100 °C) to functionalize the C-4 bromo position.

PART 3: Protocols, Data & Visualization

Data Presentation: Catalyst System Selection Guide

The following table provides a starting point for catalyst system selection based on the desired outcome. The performance is inferred from general principles and behavior with analogous polyhalogenated heterocycles.

Desired CouplingPalladium PrecursorLigandBaseSolventTemp. Range (°C)Expected Selectivity & Notes
C-3 (Iodo) Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O40 - 80High C-I Selectivity. The standard, most predictable outcome.[7][21]
C-4 (Bromo) Pd₂(dba)₃ or G3-XPhosXPhos / SPhosK₃PO₄ / Cs₂CO₃Toluene or Dioxane80 - 110Potential for C-Br. Highly active system. Requires careful optimization of temperature and time to avoid C-I coupling. High risk of mixtures.
C-4 (Bromo) Pd(OAc)₂IPr (NHC)K₃PO₄Dioxane90 - 120Potential for C-Br. NHC ligands can offer unique selectivity.[18] Prone to over-reaction if not carefully controlled.
C-2 (Chloro) G4-RuPhosRuPhosNaOtBuToluene100 - 120Requires prior C-I and C-Br functionalization. C-Cl bond is the least reactive and needs highly active systems and strong bases.[10]
Experimental Protocol: Starting Point for Selective Suzuki-Miyaura Coupling at C-4 (Bromo)

Disclaimer: This protocol is a starting point for optimization. Achieving selectivity for C-Br over C-I is exceptionally challenging and may not be possible for all coupling partners. Success is not guaranteed and significant screening will be required.

  • Reagent Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) if not using a precatalyst.

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: After 1 hour, carefully take an aliquot (under inert atmosphere) and analyze by LC-MS to determine the product distribution (unreacted starting material, C-I coupled, C-Br coupled, di-coupled). Continue to monitor every 1-2 hours.

  • Workup: If the desired selectivity is achieved, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel to isolate the desired isomer.

Visualizations: Workflow & Logic Diagrams

The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting.

G cluster_setup Reaction Setup cluster_reaction Execution & Analysis Setup 1. Add Reagents (Substrate, Boronic Acid, Base) Catalyst 2. Add Pd Precatalyst & Ligand (in Glovebox) Setup->Catalyst Inert 3. Establish Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat & Stir (e.g., 90-110 °C) Solvent->Heat Monitor 6. Monitor by LC-MS (every 1-2 hours) Heat->Monitor Workup 7. Quench, Extract, & Concentrate Monitor->Workup Purify 8. Column Chromatography Workup->Purify

Caption: Standard experimental workflow for a cross-coupling reaction.

G Start Analyze LC-MS Result Result_I Only C-I Coupling Start->Result_I Path 1 Result_Mix Mixture of Products Start->Result_Mix Path 2 Result_NR No Reaction Start->Result_NR Path 3 Action_I Action: - Switch to bulkier ligand (XPhos, NHC) - Consider sequential strategy Result_I->Action_I Action_Mix Action: - Lower Temperature - Reduce Reaction Time - Check Stoichiometry (1.1 eq) Result_Mix->Action_Mix Action_NR Action: - Increase Temperature - Use more active catalyst (G3/G4) - Screen stronger bases Result_NR->Action_NR

Caption: Troubleshooting decision tree based on initial experimental results.

References

removing tin byproducts from Stille reaction with 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Bromo-2-chloro-3-iodopyridine in Stille cross-coupling reactions. This guide is designed to provide expert insights and practical solutions for a critical, yet often challenging, aspect of this chemistry: the effective removal of organotin byproducts. Given the toxicity of organotin compounds, their complete removal is paramount for the integrity of subsequent research and the safety of downstream applications.[1] This document offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed protocols to address specific experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after my Stille reaction?

The primary organotin byproducts you will encounter are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr from the reaction, or Bu₃SnI if iodine is used in the workup) and any unreacted tetraalkyltin starting material.[2] If your reaction conditions could lead to the formation of tin hydrides, you may also need to remove species like hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[2]

Q2: I performed a standard aqueous potassium fluoride (KF) wash, but my NMR still shows significant tin residues. What went wrong?

This is a very common issue. Several factors can lead to an incomplete removal of tin byproducts with aqueous KF:

  • Insufficient Contact: The reaction between aqueous KF and organotin halides occurs at the phase interface. If mixing is not vigorous or prolonged enough, the reaction will be incomplete.[3]

  • Precipitate Formation: A thick, white precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers.[2][4] This solid can trap your product or prevent efficient phase separation, leading to residual tin in the organic layer.[2]

  • Presence of Unreactive Tin Species: Certain organotin byproducts, particularly tin hydrides (Bu₃SnH) and hexaalkylditin (Bu₃SnSnBu₃), are less reactive towards aqueous KF.[2][4]

Q3: Are there effective alternatives to the aqueous KF wash for removing organotin compounds?

Yes, several highly effective methods can be used, either as an alternative or in sequence with a KF wash:

  • Chromatographic Methods: Flash chromatography using silica gel that has been pre-treated with triethylamine (Et₃N) is a robust method.[2][3][4][5] An even more effective approach is to use a stationary phase composed of silica gel mixed with 10% w/w anhydrous potassium carbonate (K₂CO₃), which can reduce organotin impurities to below 15 ppm.[2][6]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract and remove organotin compounds into the aqueous phase.[2][7]

  • Chemical Conversion: For difficult-to-remove byproducts like tin hydrides, a pre-treatment step is recommended. Adding iodine (I₂) to the crude reaction mixture will convert these species into tin iodides (e.g., Bu₃SnI), which are much more readily removed by a subsequent KF wash.[2][4]

Q4: My coupled product is a solid. What is the best strategy for purification?

For solid products, recrystallization is often a powerful purification technique. After an initial workup (such as a KF wash and filtration), slurrying the crude solid in a solvent where the product has low solubility but the tin impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or hexanes) can be very effective.[8] This slurry can be filtered, and the resulting solid can then be recrystallized from a more suitable solvent system like ethyl acetate to achieve high purity.[8]

Q5: How can I minimize the formation of organotin byproducts from the start?

Optimizing the reaction stoichiometry is key. Using the organotin reagent as the limiting reagent, if possible, or employing a slight excess (e.g., 1.05-1.1 equivalents) can minimize the amount of unreacted stannane at the end of the reaction. Additionally, recent advances have focused on developing Stille couplings that are catalytic in tin, which dramatically reduces the amount of tin waste generated.[9][10][11]

Visualizing the Stille Cycle and Byproduct Formation

To understand the origin of the byproducts, it's helpful to visualize the catalytic cycle of the Stille reaction.

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Intermediate R¹-Pd(II)L_n-R² Transmetal->Intermediate byproduct X-SnR₃ Transmetal->byproduct RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration product R¹-R² RedElim->product start R¹-X start->OxAdd stannane R²-SnR₃ stannane->Transmetal

Caption: Simplified catalytic cycle of the Stille reaction.

Troubleshooting Guide: Common Purification Issues
ProblemPossible Cause(s)Recommended Solution(s)
Persistent Tin Contamination After KF Wash 1. Insufficient mixing or contact time during the aqueous wash.[3] 2. Insufficient quantity of KF used. 3. Presence of stable tin species (e.g., Bu₃SnH) that are less reactive towards KF.[2]1. Increase vigorous shaking/stirring time to at least one hour.[3][6] 2. Use multiple, fresh washes with a saturated aqueous KF solution.[2][3] 3. Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert tin hydrides to tin iodides (Bu₃SnI), which are readily precipitated by KF.[2][4]
Formation of an Insoluble Precipitate at the Organic/Aqueous Interface Precipitation of insoluble trialkyltin fluoride (e.g., Bu₃SnF).[2]Filter the entire biphasic mixture through a pad of Celite® to physically remove the solid precipitate before separating the layers.[2][3][4]
Product is Polar or Water-Soluble Standard aqueous workups lead to product loss in the aqueous phase.[12]Avoid aqueous washes. Concentrate the crude reaction mixture and directly attempt purification by flash chromatography using a modified stationary phase, such as 10% w/w K₂CO₃ on silica gel.[2][6]
Organotin Residues Detected After Standard Silica Gel Chromatography Co-elution of the product and organotin species due to similar polarities.1. Add triethylamine (~2-5% v/v) to the eluent during silica gel chromatography. This deactivates acidic sites on the silica, improving separation.[2][3][4][5] 2. Use a stationary phase of 10% w/w KF or 10% w/w K₂CO₃ on silica gel for more effective tin removal.[2][6]
Low Recovery of Desired Product 1. Product may be adsorbed onto the precipitated tin fluorides or the Celite® filter aid.[3] 2. Degradation of a sensitive product on the acidic surface of standard silica gel.[3]1. After filtering, wash the Celite® cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[3] 2. Use triethylamine-treated silica gel or a less acidic stationary phase like neutral or basic alumina for chromatography.[3][5]
Quantitative Data on Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues.

MethodReported Residual Tin LevelReference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[2][6]
Chromatography with 10% KF on Silica< 30 ppm[2]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm[2]
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Workup with Celite Filtration

This is the most common first-line defense against organotin byproducts. The fluoride ion reacts with trialkyltin halides to form highly insoluble trialkyltin fluorides, which precipitate out of the solution.[1]

KF_Workflow cluster_prep Reaction Workup cluster_filtration Precipitate Removal cluster_final Final Processing A 1. Dilute Reaction Mixture with EtOAc B 2. Transfer to Separatory Funnel A->B C 3. Wash with saturated aq. KF (3x) B->C D 4. Vigorous Shaking (>1 min each wash) C->D E 5. Filter Biphasic Mixture through Celite® Pad D->E F 6. Collect Filtrate E->F H 8. Separate Layers of Filtrate F->H G 7. Wash Celite® Pad with EtOAc G->F I 9. Wash Organic Layer with Brine H->I J 10. Dry (Na₂SO₄), Filter, Concentrate I->J

Caption: Workflow for organotin removal using aqueous KF.

Step-by-Step Methodology:

  • Dilution: After the Stille reaction is deemed complete, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.[2]

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities like DMF.[2][13]

  • KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. During each wash, shake the separatory funnel vigorously for at least 1-2 minutes to ensure maximum contact between the two phases.[2][3][4]

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF will likely form at the interface.[2]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[2][3] It is crucial to wash the filter cake thoroughly with the organic solvent to recover any adsorbed product.[3]

  • Final Washes: Return the combined filtrate to the separatory funnel, separate the layers, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2][5]

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be subjected to further purification if necessary.

Protocol 2: Flash Chromatography with Modified Silica Gel

When aqueous workups are insufficient or impractical (e.g., for polar products), direct purification by flash chromatography on a modified stationary phase is highly effective.

Chromatography_Workflow cluster_prep Stationary Phase Preparation cluster_purification Purification A Option A: Slurry Silica with Eluent + 2-5% Et₃N C Pack Column A->C B Option B: Dry-mix Silica with 10% w/w K₂CO₃ B->C F Elute with Appropriate Solvent System C->F D Concentrate Crude Reaction Mixture E Dissolve in Min. Solvent and Load onto Column D->E E->F G Collect Fractions and Analyze (TLC) F->G

Caption: Workflow for organotin removal via chromatography.

Method A: Triethylamine-Treated Silica Gel

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or heptane). Add triethylamine to the slurry to a final concentration of 2-5% (v/v).[3][4]

  • Column Packing: Pack the chromatography column with the prepared slurry.

  • Loading and Elution: Concentrate the crude reaction mixture, dissolve it in a minimal amount of solvent, and load it onto the column. Elute with your solvent system (containing 2-5% triethylamine) to separate the product from the tin impurities.[5]

Method B: Potassium Carbonate/Silica Gel Stationary Phase

  • Stationary Phase Preparation: Thoroughly mix 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2][6] This mixture can be stored for months.[6]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[2]

References

dealing with low reactivity of the chloro group in 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, but challenging, building block. Here, we address the most common issue encountered during its use: the characteristically low reactivity of the C2-chloro group. This document provides in-depth explanations, troubleshooting guides, and validated protocols to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-chloro group on my this compound so unreactive in cross-coupling reactions?

This is the most common query we receive. The low reactivity of the 2-chloro substituent is a result of a combination of factors inherent to both the C-Cl bond and the electronic nature of the pyridine ring.

  • Bond Dissociation Energy (BDE): The primary determinant for reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The oxidative addition of the C-X bond to the Pd(0) catalyst is typically the rate-limiting step. The BDEs follow the trend C-I < C-Br < C-Cl. Consequently, the C-I bond at the 3-position and the C-Br bond at the 4-position are significantly weaker and more susceptible to oxidative addition than the robust C-Cl bond at the 2-position.[1][2]

  • Electronic Effects of the Pyridine Ring: The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions.[3][4] This electron deficiency makes these positions more electrophilic and, in principle, activates them toward nucleophilic attack or oxidative addition.[3] However, this electronic activation is often not sufficient to overcome the high bond strength of the C-Cl bond under standard cross-coupling conditions.

  • Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and preventing it from engaging with the C-Cl bond.[5]

Q2: How can I achieve selective functionalization at the iodo and bromo positions while leaving the chloro group untouched?

Selective functionalization is the key advantage of using this substrate. By carefully controlling the reaction conditions, you can sequentially modify the C-I and C-Br positions with high chemoselectivity.

The general order of reactivity for palladium-catalyzed cross-couplings (like Suzuki, Sonogashira, or Buchwald-Hartwig) is C-I > C-Br >> C-Cl .[1][2]

  • Selective C-I Coupling: Use standard, mild palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. These catalysts are active enough to cleave the C-I bond but will not typically activate the C-Br or C-Cl bonds at lower temperatures (e.g., room temperature to ~80 °C).

  • Selective C-Br Coupling (after C-I is functionalized): To react the C-Br bond, you will generally need slightly more forcing conditions. This may involve increasing the temperature (e.g., 90-110 °C) or using a more active catalyst system with bulky, electron-rich ligands.

  • Preserving the C-Cl Group: Under the conditions required for selective C-I and C-Br coupling, the C-Cl bond will remain intact, serving as a synthetic handle for a later, more demanding transformation.

G cluster_0 Reactivity Hierarchy Iodo C3-Iodo (Most Reactive) Bromo C4-Bromo (Intermediate) Iodo->Bromo Requires Milder Conditions Chloro C2-Chloro (Least Reactive) Bromo->Chloro Requires Forcing Conditions

Caption: Reactivity hierarchy for cross-coupling reactions.

Troubleshooting Guide: Activating the C2-Chloro Group

When the objective is to functionalize the 2-chloro position, standard protocols will often fail. This section provides a systematic approach to troubleshooting and optimization.

Issue: Low to No Conversion in Buchwald-Hartwig Amination at C2

This is a common challenge due to the difficulty of the C-Cl oxidative addition.[6]

Troubleshooting_Flowchart Start Start: No C2-Amination Check_Basics Step 1: Verify Basics - Inert Atmosphere (Ar/N2)? - Anhydrous/Degassed Solvent? - Reagent Purity? Start->Check_Basics Optimize_Catalyst Step 2: Optimize Catalyst System - Use a Pd Pre-catalyst (G3/G4)? - Switch to Bulky Ligand (e.g., RuPhos, BrettPhos)? Check_Basics->Optimize_Catalyst Basics OK Increase_Temp_Load Step 3: Adjust Conditions - Increase Temperature (90-120 °C)? - Increase Catalyst Loading (3-5 mol%)? Optimize_Catalyst->Increase_Temp_Load Still No Rxn Success Success: Product Formed Optimize_Catalyst->Success Reaction Proceeds Base_Solvent_Screen Step 4: Screen Base & Solvent - Stronger Base (NaOtBu, LHMDS)? - Different Solvent (Toluene, Dioxane)? Increase_Temp_Load->Base_Solvent_Screen Still Low Yield Increase_Temp_Load->Success Reaction Proceeds Base_Solvent_Screen->Success Reaction Proceeds Failure Consult Advanced Strategies: - Nickel Catalysis - Different Amine Source Base_Solvent_Screen->Failure Still Fails

Caption: Troubleshooting workflow for failed C2-amination.

Detailed Troubleshooting Steps:

  • Catalyst System is Critical: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[6]

    • Palladium Source: Use a modern, well-defined pre-catalyst (e.g., G3 or G4 palladacycles) instead of Pd(OAc)₂ or Pd₂(dba)₃. These form the active Pd(0) species more cleanly and efficiently.[6]

    • Ligand Choice: This is the most crucial variable. For unreactive aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. They promote the difficult oxidative addition and stabilize the catalytic species.

Ligand ClassExamplesKey Features
Biarylphosphines RuPhos, BrettPhos, XPhos, SPhosHighly active for C-Cl bonds. Sterically demanding, promoting reductive elimination.[6]
Ferrocene-based Josiphos, QPhosRobust and effective for a range of substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, suitable for challenging couplings.[7]
  • Reaction Conditions:

    • Temperature: Elevated temperatures, often in the 100-120 °C range, are necessary to overcome the activation barrier for C-Cl bond cleavage.[6]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] For base-sensitive substrates, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), but be aware this may require a more active catalyst system or higher temperatures.

    • Solvent: Use dry, degassed, non-protic solvents like toluene, 1,4-dioxane, or CPME.

  • Consider Nickel Catalysis: For particularly stubborn C-Cl bonds, nickel catalysts can be a powerful alternative to palladium. Nickel is more earth-abundant and often more effective at activating the strong C-Cl bond due to its different electronic properties and mechanism.[8][9]

Protocols for Common Transformations

The following are representative protocols. Note: These are starting points and may require optimization for your specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at C3-Iodo

This protocol is designed for high selectivity at the most reactive C-I position.

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1, degassed)

  • Procedure:

    • To a dry Schlenk flask, add the pyridine substrate, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[7]

    • Add Pd(PPh₃)₄ under a positive flow of inert gas.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-12 hours).

    • Cool to room temperature, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Expected Outcome: High yield (>90%) of the 4-bromo-2-chloro-3-arylpyridine with excellent selectivity.

Protocol 2: Forced Suzuki-Miyaura Coupling at C2-Chloro

This protocol assumes the C3 and C4 positions have already been functionalized. It employs a more active catalyst system to engage the C-Cl bond.

  • Reagents & Setup:

    • 2-Chloro-3,4-disubstituted-pyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • G4-XPhos Palladacycle (3 mol%)

    • K₃PO₄ (3.0 equiv, finely powdered and dried)

    • Solvent: CPME (Cyclopentyl methyl ether, anhydrous and degassed)

  • Procedure:

    • To a dry glovebox or Schlenk tube, add the pyridine substrate, arylboronic acid, K₃PO₄, and the G4-XPhos pre-catalyst.

    • Seal the vessel and add the degassed CPME.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction closely by GC-MS or LC-MS. The reaction may require 12-24 hours.

    • Upon completion, cool to room temperature and carefully quench with water.

    • Work up as described in Protocol 1.

  • Expected Outcome: Moderate to good yield of the fully substituted pyridine. Troubleshooting may be required.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C2

While less common than cross-coupling, SNAr is a viable alternative, particularly with strong nucleophiles. The pyridine nitrogen activates the C2 position for nucleophilic attack.[10]

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., Sodium Methoxide, 2.0 equiv)

    • Solvent: Anhydrous DMSO or DMF

  • Procedure:

    • In a sealed tube, dissolve the pyridine substrate in the anhydrous solvent.

    • Add the sodium methoxide portion-wise at room temperature.

    • Seal the tube and heat to 100-150 °C. Caution: High temperatures in a sealed vessel can be hazardous. Use appropriate safety precautions.

    • Stir for 12-48 hours, monitoring by TLC.

    • Cool to room temperature and carefully pour the reaction mixture into ice water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry, and concentrate. Purify as needed.

  • Expected Outcome: SNAr reactions on unactivated chloropyridines can be sluggish.[11][12] Expect variable yields. This reaction will likely compete at other positions if they have not been functionalized first. The high temperature may also lead to side reactions.

References

troubleshooting failed reactions with 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-3-iodopyridine. This versatile, polyhalogenated pyridine is a valuable building block in modern synthetic chemistry, offering multiple, distinct reaction sites for sequential functionalization. However, its unique electronic and steric properties can present challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Understanding the Reactivity of this compound

The key to successfully employing this reagent lies in understanding the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order of the carbon-halogen bond strength: C-I > C-Br > C-Cl.[1][2][3][4] This predictable hierarchy allows for selective functionalization, typically at the most labile C-I bond at the 3-position, while leaving the C-Br and C-Cl bonds available for subsequent transformations.[1][3]

The chlorine atom at the 2-position and the bromine atom at the 4-position significantly influence the electronic nature of the pyridine ring, making it electron-deficient. This electronic property can affect the rates of key steps in catalytic cycles, such as oxidative addition.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues commonly encountered during experiments with this compound in a question-and-answer format.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling with this compound is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. The primary goal is typically to achieve selective coupling at the C-3 iodine position.[1][3]

A. Catalyst System Inactivity:

  • Causality: The palladium(0) active species may not be forming efficiently from the precatalyst, or it may be decomposing to palladium black.[5] The choice of ligand is also critical; standard ligands like PPh₃ may not be optimal for this electron-deficient substrate.[6]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the crucial oxidative addition step, especially for challenging substrates.[6][7]

    • Catalyst Choice: Use a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure reliable generation of the active Pd(0) species.[8] If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction.[9]

    • Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and the formation of palladium black.[5][8]

B. Suboptimal Reaction Conditions:

  • Causality: The base may be too weak or poorly soluble, hindering the crucial transmetalation step.[10] The reaction temperature might be insufficient to overcome the activation energy for oxidative addition.

  • Troubleshooting Steps:

    • Base Selection: For difficult couplings, a stronger base may be necessary. Consider switching from weaker bases like Na₂CO₃ to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.[6] Ensure the base is finely powdered and anhydrous.

    • Solvent System: A mixture of an aprotic polar solvent like dioxane or THF with water is often effective.[11] The water can aid in dissolving the base and facilitating the catalytic cycle.

    • Temperature Optimization: Incrementally increase the reaction temperature by 10-20 °C. Monitor for starting material consumption and byproduct formation.

C. Reagent Quality Issues:

  • Causality: The boronic acid or ester coupling partner may have degraded, particularly through protodeboronation.[6] Impurities in the starting material or solvents can poison the catalyst.

  • Troubleshooting Steps:

    • Check Boronic Acid Quality: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider using a more stable boronate ester (e.g., a pinacol ester).[7]

    • Ensure Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Use anhydrous solvents.[6]

Question 2: I am attempting a Sonogashira coupling, but I am primarily observing homocoupling of my terminal alkyne (Glaser coupling). How can I promote the desired cross-coupling?

Answer:

The formation of alkyne homocoupling byproducts in Sonogashira reactions is a classic sign that the copper co-catalyst is promoting the undesired pathway over the palladium-catalyzed cross-coupling.[12] This can be due to several factors.

A. Imbalance in Catalytic Cycles:

  • Causality: The copper-catalyzed cycle for alkyne activation and homocoupling is outcompeting the palladium-catalyzed cross-coupling cycle. This can happen if the palladium catalyst is not sufficiently active or if the conditions favor the copper-mediated pathway.

  • Troubleshooting Steps:

    • Reduce Copper Loading: Decrease the amount of the copper(I) co-catalyst (e.g., CuI) to 2-5 mol%.[13]

    • Optimize Pd/Cu Ratio: Ensure an appropriate ratio of palladium to copper.

    • Consider Copper-Free Conditions: Modern Sonogashira protocols often employ copper-free conditions, which completely eliminate the possibility of Glaser coupling. These methods typically use a highly active palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and a strong base.[13][14]

B. Reaction Conditions Favoring Homocoupling:

  • Causality: The presence of oxygen can promote the oxidative homocoupling of alkynes. The choice of base and solvent can also influence the relative rates of the competing reactions.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Thoroughly degas the solvents and maintain a robust inert atmosphere throughout the reaction.[14]

    • Base and Solvent Selection: An amine base, such as triethylamine or diisopropylethylamine, is commonly used and often serves as the solvent or co-solvent.[13]

Question 3: In my Buchwald-Hartwig amination, I am seeing significant hydrodehalogenation of the starting material. What causes this side reaction and how can I minimize it?

Answer:

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[15] It typically arises from issues with the catalyst system or the presence of protic impurities.

A. Catalyst System and β-Hydride Elimination:

  • Causality: After oxidative addition of the aryl halide to the Pd(0) center, if the subsequent steps of the catalytic cycle are slow, competing side reactions can occur. One such pathway involves β-hydride elimination from an intermediate palladium-alkoxide or -amide species, which can be formed from the base. The resulting palladium-hydride species can then reductively eliminate with the aryl group to give the hydrodehalogenated product.

  • Troubleshooting Steps:

    • Ligand Choice: Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center that favors the desired reductive elimination of the C-N bond over side reactions.[16]

    • Base Selection: Use a non-nucleophilic, strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[15][17] Avoid bases that can readily undergo β-hydride elimination.

B. Presence of Protic Impurities:

  • Causality: Water or other protic impurities can react with the organopalladium intermediates to generate the hydrodehalogenated byproduct.

  • Troubleshooting Steps:

    • Use Anhydrous Reagents and Solvents: Ensure all reagents, including the amine and the base, are anhydrous.[15] Use freshly dried solvents.

    • Purify the Amine: Impurities in the amine can inhibit the reaction or lead to side products. Purify the amine by distillation or filtration through a plug of activated alumina before use.[8]

Problem Potential Cause Recommended Solution
Low/No Conversion (All Couplings) Inactive CatalystUse bulky, electron-rich ligands (e.g., SPhos, XPhos); Use a palladium pre-catalyst; Ensure strict inert atmosphere.[5][6][7][8]
Suboptimal BaseUse a stronger, more soluble base (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu for Buchwald-Hartwig).[6][15]
Alkyne Homocoupling (Sonogashira) Excess Copper/OxygenReduce CuI loading; Switch to copper-free conditions; Rigorously degas all reagents.[13][14]
Hydrodehalogenation (All Couplings) β-Hydride EliminationUse bulky ligands (e.g., XPhos); Use a non-coordinating, strong base.[15][16]
Protic ImpuritiesUse anhydrous solvents and reagents; Purify the amine coupling partner.[8][15]
Low Selectivity (Reaction at C-Br/C-Cl) High TemperatureLower the reaction temperature to favor reaction at the more labile C-I bond.[18]
Overly Active CatalystScreen different ligands and catalyst loadings to temper reactivity.
Part 2: Metal-Halogen Exchange and Lithiation

Question 4: I am trying to perform a selective metal-halogen exchange at the C-3 iodine position using an alkyllithium reagent, but I'm getting a complex mixture of products. What is going wrong?

Answer:

Selective metal-halogen exchange on polyhalogenated pyridines can be challenging due to competing pathways like deprotonation and "halogen dance" rearrangements.[19]

A. Competing Deprotonation:

  • Causality: The protons on the pyridine ring are acidic and can be removed by strong bases like alkyllithiums, leading to a mixture of lithiated species.

  • Troubleshooting Steps:

    • Use a Hindered, Non-Nucleophilic Base: Instead of a nucleophilic alkyllithium, consider using a hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures.[20]

    • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C or lower) to favor the kinetically controlled metal-halogen exchange over deprotonation.[21][22]

B. "Halogen Dance" Rearrangement:

  • Causality: The initially formed 3-lithio species can be unstable and rearrange to a more thermodynamically stable lithiated isomer, often the 4-lithio species, via a "halogen dance" mechanism.[19] This is particularly relevant when using bases like LDA.

  • Troubleshooting Steps:

    • Temperature Control: The selectivity between the kinetic (deprotonation or initial exchange) and thermodynamic (halogen dance) products is highly temperature-dependent. Trapping the intermediate at a lower temperature may favor the kinetic product, while warming may promote the rearrangement.[19]

    • Rapid Trapping: Add the electrophile quickly after the lithiation step to trap the desired intermediate before it has a chance to rearrange.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Question 5: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the chlorine at the C-2 position, but the reaction is very sluggish. How can I improve the reaction rate?

Answer:

The chlorine at the C-2 position of the pyridine ring is activated towards nucleophilic attack.[23][24] However, the reaction rate can be slow if the conditions are not optimized.

A. Insufficient Ring Activation/Nucleophile Strength:

  • Causality: SNAr reactions proceed through a negatively charged Meisenheimer complex intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the ring. The nucleophile must also be strong enough to attack the electron-deficient ring.[24][25]

  • Troubleshooting Steps:

    • Use a Stronger Nucleophile: If possible, use a more potent nucleophile.

    • Base Promotion: For nucleophiles like amines or alcohols, the addition of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) can deprotonate the nucleophile, increasing its reactivity.[26][27]

B. High Activation Energy:

  • Causality: The initial attack of the nucleophile disrupts the aromaticity of the pyridine ring, leading to a significant activation energy barrier.[23]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Heating the reaction mixture in a suitable high-boiling solvent (e.g., DMF, DMSO) can provide the necessary energy to overcome this barrier.

    • Solvent Effects: Polar aprotic solvents can help to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

Experimental Workflows & Diagrams

Workflow: Troubleshooting a Failed Suzuki Coupling

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Optimization cluster_reagents Reagent Quality Control start Failed Suzuki Reaction: Low or No Conversion check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions check_reagents 3. Verify Reagent Quality ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->ligand Ineffective Ligand? precatalyst Use modern pre-catalyst (e.g., Buchwald G3/G4) check_catalyst->precatalyst Poor Pd(0) Generation? atmosphere Ensure rigorous degassing and inert atmosphere check_catalyst->atmosphere Catalyst Decomposition? base Switch to stronger base (K3PO4, Cs2CO3) check_conditions->base Weak/Insoluble Base? solvent Optimize solvent system (e.g., Dioxane/H2O) check_conditions->solvent Poor Solubility? temp Increase temperature incrementally (10-20 °C) check_conditions->temp High Activation Energy? boronic Use fresh boronic acid or switch to boronate ester check_reagents->boronic Protodeboronation? anhydrous Ensure anhydrous conditions to prevent protodeboronation check_reagents->anhydrous ligand->check_conditions precatalyst->check_conditions atmosphere->check_conditions base->check_reagents solvent->check_reagents temp->check_reagents end Successful Reaction boronic->end anhydrous->end

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Mechanism: Regioselectivity in Cross-Couplingdot

G Aryl-Pd(II)-X Aryl-Pd(II)-X C-I C-I

References

preventing homocoupling in cross-coupling reactions of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Selective Cross-Coupling Reactions and the Suppression of Homocoupling

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for utilizing 4-Bromo-2-chloro-3-iodopyridine in cross-coupling reactions. Our focus is to provide actionable troubleshooting advice and a clear rationale behind experimental choices to help you achieve high selectivity and minimize the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and why is it forming?

This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura coupling. It occurs when two molecules of your boronic acid reagent couple with each other. The primary cause is often the presence of Pd(II) species in the reaction, which can be introduced from a Pd(II) precatalyst or formed by the oxidation of the active Pd(0) catalyst by residual oxygen.[1][2] This Pd(II) can then undergo a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2]

Q2: Which halogen on this compound is the most reactive, and how can I achieve selective coupling?

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C–I > C–Br > C–OTf >> C–Cl.[3][4][5] This trend is governed by bond dissociation energies; the weaker C-I bond is much easier for the palladium catalyst to break during the oxidative addition step.

To achieve selective coupling at the C-3 iodo position, you should employ milder reaction conditions. This typically involves using lower temperatures (e.g., room temperature to 80 °C) and carefully selecting a catalyst system that is active enough for the C-I bond but not so reactive that it begins to activate the C-Br bond.[5]

Q3: My reaction starts cleanly, but after a few hours, I see increasing amounts of homocoupling. What is likely happening?

This scenario often points to the gradual degradation of the catalyst or ligands, leading to the formation of Pd(II) species over time. The most common culprit is the slow ingress of oxygen into the reaction vessel, which oxidizes the active Pd(0) catalyst.[1][6] Another possibility is that if the desired cross-coupling reaction is sluggish (e.g., due to steric hindrance), the competing homocoupling pathway has more time to occur.

Q4: How critical is my choice of base for preventing homocoupling and other side reactions?

The base is a critical parameter that influences multiple aspects of the reaction.[7][8] Its primary role is to activate the boronic acid for the transmetalation step.[7][9][10] However, an inappropriate base can exacerbate side reactions:

  • Protodeborylation: Strong, highly aqueous bases can lead to the replacement of the boronic acid group with a hydrogen atom, reducing the concentration of your nucleophile and lowering the yield.[3][8]

  • Homocoupling: The choice of base can influence the acid-base equilibria in the reaction, which can affect the relative rates of the desired cross-coupling versus the undesired homocoupling.[9][11]

For substrates sensitive to water, using an anhydrous base like finely ground potassium phosphate (K₃PO₄) is often a good strategy.[8]

Q5: Can the phosphine ligand really make a difference in suppressing homocoupling?

Absolutely. The ligand is one of your most powerful tools. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), play a crucial role.[12][13] These ligands promote the final, product-forming reductive elimination step of the catalytic cycle.[1] By accelerating this step, they ensure the desired cross-coupling pathway outpaces the side reactions that lead to homocoupling. In some challenging cases, employing a specific ligand like SPhos has been shown to be essential for obtaining a good yield of the cross-coupled product while minimizing homocoupling.[14]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common issues encountered when working with this compound.

Problem: Excessive Homocoupling of the Boronic Acid Reagent

If you are isolating significant quantities of a symmetrical biaryl derived from your boronic acid, use the following guide to address the issue.

G start Problem: High Boronic Acid Homocoupling q1 Is your reaction rigorously deoxygenated? start->q1 sol1 Solution: Improve Degassing - Use Freeze-Pump-Thaw (3x) - Sparge solvent with Argon for 20-30 min - Maintain positive inert gas pressure q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? q1->q2 Yes sol1->q2 sol2 Solution: Manage Pd(II) Species - Add a mild reducing agent (e.g., potassium formate) - Pre-stir catalyst and ligand before adding substrates - Switch to a Pd(0) source (e.g., Pd₂(dba)₃) q2->sol2 Yes q3 Is the reaction sluggish or stalling? q2->q3 No sol2->q3 sol3 Solution: Optimize Kinetics - Use a more active ligand (e.g., SPhos, RuPhos) - Increase temperature moderately (e.g., 80°C -> 90°C) - Consider slow addition of the boronic acid q3->sol3 Yes end Outcome: Reduced Homocoupling, Higher Yield q3->end No sol3->end

Caption: Troubleshooting flowchart for boronic acid homocoupling.

  • Rigorous Deoxygenation: Oxygen is a primary cause of homocoupling as it oxidizes the active Pd(0) catalyst to the problematic Pd(II) state.[1][2][6] Standard purging may be insufficient.

    • Action: Implement a robust degassing protocol such as freeze-pump-thaw cycles for your solvent or extensive sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[14][15] Always maintain a positive pressure of inert gas throughout the reaction.

  • Managing the Palladium Source: Many common precatalysts are in the Pd(II) oxidation state. While they are reduced in situ to Pd(0), a portion may directly engage in homocoupling before entering the catalytic cycle.[1][2]

    • Action:

      • Add a Reducing Agent: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[2][16]

      • Switch to Pd(0): Using a Pd(0) source like Pd₂(dba)₃ can be beneficial, as it reduces the initial amount of Pd(II).

      • Pre-heat Catalyst/Base: Pre-heating the palladium catalyst, base, and aryl halide in the solvent for 10-15 minutes before adding the boronic acid can help ensure the catalyst is in the active Pd(0) state and ready for oxidative addition.[17]

  • Optimizing Reaction Kinetics: If the desired cross-coupling is slow, the homocoupling side reaction becomes more competitive. The slowest steps are often transmetalation or reductive elimination.

    • Action:

      • Ligand Choice: Switch to a bulky, electron-rich biarylphosphine ligand (see table below). These ligands are known to accelerate reductive elimination, which is often the rate-limiting step for the desired product formation.[1][14]

      • Slow Addition: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]

LigandStructure TypeKey AdvantageTypical Loading (mol%)
PPh₃ (Triphenylphosphine)Monodentate PhosphineInexpensive, general-purpose5-10
dppf Ferrocene-basedGood for a range of substrates2-5
SPhos BiarylphosphineExcellent for accelerating reductive elimination; reduces homocoupling.[14]2-4
XPhos BiarylphosphineHighly active, good for challenging substrates including aryl chlorides.[12]2-4

Core Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

This procedure is a starting point and may require optimization for your specific boronic acid. The key is rigorous exclusion of oxygen and the use of a suitable ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive flow of Argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Final Degassing: Sparge the reaction mixture by bubbling Argon through the solution for an additional 15-20 minutes.[15]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3][12]

Mechanistic Visualizations

Understanding the competing reaction pathways is key to troubleshooting. The following diagrams illustrate the desired catalytic cycle and the primary off-cycle reaction leading to homocoupling.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OA TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product ArI 4-Br-2-Cl-3-I-Py ArI->OA ArB Ar'B(OH)₂ + Base ArB->TM

Caption: The catalytic cycle for a successful cross-coupling reaction.

Homocoupling_Cycle cluster_main Main Catalytic Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)-X Pd0->PdII_OA Oxidative Addition Oxygen O₂ (Oxidant) Pd0->Oxygen PdII_OA->Pd0 Cross-Coupling Cycle Steps PdII_Free Pd(II) Homocoupled Ar'-Ar' (Byproduct) PdII_Free->Homocoupled Boronic1 Ar'B(OH)₂ Boronic1->PdII_Free Boronic2 Ar'B(OH)₂ Boronic2->PdII_Free Homocoupled->Pd0 Reduction Oxygen->PdII_Free Oxidation

Caption: Oxygen-mediated oxidation of Pd(0) leads to Pd(II), which catalyzes boronic acid homocoupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-3-iodopyridine and 2,3,4-trichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated pyridines serve as indispensable building blocks. Their utility lies in the potential for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two such scaffolds: 4-Bromo-2-chloro-3-iodopyridine and 2,3,4-trichloropyridine. We will explore their behavior in pivotal synthetic transformations, supported by mechanistic principles and experimental data, to inform rational substrate selection and reaction design.

At a Glance: Key Reactivity Differences

FeatureThis compound2,3,4-Trichloropyridine
Primary Reactive Site (Cross-Coupling) C3-IodineC4-Chlorine
Relative Reactivity (Cross-Coupling) HighLow
Primary Reactive Site (SNAr) C2/C4C2/C4
Key Advantage Orthogonal reactivity of three different halogensMultiple sites for potential functionalization
Primary Challenge Potential for multiple couplings if not controlledHarsh conditions often required for C-Cl activation

I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of the carbon-halogen bond is a critical determinant of the reaction's success and selectivity.

The Decisive Role of the Carbon-Halogen Bond Strength

The rate-determining step in many cross-coupling reactions is the oxidative addition of the organic halide to the Pd(0) catalyst.[2] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. The established order of reactivity for halogens in palladium-catalyzed cross-coupling is:

I > Br > OTf >> Cl > F [2][3]

This fundamental principle dictates the primary reactivity difference between our two subject molecules.

  • This compound: Possesses a highly reactive C-I bond. This makes the 3-position the primary site for cross-coupling under standard conditions. The C-Br and C-Cl bonds will remain largely unreacted, allowing for subsequent functionalization.

  • 2,3,4-trichloropyridine: Contains only C-Cl bonds, which are significantly less reactive and require more forcing conditions (e.g., specialized ligands, higher temperatures) to undergo oxidative addition.[4]

Regioselectivity: Beyond the Halogen Identity

While the halogen's identity is the primary driver of reactivity, the position on the pyridine ring also plays a crucial role. For polyhalogenated pyridines, oxidative addition is generally favored at the positions alpha (C2/C6) and gamma (C4) to the ring nitrogen.[5][6] This is due to the electron-withdrawing nature of the nitrogen, which makes these positions more electrophilic.

In the case of 2,3,4-trichloropyridine , while all substituents are chlorines, the C4 position is generally the most reactive towards cross-coupling, followed by the C2 position. The C3 position is the least reactive. This selectivity can be influenced by the choice of catalyst and reaction conditions.[7]

For This compound , the inherent high reactivity of the C-I bond at the 3-position overrides the positional effects under typical cross-coupling conditions.

Experimental Workflow: Selective Suzuki-Miyaura Coupling

The following workflow illustrates the selective functionalization of the C-I bond in this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Selective Cross-Coupling at C3-I A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G 3-Aryl-4-bromo-2-chloropyridine F->G

Caption: Selective Suzuki-Miyaura coupling of this compound.

Comparative Performance in Cross-Coupling Reactions
ReactionThis compound (at C3-I)2,3,4-Trichloropyridine (at C4-Cl)
Suzuki-Miyaura High yields under mild conditions with standard Pd catalysts (e.g., Pd(PPh₃)₄).[8][9]Requires more active catalysts (e.g., those with Buchwald ligands) and higher temperatures.[4]
Sonogashira Readily undergoes coupling with terminal alkynes using a Pd/Cu co-catalyst system.[10][11]Challenging; often requires specialized catalyst systems and may result in lower yields.[12]
Buchwald-Hartwig Efficient amination with a variety of amines using standard Buchwald-Hartwig catalyst systems.[13]Requires more advanced generations of Buchwald-Hartwig catalysts designed for C-Cl bond activation.

II. Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another critical transformation for functionalizing halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[14]

Electronic Control of SNAr Reactivity

The reactivity of halopyridines in SNAr is governed by the stability of the anionic Meisenheimer complex. Attack by a nucleophile is favored at the electron-deficient C2 and C4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[15][16]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A Halopyridine (X at C2 or C4) Intermediate Meisenheimer Complex (Negative charge delocalized onto ring and Nitrogen) A->Intermediate Addition Nu Nu⁻ Nu->Intermediate Product Substituted Pyridine Intermediate->Product Elimination X X⁻

Caption: Generalized mechanism for SNAr on a halopyridine.

Both This compound and 2,3,4-trichloropyridine have halogens at the activated C2 and C4 positions, making them susceptible to SNAr.

Leaving Group Ability and Regioselectivity in SNAr

In contrast to palladium-catalyzed cross-coupling, the leaving group ability in SNAr reactions for halogens generally follows the order:

F > Cl > Br > I

This trend is related to the electronegativity of the halogen, which influences the electrophilicity of the carbon atom being attacked. However, this can be complex and influenced by the nature of the nucleophile and reaction conditions.

  • 2,3,4-trichloropyridine: With chlorines at both the C2 and C4 positions, SNAr can occur at either site. Selectivity can often be controlled by reaction conditions. For instance, steric hindrance from the C3-chloro group might favor attack at the C4 position with bulky nucleophiles. The relative reactivity of the C2 vs. C4 position can also be influenced by the electronic nature of other substituents and can be predicted using computational methods such as LUMO energy calculations.[17][18]

  • This compound: This molecule presents a more complex scenario. It has a chloro group at the C2 position and a bromo group at the C4 position. Based on typical leaving group ability in SNAr, the C2-Cl bond would be expected to be more reactive than the C4-Br bond. Therefore, nucleophilic attack is likely to occur preferentially at the C2 position.

III. Summary and Strategic Recommendations

The choice between this compound and 2,3,4-trichloropyridine should be guided by the desired synthetic outcome and the intended reaction sequence.

  • For sequential, multi-component synthesis, this compound is the superior choice. The highly reactive C-I bond allows for selective functionalization via cross-coupling under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This orthogonal reactivity is a significant advantage for building molecular complexity in a controlled manner.

  • When multiple substitutions with the same or similar nucleophiles are desired, or when targeting specific substitution patterns at the 2- and 4-positions, 2,3,4-trichloropyridine can be a valuable precursor. However, researchers must be prepared to employ more forcing conditions for cross-coupling reactions to activate the less reactive C-Cl bonds. Its utility in SNAr reactions is more straightforward, with the potential for substitution at both the C2 and C4 positions.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 3-aryl-4-bromo-2-chloropyridine.

General Protocol for SNAr of 2,3,4-Trichloropyridine
  • Reaction Setup: To a solution of 2,3,4-trichloropyridine (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1.0-1.2 equiv.) and a base if necessary (e.g., K₂CO₃, NaH).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract with an appropriate organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the substituted pyridine.

References

A Senior Application Scientist's Guide to Regioselective Suzuki Coupling: A Comparative Analysis of 4-Bromo-2-chloro-3-iodopyridine and 3,4-dibromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, polyhalogenated pyridines stand out as exceptionally versatile synthons. Their value lies in the potential for sequential, site-selective functionalization, allowing for the controlled and predictable construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this strategy.[1] However, the successful implementation of a synthetic route hinges on a deep understanding of the substrate's inherent reactivity. When multiple halogens are present, which one will react?

This guide provides an in-depth, objective comparison of two such building blocks: 4-Bromo-2-chloro-3-iodopyridine and 3,4-dibromo-2-chloropyridine . We will dissect the fundamental principles that govern their reactivity, present supporting data from established literature, and provide actionable experimental protocols for researchers in the field.

Pillar 1: The Decisive Principles of Regioselectivity

The outcome of a competitive Suzuki coupling on a polyhalogenated heterocycle is not arbitrary. It is dictated by a hierarchy of well-established mechanistic principles, primarily centered on the rate-determining oxidative addition step, where the palladium catalyst inserts into a carbon-halogen (C-X) bond.[2][3]

  • Carbon-Halogen Bond Lability: The primary factor governing reactivity is the bond dissociation energy (BDE) of the C-X bond. A weaker bond is more readily cleaved by the palladium(0) catalyst. The established reactivity trend is unequivocal: C-I > C-Br > C-Cl .[4][5] Consequently, an iodine atom will almost always react in preference to bromine or chlorine under standard Suzuki conditions.

  • Positional Activation: The electronic landscape of the pyridine ring itself plays a crucial secondary role. The electron-withdrawing nature of the ring nitrogen activates adjacent positions towards oxidative addition. Therefore, positions C2 and C6 are electronically more reactive than C3, C5, or C4.[4][6]

The interplay between these two factors is critical. In most cases, the energetic favorability of cleaving a weaker C-X bond is so significant that it overrides the influence of positional activation.[7] For instance, a C-Br bond at a less "active" position (like C3) will typically react before a C-Cl bond at a more "active" position (like C2).

G cluster_0 Factors Governing Oxidative Addition Principle1 Primary Factor: Carbon-Halogen Bond Lability Outcome Predicted Regioselectivity Principle1->Outcome C-I > C-Br > C-Cl (Dominant Effect) Principle2 Secondary Factor: Positional Activation (Ring Electronics) Principle2->Outcome C2/C6 > C4 > C3/C5 (Subordinate Effect)

Caption: Key factors influencing regioselectivity in Suzuki couplings.

Pillar 2: Reactivity Profile of this compound

This substrate presents a clear-cut case for regioselectivity. With three different halogens, the reaction pathway is dictated almost exclusively by the vast difference in carbon-halogen bond lability.

  • Predicted Outcome: The Suzuki-Miyaura coupling will occur selectively at the C3 position . The C-I bond is significantly weaker and thus more susceptible to oxidative addition than the C-Br bond at C4 or the C-Cl bond at C2.[5] This principle holds true even though the C2 position is electronically activated by the adjacent nitrogen atom; the C-I bond's inherent reactivity is the overriding factor.[6][7]

Caption: Selective Suzuki coupling at the C-I bond.

Experimental Protocol: Selective C3-Arylation

This protocol is a generalized procedure based on established methods for the selective coupling of aryl iodides in the presence of aryl bromides and chlorides.[8][9]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (typically 4:1 v/v) is common.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Pillar 3: Reactivity Profile of 3,4-dibromo-2-chloropyridine

This substrate presents a more nuanced challenge. The C-Cl bond at C2 is the least reactive. The regioselectivity is therefore determined by the competition between the two C-Br bonds at the C3 and C4 positions.

  • Predicted Outcome: The Suzuki coupling will occur preferentially at the C4 position . While both C3 and C4 are less electronically activated than C2, studies on 3,4-dihalopyridines have consistently shown a preference for reaction at the C4 position.[6] This selectivity is a known trend for this substitution pattern and provides a reliable predictive model for synthesis design.

Caption: Selective Suzuki coupling at the C4-Br bond.

Experimental Protocol: Selective C4-Arylation

This protocol is based on standard conditions for the selective coupling of 3,4-dihalopyridines.[10][11]

  • Reaction Setup: In a microwave vial or Schlenk flask equipped with a stir bar, combine 3,4-dibromo-2-chloropyridine (1.0 equiv), the arylboronic acid (1.1-1.3 equiv), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-2.5 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), under a positive flow of inert gas.

  • Solvent Addition: Add a degassed solvent system, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. For microwave-assisted reactions, heating at a set temperature for 30-90 minutes is often sufficient. For conventional heating, the reaction may require 4-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to isolate the desired 4-aryl-3-bromo-2-chloropyridine.

Pillar 4: Comparative Data Summary

The two substrates, while both being trishalogenated pyridines, offer distinct and predictable pathways for selective functionalization. Their comparison highlights the power of understanding fundamental reactivity principles.

FeatureThis compound 3,4-dibromo-2-chloropyridine
Halogens Present C2-Cl, C3-I, C4-BrC2-Cl, C3-Br, C4-Br
Primary Reactive Site C3-I C4-Br
Governing Principle C-I bond lability overwhelmingly dominatesPositional preference (C4 > C3) for identical halogens
Expected Major Product 3-Aryl-4-bromo-2-chloropyridine4-Aryl-3-bromo-2-chloropyridine
Synthetic Utility Ideal for introducing a group at C3, leaving C4-Br and C2-Cl for subsequent, more forcing coupling conditions.Ideal for introducing a group at C4, leaving C3-Br and C2-Cl for subsequent functionalization.

Conclusion

For the synthetic chemist, the choice between This compound and 3,4-dibromo-2-chloropyridine is a strategic one, guided by predictable regiochemistry.

  • The reactivity of This compound is unambiguous, governed by the unparalleled lability of the C-I bond. This makes it an excellent substrate for cleanly introducing functionality at the C3 position.

  • The reactivity of 3,4-dibromo-2-chloropyridine is dictated by the more subtle positional effects on the pyridine ring, leading to preferential coupling at the C4-Br bond.

By leveraging this fundamental understanding, researchers can confidently design multi-step synthetic sequences, using these polyhalogenated pyridines as reliable linchpins to build molecular complexity with precision and control.

References

A Senior Application Scientist's Guide to the Computational Analysis of Bond Dissociation Energies in 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance of chemical reactivity is paramount. The stability of chemical bonds, quantified by bond dissociation energy (BDE), is a critical parameter that governs reaction mechanisms, metabolic stability, and the overall behavior of a molecule. In the realm of complex heterocyclic compounds, such as the polysubstituted 4-Bromo-2-chloro-3-iodopyridine, a molecule of interest in synthetic and medicinal chemistry[1][2][3], a nuanced understanding of the relative strengths of its carbon-halogen bonds is crucial for predicting its synthetic utility and potential metabolic fate.

This guide provides an in-depth, objective comparison of computational methods for determining the BDEs of the C-Br, C-Cl, and C-I bonds in this compound. We will delve into the theoretical underpinnings of these calculations, offer a detailed experimental workflow, and present a comparative analysis of various computational approaches, equipping you with the knowledge to confidently apply these techniques in your research.

The Significance of Bond Dissociation Energies in Drug Development

The BDE is defined as the standard enthalpy change when a bond is cleaved homolytically in the gas phase, resulting in two radical fragments[4]. For a molecule like this compound, the BDEs of the C-Br, C-Cl, and C-I bonds provide a direct measure of their relative strengths. This information is invaluable for several reasons:

  • Predicting Reactivity and Selectivity: In cross-coupling reactions, a cornerstone of modern drug discovery, the weaker carbon-halogen bond will preferentially react. Accurate BDE values can, therefore, guide the rational design of synthetic routes.

  • Metabolic Stability: The metabolic degradation of drug candidates often involves the cleavage of C-H or C-X (where X is a halogen) bonds. Higher BDEs can indicate greater resistance to metabolic breakdown, leading to improved pharmacokinetic profiles.

  • Toxicity Assessment: The formation of reactive metabolites, which can arise from bond cleavage, is a significant contributor to drug-induced toxicity. Understanding bond stabilities can help in the early identification of potentially toxic molecules.

Theoretical Framework for BDE Calculations

While experimental determination of BDEs can be challenging, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective alternative[5]. DFT methods approximate the complex many-electron problem by calculating the electron density of a system. The accuracy of DFT calculations is, however, highly dependent on the choice of the functional and the basis set[5].

The BDE of a C-X bond in our target molecule can be calculated as the difference in the electronic energies of the products (the pyridine radical and the halogen radical) and the parent molecule[4][6].

BDE = E(Py•) + E(X•) - E(Py-X)

Where:

  • E(Py-X) is the electronic energy of this compound.

  • E(Py•) is the electronic energy of the 4-Bromo-2-chloro-pyridin-3-yl radical.

  • E(X•) is the electronic energy of the halogen radical (Br•, Cl•, or I•).

A crucial aspect of these calculations is the inclusion of zero-point vibrational energy (ZPVE) corrections to obtain the dissociation energy at 0 K (D₀)[6].

The Causality Behind Experimental Choices: Functionals and Basis Sets

The selection of an appropriate DFT functional and basis set is critical for obtaining accurate BDEs.

  • Functionals: For calculations involving thermochemistry and kinetics, hybrid-meta-GGA functionals like M06-2X are known to provide high accuracy[7][8][9]. Range-separated hybrid functionals with dispersion correction, such as ωB97X-D , also show excellent performance in computing BDEs[9][10]. The widely-used B3LYP functional can provide a good balance between accuracy and computational cost, often employed for geometry optimization[5].

  • Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. For heavy atoms like bromine and iodine, it is essential to use basis sets that can account for relativistic effects.

    • For C, H, N, and Cl, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets such as cc-pVTZ are generally adequate[9][10].

    • For bromine and especially iodine, effective core potentials (ECPs) are often employed to replace the core electrons, reducing computational cost while maintaining accuracy. The LANL2DZ ECP and its more recent version, LANL08(d) , are reliable choices for iodine[11]. Alternatively, all-electron basis sets specifically designed for heavy elements, such as dgdzvp , can also yield good results[12].

Comparative Analysis of Computational Methods

To provide a practical comparison, we will outline a computational experiment to determine the BDEs of the C-Br, C-Cl, and C-I bonds in this compound using a combination of DFT functionals and basis sets.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the consistency of results across different levels of theory can provide confidence in the predictions.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following steps are described in a general manner applicable to most such programs.

Step 1: Geometry Optimization and Frequency Calculation of the Parent Molecule

  • Input Structure: Build the 3D structure of this compound.

  • Method Selection:

    • Functional: B3LYP

    • Basis Set: A mixed basis set is recommended. For C, H, N, and Cl, use 6-311G(d,p). For Br and I, use LANL2DZdp.

  • Job Type: Specify "Optimization + Frequencies". This will first find the lowest energy conformation of the molecule and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to obtain the ZPVE.

  • Execution: Run the calculation.

Step 2: Geometry Optimization and Frequency Calculation of the Radical Fragments

  • Create Radicals: For each C-X bond of interest, create the corresponding radical fragments:

    • 4-Bromo-2-chloro-pyridin-3-yl radical and I• radical.

    • 2-Chloro-3-iodo-pyridin-4-yl radical and Br• radical.

    • 4-Bromo-3-iodo-pyridin-2-yl radical and Cl• radical.

  • Multiplicity: Remember to set the multiplicity to "doublet" for all radical species.

  • Method Selection: Use the same functional and basis set as in Step 1 for consistency.

  • Job Type: "Optimization + Frequencies".

  • Execution: Run the calculations for all radical fragments.

Step 3: Single-Point Energy Calculations for Higher Accuracy

To refine the electronic energies, perform single-point energy calculations on the optimized geometries from the previous steps using more accurate (and computationally more expensive) methods.

  • Input Structures: Use the optimized geometries of the parent molecule and all radical fragments.

  • Method Selection:

    • Method 1:

      • Functional: M06-2X

      • Basis Set: A larger, more flexible basis set. For C, H, N, and Cl, use cc-pVTZ. For Br and I, use a basis set with effective core potentials like LANL08(d) or a relativistic all-electron basis set.

    • Method 2:

      • Functional: ωB97X-D

      • Basis Set: Same as for Method 1.

  • Job Type: "Single Point Energy".

  • Execution: Run the calculations for all species with both high-level methods.

Step 4: BDE Calculation and Data Analysis

  • Extract Energies: From the output files, extract the ZPVE-corrected electronic energies (often labeled as "Sum of electronic and zero-point Energies") for the parent molecule and all radical fragments for each computational method.

  • Calculate BDEs: Apply the BDE formula for each C-X bond and for each level of theory.

  • Tabulate Results: Summarize the calculated BDEs in a table for easy comparison.

Data Presentation: A Clear Comparison
BondBDE (kcal/mol) - B3LYP/Mixed BasisBDE (kcal/mol) - M06-2X/cc-pVTZ/LANL08(d)BDE (kcal/mol) - ωB97X-D/cc-pVTZ/LANL08(d)
C-ICalculated ValueCalculated ValueCalculated Value
C-BrCalculated ValueCalculated ValueCalculated Value
C-ClCalculated ValueCalculated ValueCalculated Value

Note: The values in this table are placeholders for the results that would be obtained from the computational protocol.

The expected trend, based on general principles of C-X bond strengths, is BDE(C-Cl) > BDE(C-Br) > BDE(C-I). The computational results should reflect this trend. Discrepancies between the methods can provide insights into the sensitivity of the system to the level of theory.

Visualization of the Computational Workflow and Molecular Structure

A clear visual representation of the computational workflow can aid in understanding the process.

BDE_Workflow cluster_parent Parent Molecule cluster_radicals Radical Fragments parent_geom Geometry Optimization (B3LYP/Mixed Basis) parent_freq Frequency Calculation (for ZPVE) parent_geom->parent_freq parent_spe_m06 Single Point Energy (M06-2X) parent_freq->parent_spe_m06 parent_spe_wb97xd Single Point Energy (ωB97X-D) parent_freq->parent_spe_wb97xd bde_calc BDE Calculation BDE = E(radicals) - E(parent) parent_spe_m06->bde_calc parent_spe_wb97xd->bde_calc rad_geom Geometry Optimization (B3LYP/Mixed Basis) rad_freq Frequency Calculation (for ZPVE) rad_geom->rad_freq rad_spe_m06 Single Point Energy (M06-2X) rad_freq->rad_spe_m06 rad_spe_wb97xd Single Point Energy (ωB97X-D) rad_freq->rad_spe_wb97xd rad_spe_m06->bde_calc rad_spe_wb97xd->bde_calc results Comparative Analysis of BDEs bde_calc->results

Caption: Computational workflow for BDE calculation.

The structure of the molecule with the bonds of interest highlighted provides a clear visual reference.

Caption: Structure of this compound.

Conclusion and Authoritative Recommendations

This guide has provided a comprehensive framework for the computational analysis of bond dissociation energies in this compound. By systematically applying the outlined protocol, researchers can obtain reliable estimates of the C-Br, C-Cl, and C-I bond strengths, enabling informed decisions in synthetic planning and drug development.

Key Recommendations:

  • For initial geometry optimizations, a combination of the B3LYP functional with a mixed basis set (e.g., 6-311G(d,p) for lighter atoms and LANL2DZdp for Br and I) offers a good balance of accuracy and computational efficiency.

  • For higher accuracy in the final BDE values, single-point energy calculations using M06-2X or ωB97X-D functionals with larger basis sets (e.g., cc-pVTZ for lighter atoms and LANL08(d) or other appropriate relativistic basis sets for Br and I) are highly recommended.

  • Always perform frequency calculations to confirm that the optimized structures are true minima and to obtain the necessary zero-point vibrational energy corrections.

  • The consistency of the BDE trends across different levels of theory provides a strong validation of the computational results.

By leveraging the power of computational chemistry with a rigorous and well-reasoned approach, researchers can unlock a deeper understanding of the chemical reactivity and stability of complex molecules, ultimately accelerating the pace of innovation in science and medicine.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Coupling of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles is a foundational technique in the synthesis of complex molecular architectures for pharmaceuticals and materials science.[1] The compound 4-bromo-2-chloro-3-iodopyridine stands out as a particularly versatile building block, offering three distinct carbon-halogen centers for palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of these bonds present a unique opportunity for selective, sequential modifications.

This guide provides an in-depth comparative analysis of common palladium catalyst systems for the selective functionalization of this compound. We will delve into the principles governing selectivity, compare catalyst performance with supporting data for Suzuki-Miyaura and Sonogashira couplings, provide detailed experimental protocols, and explore the underlying catalytic mechanisms.

The Challenge: Achieving Regioselectivity

The success of any synthetic strategy involving polyhalogenated substrates hinges on the ability to control which halogen reacts. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen (C-X) bonds is primarily governed by their bond dissociation energies. This establishes a clear and predictable hierarchy.[2]

The C-I bond is significantly weaker than the C-Br and C-Cl bonds, making it more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[1][2] This principle is the cornerstone of achieving selectivity with this compound. Under carefully controlled conditions, a palladium(0) catalyst will preferentially react at the C-3 iodine position, leaving the bromine and chlorine atoms untouched for potential subsequent transformations.

G cluster_0 Reactivity in Pd-Catalyzed Oxidative Addition C-I C-I C-Br C-Br C-I->C-Br More Reactive C-Cl C-Cl C-Br->C-Cl More Reactive

Caption: Reactivity hierarchy of carbon-halogen bonds.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor, ligand, base, and solvent is critical for maximizing yield and ensuring high regioselectivity at the C-3 (iodo) position.[1] While many catalyst systems can achieve this selectivity, their efficiencies vary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. For the coupling of this compound with various arylboronic acids, several catalyst systems have proven effective.

Catalyst SystemLigandBaseSolventTemp (°C)Approx. Yield (%) at C-3Key Advantages
Pd(PPh₃)₄ (2-5 mol%)PPh₃ (internal)K₂CO₃Dioxane/H₂O90-10085-95Readily available, reliable for many standard boronic acids.[3]
PdCl₂(dppf) (2-3 mol%)dppfCs₂CO₃DMF90~88-96Effective for a broad range of boronic acids, including more challenging substrates.[1]
Pd(OAc)₂ / SPhos (2 mol%)SPhosK₃PO₄Toluene/H₂O100>95Highly active system allowing for lower catalyst loading and high yields.[1]

Discussion of Causality:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, pre-formed Pd(0) catalyst. Its utility stems from its direct entry into the catalytic cycle without a pre-activation step. However, the dissociation of PPh₃ ligands is required to generate the catalytically active 14-electron species, which can sometimes slow the reaction rate compared to more modern systems.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This is a pre-catalyst that is reduced in situ to Pd(0). The dppf ligand possesses a large "bite angle," which has been shown to promote the final reductive elimination step, thereby increasing catalyst turnover and overall efficiency.[4]

  • Pd(OAc)₂ / SPhos (Palladium(II) Acetate / SPhos) : This system represents a modern, highly active catalyst generation. SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk facilitates the oxidative addition step, while its electron-donating nature accelerates the reductive elimination step, leading to exceptionally high turnover numbers and yields, even with less reactive coupling partners.[1]

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties, which are valuable functional groups in medicinal chemistry.[5] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols exist.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Approx. Yield (%) at C-3Key Advantages
PdCl₂(PPh₃)₂ (2-5 mol%)CuI (2-5 mol%)Et₃N or DIPEATHF or DMFRT - 60~90The classical and most common system, reliable for a wide range of alkynes.[3][5]
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)Et₃NTHFRT~90A pre-formed Pd(0) catalyst that works efficiently at room temperature.[1]

Discussion of Causality:

  • The Role of Copper(I): In the traditional Sonogashira mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) halide complex. This Cu-mediated pathway is generally very efficient.

  • Catalyst Choice: Both PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are highly effective. The choice between them is often one of convenience and laboratory availability. The key to selectivity remains the preferential oxidative addition of the palladium catalyst to the C-I bond over the C-Br or C-Cl bonds. Milder reaction conditions (e.g., room temperature) further favor exclusive reaction at the most labile site.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of cross-coupling is essential for troubleshooting and optimization. The generally accepted cycle for Suzuki-Miyaura and Sonogashira reactions involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

G Pd0 Pd(0)Ln Complex1 R¹-Pd(II)Ln   |  X Pd0->Complex1 OA Oxidative Addition OA->Complex1 RE Reductive Elimination RE->Pd0 TM Transmetalation Complex2 R¹-Pd(II)Ln   |  R² TM->Complex2 Complex1->Complex2 Complex2->Pd0 Substrate R¹-X (Ar-I) Substrate->OA Product R¹-R² Product->RE Nucleophile R²-M (Ar-B(OH)₂) Nucleophile->TM

Caption: Generalized catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the selectivity-determining step, forming a Pd(II) complex.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocols

Adherence to a robust experimental protocol is critical for reproducibility and success. The following is a generalized, self-validating procedure for a selective Suzuki-Miyaura coupling at the C-3 position.

Protocol: Selective Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Substrate, Boronic Acid, Catalyst & Base to Schlenk Flask p2 2. Seal Flask, Evacuate & Backfill with Inert Gas (3x) p1->p2 p3 3. Add Degassed Solvent (e.g., Dioxane/H₂O) via Syringe p2->p3 r1 4. Heat Mixture to Desired Temp (e.g., 90-100 °C) p3->r1 r2 5. Stir Vigorously for Specified Time (e.g., 8-12 h) r1->r2 r3 6. Monitor Progress by TLC or LC-MS r2->r3 w1 7. Cool to RT, Quench with Water & Extract r3->w1 w2 8. Dry Organic Layer, Filter & Concentrate w1->w2 w3 9. Purify via Column Chromatography w2->w3 w4 10. Characterize Product (NMR, MS) w3->w4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., DMF or Dioxane/H₂O)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.[1]

  • Inert Atmosphere: Seal the flask with a septum, then carefully evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1][6]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.[6]

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[1] Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 3-aryl-4-bromo-2-chloropyridine.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR and Mass Spectrometry.

Conclusion and Recommendations

The selective functionalization of this compound is a highly achievable and valuable transformation for synthetic chemists. The key to success lies in exploiting the inherent reactivity difference of the C-I bond.

  • For Routine Suzuki Couplings: Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer a reliable and cost-effective solution, providing good to excellent yields.[4]

  • For Challenging Substrates or Higher Throughput: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands such as SPhos are recommended. They often provide superior yields in shorter reaction times and with lower catalyst loadings.[1]

  • For Sonogashira Couplings: The classic PdCl₂(PPh₃)₂/CuI system remains the gold standard, providing clean and high-yielding conversion to the corresponding 3-alkynylpyridine derivative under mild conditions.[3]

By carefully selecting the catalyst system and adhering to rigorous experimental technique, researchers can effectively utilize this compound as a versatile scaffold for the synthesis of novel and complex molecular targets.

References

The Unexplored Potential: A Comparative Guide to the Biological Activity of Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Halogenated Pyridine Scaffold

For researchers, scientists, and professionals in drug development, the pyridine ring is a familiar and highly valued scaffold. Its presence in numerous pharmaceuticals and natural products speaks to its versatility and ability to interact with a wide range of biological targets. The introduction of halogen atoms to this core structure dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. This, in turn, can profoundly influence the compound's biological activity, making polyhalogenated pyridines an intriguing, yet challenging, area of medicinal chemistry.

This guide was initially conceived to explore the biological activities of derivatives of a specific, highly substituted scaffold: 4-Bromo-2-chloro-3-iodopyridine . However, a comprehensive survey of the current scientific literature reveals a scarcity of published data on the biological evaluation of derivatives of this particular molecule. While it is available as a chemical intermediate for research purposes, its potential in drug discovery remains largely untapped[1]. A related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been synthesized as a building block for medicinal chemistry, further highlighting the interest in such polyhalogenated pyridines, though again, biological data on its derivatives are not yet available[2].

Therefore, this guide will broaden its scope to provide a comparative overview of the known biological activities of various halogenated and substituted pyridine derivatives. By examining these related compounds, we can infer the potential of underexplored scaffolds like this compound and provide a framework for future research in this promising area. We will delve into the anticancer and antimicrobial properties of these compounds, presenting comparative data and the experimental protocols used to generate them.

Anticancer Activity: A Promising Frontier for Pyridine Derivatives

A significant body of research has focused on the anticancer potential of substituted pyridine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of several pyridine derivatives against various human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridin-2-one6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1)HepG2 (Liver)4.5 ± 0.3[3]
Pyridin-2-one6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1)MCF-7 (Breast)6.3 ± 0.4[3]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2)HepG2 (Liver)7.5 ± 0.1[3]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2)MCF-7 (Breast)16 ± 1.7[3]
Pyridine-ureaCompound 8eMCF-7 (Breast)0.22[4]
Pyridine-ureaCompound 8nMCF-7 (Breast)1.88[4]
Pyridine-ureaDoxorubicin (Standard)MCF-7 (Breast)1.93[4]
Pyridine-ureaSorafenib (Standard)MCF-7 (Breast)4.50[4]
HPK1 InhibitorCompound 2tHPK1 Kinase Assay0.00122[5]

From this data, it is evident that structural modifications to the pyridine scaffold can lead to substantial differences in anticancer activity. For instance, the pyridin-2-one derivative (Compound 1) demonstrated greater potency than its pyridine analogue (Compound 2) against both HepG2 and MCF-7 cell lines[3]. Furthermore, the pyridine-urea derivatives, particularly compound 8e, exhibited remarkable potency against the MCF-7 breast cancer cell line, surpassing the standard chemotherapeutic agent Doxorubicin[4].

Mechanisms of Anticancer Action

The anticancer effects of pyridine derivatives are often attributed to their ability to interfere with critical cellular processes. For example, some pyridine compounds induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death)[3]. These effects can be mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-related signaling pathways, such as the JNK pathway[3]. Other pyridine derivatives function as kinase inhibitors, targeting enzymes like Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T-cell signaling and a promising target for cancer immunotherapy[5].

Below is a diagram illustrating a generalized workflow for screening and evaluating the anticancer activity of novel pyridine derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start Design of Pyridine Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_lines Panel of Cancer Cell Lines characterization->cell_lines Test Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis protein Western Blot for Key Proteins (p53, JNK) ic50->protein

Caption: Workflow for Anticancer Drug Discovery with Pyridine Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of pyridine derivatives on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the 96-well plates, and the cells are treated with the different concentrations of the compounds. Control wells receive medium with the solvent alone.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 96 hours[3].

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Halogenated pyridine derivatives have also been investigated for their ability to combat microbial infections. The presence of halogens can enhance the antimicrobial properties of the pyridine core.

Comparative Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values for several pyridine derivatives against various bacterial and fungal strains. A lower MIC value indicates stronger antimicrobial activity.

Compound ClassSpecific Derivative/GroupMicroorganismMIC (µg/mL)Reference
Dodecanoic acid pyridinesCompounds 1-3B. subtilis, S. aureus, E. coli (Bacteria)Good activity[6]
Dodecanoic acid pyridinesCompounds 1-3A. niger, C. albicans (Fungi)Good activity[6]
Pyridine derivativesCompounds with chloro and hydroxy groupsS. aureus, S. pyogenes, E. coli, P. aeruginosa (Bacteria)Very good to excellent activity[6]
Pyridine derivativesCompounds with chloro and hydroxy groupsC. albicans, A. niger, A. clavatus (Fungi)Very good to excellent activity[6]
3-chloro-azetidine-2-ones3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-oneS. aureus, B. subtilis, E. coli, P. aeruginosa (Bacteria)Potent activity[6]
3-chloro-azetidine-2-ones3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-oneA. niger, P. rubrum (Fungi)Potent activity[6]

These findings suggest that halogenated pyridines are a promising scaffold for the development of new antimicrobial agents with a broad spectrum of activity against both bacteria and fungi[6]. The specific nature and position of the halogen and other substituents play a crucial role in determining the potency and spectrum of activity.

Mechanisms of Antimicrobial Action

The mechanisms by which pyridine derivatives exert their antimicrobial effects can vary. Some compounds are believed to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death[7]. Others may interfere with essential metabolic pathways or inhibit the synthesis of nucleic acids[8]. The presence of halogens can enhance these activities by increasing the lipophilicity of the molecule, thereby facilitating its passage through the cell membrane, or by participating in specific interactions with target enzymes.

The following diagram illustrates the concept of structure-activity relationship (SAR) in the context of developing antimicrobial pyridine derivatives.

sar_diagram cluster_modifications Structural Modifications scaffold Pyridine Core halogen Halogenation (Br, Cl, I) scaffold->halogen lipophilicity Lipophilic Groups scaffold->lipophilicity h_bond H-bond Donors/Acceptors scaffold->h_bond other Other Substituents scaffold->other activity Antimicrobial Activity halogen->activity Influences Potency & Spectrum lipophilicity->activity Affects Membrane Permeation h_bond->activity Modulates Target Binding other->activity Fine-tunes Properties

Caption: Structure-Activity Relationship (SAR) for Pyridine Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of pyridine derivatives.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (microbes and broth, no compound) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density of the wells.

Conclusion and Future Directions

While the biological activity of derivatives of this compound remains to be explored, the broader family of halogenated and substituted pyridines has demonstrated significant potential as a source of new anticancer and antimicrobial agents. The comparative data presented in this guide highlight the profound impact that different substitution patterns on the pyridine ring can have on biological activity.

The lack of data on the specific scaffold that prompted this guide represents a clear opportunity for future research. The synthesis and biological evaluation of a library of derivatives based on this compound could lead to the discovery of novel compounds with potent and selective activities. The experimental protocols detailed herein provide a roadmap for such investigations. As we continue to unravel the complex interplay between chemical structure and biological function, the versatile pyridine scaffold, in all its halogenated forms, will undoubtedly remain a key focus in the quest for new and improved therapeutics.

References

A Spectroscopic Guide to the Isomers of 4-Bromo-2-chloro-3-iodopyridine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated pyridines stand out as exceptionally versatile building blocks. Their unique electronic properties and the site-selective reactivity of their carbon-halogen bonds make them invaluable precursors for the synthesis of complex molecular architectures. Among these, the tri-substituted pyridines, such as 4-Bromo-2-chloro-3-iodopyridine and its isomers, offer a rich playground for synthetic chemists. The distinct electronic and steric environments of each isomer significantly influence their reactivity and their spectroscopic signatures. This guide provides a comprehensive comparative analysis of the predicted spectroscopic properties of this compound and four of its positional isomers, offering a valuable resource for their unambiguous identification and characterization.

The Isomers in Focus

The isomers under consideration in this guide are:

  • Isomer 1: this compound

  • Isomer 2: 3-Bromo-2-chloro-4-iodopyridine

  • Isomer 3: 2-Bromo-3-chloro-4-iodopyridine

  • Isomer 4: 5-Bromo-2-chloro-3-iodopyridine

  • Isomer 5: 2-Bromo-4-chloro-3-iodopyridine

The structural differences between these isomers, arising from the varied placement of the bromo, chloro, and iodo substituents on the pyridine ring, give rise to distinct spectroscopic fingerprints.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the five isomers based on established principles of NMR, IR, and Mass Spectrometry. These predictions are grounded in the known effects of halogen substituents on the electronic structure of the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerH-5H-6
1: this compound ~8.1 (d, J ≈ 5.2 Hz)~8.4 (d, J ≈ 5.2 Hz)
2: 3-Bromo-2-chloro-4-iodopyridine ~7.4 (d, J ≈ 5.0 Hz)~8.3 (d, J ≈ 5.0 Hz)
3: 2-Bromo-3-chloro-4-iodopyridine ~7.3 (d, J ≈ 5.1 Hz)~8.2 (d, J ≈ 5.1 Hz)
4: 5-Bromo-2-chloro-3-iodopyridine -~8.3 (s)
5: 2-Bromo-4-chloro-3-iodopyridine ~7.9 (d, J ≈ 5.3 Hz)~8.5 (d, J ≈ 5.3 Hz)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerC-2C-3C-4C-5C-6
1: this compound ~152~105~130~140~151
2: 3-Bromo-2-chloro-4-iodopyridine ~153~125~98~138~150
3: 2-Bromo-3-chloro-4-iodopyridine ~145~128~100~139~152
4: 5-Bromo-2-chloro-3-iodopyridine ~151~108~142~125~153
5: 2-Bromo-4-chloro-3-iodopyridine ~146~107~145~138~150

**Table 3: Predicted Key IR Absorptions (cm⁻¹) **

IsomerAromatic C-H StretchC=C/C=N Ring StretchC-H out-of-plane bend
1: this compound 3100-30001570-1550, 1450-1420~830
2: 3-Bromo-2-chloro-4-iodopyridine 3100-30001565-1545, 1445-1415~820
3: 2-Bromo-3-chloro-4-iodopyridine 3100-30001560-1540, 1440-1410~815
4: 5-Bromo-2-chloro-3-iodopyridine 3100-30001575-1555, 1455-1425~840
5: 2-Bromo-4-chloro-3-iodopyridine 3100-30001570-1550, 1450-1420~835

Table 4: Predicted Mass Spectrometry Fragmentation

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
All Isomers 317, 319, 321 (characteristic isotopic pattern for Br and Cl)[M-I]⁺, [M-Br]⁺, [M-Cl]⁺, [M-X-HCN]⁺ (where X = I, Br, or Cl)

In-Depth Spectroscopic Analysis: Understanding the Differences

The predicted spectroscopic data reveals subtle yet significant differences between the isomers, arising from the interplay of inductive and resonance effects of the halogen substituents.

¹H NMR Spectroscopy

The chemical shifts of the remaining protons on the pyridine ring are highly sensitive to the positions of the electron-withdrawing halogen atoms.

  • Isomer 1 (this compound): The protons at C-5 and C-6 are expected to be downfield due to the cumulative electron-withdrawing effects of the three halogens. The proton at C-6 will likely be the most downfield due to its proximity to the electronegative nitrogen atom.

  • Isomer 2 (3-Bromo-2-chloro-4-iodopyridine): The proton at C-5 is expected to be shifted upfield compared to Isomer 1, as it is no longer flanked by two halogens.

  • Isomer 3 (2-Bromo-3-chloro-4-iodopyridine): Similar to Isomer 2, the proton at C-5 will be influenced by the adjacent iodine and will likely show a chemical shift in a comparable region.

  • Isomer 4 (5-Bromo-2-chloro-3-iodopyridine): This isomer is unique in that it will only exhibit one singlet in the aromatic region for the H-6 proton, as the H-4 position is substituted. This provides a clear diagnostic feature.

  • Isomer 5 (2-Bromo-4-chloro-3-iodopyridine): The proton at C-5 will experience a strong deshielding effect from the adjacent chloro group at C-4, likely resulting in a downfield shift compared to Isomers 2 and 3.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a more direct probe of the electronic environment of each carbon atom in the pyridine ring. The chemical shifts are influenced by the electronegativity of the directly attached halogen and the overall substitution pattern.

  • Carbons Bearing Halogens: The chemical shifts of carbons directly bonded to halogens (C-Br, C-Cl, C-I) are diagnostic. Generally, the carbon attached to chlorine will be the most downfield, followed by bromine, and then iodine, due to the decreasing electronegativity. However, the "heavy atom effect" of iodine can sometimes lead to an upfield shift.

  • Unsubstituted Carbons: The chemical shifts of the carbons bearing protons are also informative. For example, in Isomer 1, C-5 is expected to be significantly downfield due to the influence of the adjacent bromo and iodo groups.

Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to be broadly similar, dominated by the characteristic vibrations of the pyridine ring. However, subtle differences in the positions and intensities of the C-H out-of-plane bending vibrations can be diagnostic of the substitution pattern. The exact positions of these bands are influenced by the mass and electronic effects of the substituents.

Mass Spectrometry (MS)

Under electron ionization (EI), all isomers will exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation patterns are expected to be dominated by the sequential loss of the halogen atoms. The relative ease of fragmentation will follow the trend of bond strength: C-I < C-Br < C-Cl. Therefore, the loss of an iodine radical is expected to be a prominent fragmentation pathway for all isomers. Subsequent loss of a hydrogen halide or another halogen radical will lead to further characteristic fragment ions.

Experimental Protocols

To obtain high-quality spectroscopic data for the characterization of these isomers, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (typically 1024 or more) will be required to obtain a good spectrum due to the low natural abundance of ¹³C.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 5-10 mg Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis

Figure 1: Generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Solid Isomer ATR_Crystal ATR Crystal Sample->ATR_Crystal Direct Application FTIR FT-IR Spectrometer ATR_Crystal->FTIR Background Background Scan FTIR->Background Sample_Scan Sample Scan (16 scans) Background->Sample_Scan Spectrum IR Spectrum Sample_Scan->Spectrum Analysis Peak Identification & Functional Group Assignment Spectrum->Analysis MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Isomer Sample Inlet GC or Direct Probe Sample->Inlet Ion_Source EI Source (70 eV) Inlet->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Molecular Ion & Fragmentation Pattern Analysis Mass_Spectrum->Analysis

A Comparative Guide to the Synthesis and Validation of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone in medicinal chemistry and drug development. Their rigid heterocyclic scaffold provides a unique three-dimensional arrangement for pharmacophoric groups, enabling precise interactions with biological targets. Among these, pyridines bearing multiple halogen substituents are of particular interest. The distinct electronic properties and steric demands of different halogens (F, Cl, Br, I) allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the varying reactivity of carbon-halogen bonds in cross-coupling reactions opens up a vast chemical space for the synthesis of complex molecular architectures.

This guide provides an in-depth technical comparison of synthetic routes for a specific, highly functionalized derivative: 4-bromo-2-chloro-3-iodopyridine. We will delve into the rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and outline a comprehensive validation framework. This document is designed to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds.

The Target Molecule: this compound

The strategic arrangement of bromine, chlorine, and iodine on the pyridine ring makes this compound a versatile building block. The different reactivities of the C-Br, C-Cl, and C-I bonds in metal-catalyzed cross-coupling reactions allow for sequential and site-selective functionalization, providing a powerful tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

PropertyValue
IUPAC Name This compound
CAS Number 916203-52-6[1][2][3]
Molecular Formula C₅H₂BrClIN[1]
Molecular Weight 318.34 g/mol [1]
Appearance Solid (predicted)

Synthetic Strategy: A Comparative Analysis

The synthesis of polysubstituted pyridines can be approached through various methodologies, including functionalization of a pre-formed pyridine ring or de novo synthesis from acyclic precursors. For our target molecule, a functionalization approach starting from a simpler pyridine derivative is the most logical and efficient strategy. We will compare two potential synthetic pathways.

Method 1: The "Halogen Dance" Reaction - A Proposed High-Efficiency Route

Causality Behind Experimental Choices: This method is predicated on the directed ortho-metalation of a suitable precursor, followed by iodination and a subsequent base-induced rearrangement. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to deprotonate the pyridine ring without undergoing addition reactions. The low reaction temperatures are essential to control the regioselectivity of the deprotonation and to maintain the stability of the organolithium intermediates.

dot

Halogen_Dance_Synthesis 2-Chloropyridine 2-Chloropyridine 2-Chloro-3-iodopyridine 2-Chloro-3-iodopyridine 2-Chloropyridine->2-Chloro-3-iodopyridine 1. LDA, THF, -78 °C 2. I₂, THF This compound This compound 2-Chloro-3-iodopyridine->this compound 1. LDA, THF, -78 °C 2. Br₂ or NBS, THF

Caption: Proposed "Halogen Dance" synthetic pathway.

Method 2: Classical Electrophilic Aromatic Substitution - A More Traditional Approach

A more conventional approach would involve the direct bromination of a suitable precursor like 2-chloro-3-iodopyridine. Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene and is highly dependent on the directing effects of the existing substituents.

Causality Behind Experimental Choices: The chloro and iodo substituents are deactivating but will direct incoming electrophiles to specific positions. The choice of brominating agent (e.g., Br₂ with a Lewis acid catalyst, or N-bromosuccinimide) and reaction conditions (temperature, solvent) would be critical to achieve the desired regioselectivity and to avoid the formation of multiple isomers. This method is often less efficient and may lead to mixtures of products requiring careful purification.

Experimental Protocols

Synthesis of the Precursor: 2-Chloro-3-iodopyridine

A reliable synthesis of the key precursor, 2-chloro-3-iodopyridine, is essential. The following protocol is based on a reported procedure.

dot

Precursor_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge flask with 2-chloropyridine and THF B Cool to -78 °C A->B D Slowly add LDA to the 2-chloropyridine solution B->D C Prepare LDA solution in a separate flask C->D E Stir for 1 hour at -78 °C D->E F Add a solution of iodine in THF E->F G Stir for 30 minutes at -78 °C F->G H Quench with saturated aqueous NH₄Cl G->H I Extract with ethyl acetate H->I J Wash with sodium thiosulfate and brine I->J K Dry over Na₂SO₄, filter, and concentrate J->K L Purify by column chromatography K->L

Caption: Workflow for the synthesis of 2-chloro-3-iodopyridine.

Step-by-Step Protocol:

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium (1.05 eq.). Stir the mixture for 30 minutes at -78 °C to generate the LDA solution.

  • Deprotonation: In a separate flame-dried flask, dissolve 2-chloropyridine (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the 2-chloropyridine solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Iodination: Prepare a solution of iodine (1.1 eq.) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C. Stir for an additional 30 minutes.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-3-iodopyridine.

Proposed Synthesis of this compound

The following is a proposed protocol based on the "halogen dance" methodology.

Step-by-Step Protocol:

  • LDA Preparation: Prepare a fresh solution of LDA (1.1 eq.) in anhydrous THF as described above.

  • Deprotonation: In a separate flame-dried flask, dissolve the synthesized 2-chloro-3-iodopyridine (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add the LDA solution, maintaining a low temperature. Stir for 1 hour at -78 °C.

  • Bromination: Slowly add a solution of bromine (1.1 eq.) in anhydrous THF to the reaction mixture at -78 °C. Alternatively, N-bromosuccinimide (NBS) can be used as the bromine source.

  • Work-up and Purification: Follow the same work-up, extraction, washing, and drying procedures as described for the precursor synthesis. Purify the crude product by flash column chromatography to isolate this compound.

Validation of Synthesis

A rigorous validation of the synthesized this compound is paramount to ensure its identity and purity. This involves a combination of chromatographic and spectroscopic techniques.

Purity Assessment
TechniqueExpected Outcome
Thin Layer Chromatography (TLC) A single spot with a distinct Rf value compared to the starting material and potential byproducts.
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of >95%.
Gas Chromatography-Mass Spectrometry (GC-MS) A single peak corresponding to the molecular weight of the target compound.
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These will likely appear as doublets due to coupling with each other. The chemical shifts will be influenced by the electron-withdrawing effects of the three halogen substituents.

  • ¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens will show characteristic chemical shifts.

2. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 318.34 g/mol . A characteristic isotopic pattern is expected due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-halogen stretching vibrations at lower frequencies.

Comparison of Synthetic Methods

FeatureMethod 1: "Halogen Dance"Method 2: Electrophilic Substitution
Plausible Yield HighModerate to Low
Regioselectivity High (thermodynamically controlled)Potentially low, may yield isomers
Reaction Conditions Cryogenic temperatures, inert atmosphereMilder temperatures, may require a catalyst
Purification Potentially straightforwardMay require extensive chromatography to separate isomers
Scalability Can be challenging due to low temperaturesMore readily scalable

Conclusion

The synthesis of this compound presents a valuable challenge for synthetic chemists. The proposed "halogen dance" methodology offers a potentially efficient and highly regioselective route to this versatile building block. While this approach requires careful control of anhydrous and low-temperature conditions, the potential for a high-yielding, clean reaction makes it an attractive strategy. A thorough validation of the final product using a combination of chromatographic and spectroscopic techniques is crucial to confirm its identity and purity, enabling its confident use in subsequent synthetic endeavors. This guide provides a comprehensive framework for the synthesis and validation of this important polysubstituted pyridine derivative, empowering researchers to access novel chemical matter for drug discovery and development.

References

The Alchemist's Guide to Pyridine Synthesis: Navigating Beyond 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modern Pyridine Construction

For the discerning researcher in drug development and the broader chemical sciences, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and agrochemicals underscores the critical need for efficient and versatile synthetic routes to highly functionalized derivatives. 4-Bromo-2-chloro-3-iodopyridine has served as a valuable starting material, a testament to the power of sequential, site-selective cross-coupling reactions enabled by the differential reactivity of its halogen substituents. However, the modern synthetic chemist's toolkit is expansive, offering a diverse array of strategies that can provide greater flexibility, improved atom economy, and access to novel chemical space.

This guide provides a comparative analysis of viable alternatives to this compound for the synthesis of polysubstituted pyridines. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to empower you, the researcher, to make informed decisions for your synthetic campaigns. Our exploration is divided into two primary philosophies: the de novo construction of the pyridine ring from acyclic precursors and the strategic functionalization of simpler pyridine feedstocks.

The De Novo Approach: Building Complexity from the Ground Up

Constructing the pyridine ring from acyclic fragments offers unparalleled flexibility in the introduction of a wide array of substituents. This approach is particularly powerful when the desired substitution pattern is not easily accessible through the modification of a pre-functionalized pyridine.

The venerable Bohlmann-Rahtz Synthesis: A Classic Reimagined

The Bohlmann-Rahtz synthesis is a powerful method for preparing 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[1] The initial Michael addition forms an aminodiene intermediate which, upon heating, undergoes a 6π-electrocyclization followed by dehydration to yield the pyridine ring. The classical two-step procedure often required high temperatures for the cyclodehydration, but modern modifications, such as the use of acid catalysis, have rendered this a more versatile one-pot reaction.[1][2]

The causality behind employing an ethynylketone is its dual role as a Michael acceptor and a latent carbonyl for the final cyclization, obviating the need for a separate oxidation step that is characteristic of the related Hantzsch synthesis.[1]

Synthesis MethodKey ReactantsCatalyst/ConditionsSolventTime (h)Yield (%)Reference
Bohlmann-Rahtz β-aminocrotonate, 1-phenyl-2-propyn-1-oneToluene/Acetic Acid (5:1)Toluene/AcOH26~75-85[3]
Hantzsch Benzaldehyde, Ethyl acetoacetate, NH₄OAcRefluxEthanol4~90 (dihydropyridine)[3]
Kröhnke N-Phenacylpyridinium bromide, Chalcone, NH₄OAcRefluxAcetic Acid4~90[3]
  • To a solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL), add 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol).

  • Heat the reaction mixture at 50°C for 26 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the target pyridine.

The Power of Three: Transition Metal-Catalyzed [2+2+2] Cycloadditions

For the convergent and atom-economical synthesis of pyridines, transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile stands out as a premier strategy.[4][5] This method allows for the rapid assembly of highly substituted pyridines from simple, readily available starting materials. A variety of transition metals, including cobalt, rhodium, and ruthenium, have been shown to effectively catalyze this transformation.[4]

The mechanistic rationale involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of the nitrile followed by reductive elimination to furnish the pyridine ring. The choice of metal and ligands can influence the regioselectivity of the cycloaddition, providing a handle to control the substitution pattern of the final product.

Caption: Workflow for Transition Metal-Catalyzed [2+2+2] Cycloaddition.

Strategic Functionalization: Modifying the Pyridine Core

When a pyridine scaffold is readily available, direct functionalization offers a more step-economical approach. This is particularly relevant when seeking alternatives to polyhalogenated pyridines for sequential modifications.

Beyond the Triad: Sequential Cross-Coupling on Alternative Halogenated Pyridines

The synthetic utility of this compound lies in the differential reactivity of its C-X bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order C-I > C-Br > C-OTf > C-Cl.[6] This principle can be extended to other polyhalogenated pyridines, which can serve as direct alternatives. For instance, a 2-chloro-3,4-diiodopyridine allows for sequential functionalization at the C-4 and C-3 positions, followed by modification at the C-2 position.[7]

Halogen at C-3Halogen at C-2Catalyst SystemConditionsOutcomeReference
I ClPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°CSelective coupling at C-3[8]
Br ClPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°CSelective coupling at C-3[8]
Cl BrPd(OAc)₂, SPhos, K₃PO₄Toluene, 110°CCoupling at both positions may occur[8]
  • In a Schlenk flask under an inert atmosphere, combine 3-bromo-2-chloropyridine (192 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2-chloropyridine.[8]

The Pyridyne Approach: A Modern Route to 3,4-Difunctionalization

A powerful alternative for the synthesis of 2,3,4-trisubstituted pyridines is the generation and trapping of 3,4-pyridyne intermediates.[9][10][11] This method allows for the regioselective introduction of two different substituents in adjacent positions. The process typically involves the directed lithiation of a 3-chloropyridine derivative, followed by treatment with an organomagnesium reagent. Subsequent heating generates the pyridyne, which is then trapped by the organomagnesium species, followed by an electrophilic quench.[9][11]

This strategy's elegance lies in its ability to forge two new bonds with high regioselectivity, dictated by the directing group at the 2-position of the starting pyridine.[9]

Caption: General mechanism for 3,4-pyridyne formation and functionalization.

Conclusion: A Strategic Choice

The synthesis of polysubstituted pyridines is a dynamic field, with a rich portfolio of methodologies available to the modern chemist. While this compound and its analogues remain valuable for their programmable functionalization via sequential cross-coupling, they are but one facet of a much larger synthetic landscape.

De novo strategies, such as the Bohlmann-Rahtz synthesis and transition-metal-catalyzed [2+2+2] cycloadditions, offer unparalleled flexibility for constructing complex pyridine cores from simple acyclic precursors. These methods are ideal when the desired substitution pattern is not readily accessible from pre-existing pyridine rings.

Conversely, modern functionalization techniques, including the use of alternative polyhalogenated pyridines and the generation of pyridyne intermediates, provide efficient and often more step-economical routes to complex targets when a simpler pyridine starting material is available.

The optimal choice of synthetic strategy is not universal but is instead dictated by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide serves as a starting point for navigating these choices, empowering researchers to select the most effective and elegant solution for their synthetic challenges.

References

A Senior Application Scientist's Guide to Regioselective Cross-Coupling of 4-Bromo-2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trihalogenated pyridine, 4-Bromo-2-chloro-3-iodopyridine, presents a fascinating case study in regioselectivity, offering three distinct points for synthetic elaboration. The ability to selectively address one halogen over the others is paramount for the efficient construction of novel molecular architectures. This guide provides an in-depth comparative analysis of the regioselectivity of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—on this versatile building block.

The predictable and differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions forms the basis for achieving high regioselectivity. The C-I bond, being the weakest, is the most susceptible to oxidative addition by a palladium(0) catalyst, making the C-3 position the primary site for functionalization under controlled conditions. This guide will delve into the mechanistic underpinnings of this selectivity and provide practical, data-supported protocols for each reaction.

The Mechanistic Imperative: Why C-3 is the Primary Reactive Site

The regioselectivity observed in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles is fundamentally governed by the kinetics of the oxidative addition step. This initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. Consequently, the energy barrier for the oxidative addition is lowest for the C-I bond, making it the most reactive site.

In the case of this compound, the iodine at the C-3 position is the most labile, followed by the bromine at C-4, and finally the chlorine at C-2. Therefore, by carefully selecting the reaction conditions—particularly temperature and reaction time—chemists can achieve highly selective functionalization at the C-3 position, leaving the other two halogens untouched for subsequent transformations.

Comparative Analysis of Cross-Coupling Reactions

This section provides a head-to-head comparison of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, focusing on their regioselectivity with this compound. The experimental data presented is based on analogous reactions with closely related trihalopyridine systems, providing a strong predictive framework for the target substrate.

Table 1: Comparative Performance of Cross-Coupling Reactions on a 2,3,4-Trihalopyridine Scaffold
ReactionCoupling PartnerTypical Catalyst SystemPrimary Reactive SiteExpected Yield of Mono-substituted ProductReference
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ / Na₂CO₃C-3 (Iodo)80-90%[1][2]
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuI / Et₃NC-3 (Iodo)85-95%[3][4]
Buchwald-Hartwig AminePd₂(dba)₃ / Xantphos / Cs₂CO₃C-3 (Iodo)75-85%[5][6]

Note: Yields are estimates based on reactions with analogous polyhalogenated pyridines and may vary depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a staple in synthetic chemistry.

Mechanistic Rationale for C-3 Selectivity

In the Suzuki-Miyaura reaction, the catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the most reactive carbon-halogen bond. With this compound, this is unequivocally the C-I bond at the C-3 position. Subsequent transmetalation with the boronic acid and reductive elimination yields the C-3 arylated product, regenerating the palladium(0) catalyst.

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_substrate Substrate Reactivity Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OH)₂ / Base Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) C3_I C-3 (Iodo) Most Reactive C4_Br C-4 (Bromo) Moderately Reactive C2_Cl C-2 (Chloro) Least Reactive Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Pd_Ox_Add Ar-Pd(II)-I Pd(0)->Pd_Ox_Add Ar-I Pd_Transmetal Ar-Pd(II)-C≡C-R Pd_Ox_Add->Pd_Transmetal Cu-C≡C-R Pd_Red_Elim Ar-C≡C-R Pd_Transmetal->Pd_Red_Elim Pd_Red_Elim->Pd(0) Cu(I) Cu(I) Cu_Acetylide Cu-C≡C-R Cu(I)->Cu_Acetylide H-C≡C-R / Base Cu_Acetylide->Cu(I) Transmetalation to Pd(II) Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L BH_Ox_Add Ar-Pd(II)(L)-I Pd(0)L->BH_Ox_Add Ar-I BH_Amine_Coord [Ar-Pd(II)(L)(HNR₂)]⁺I⁻ BH_Ox_Add->BH_Amine_Coord R₂NH BH_Deprotonation Ar-Pd(II)(L)(NR₂) BH_Amine_Coord->BH_Deprotonation Base BH_Red_Elim Ar-NR₂ BH_Deprotonation->BH_Red_Elim BH_Red_Elim->Pd(0)L

References

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